(-)-Dizocilpine maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H19NO4 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
but-2-enedioic acid;(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/t15-,16+;/m0./s1 |
Clé InChI |
QLTXKCWMEZIHBJ-IDVLALEDSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (-)-Dizocilpine Maleate
Introduction
(-)-Dizocilpine maleate (B1232345), commonly known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Since its discovery by a team at Merck in 1982, it has become an invaluable pharmacological tool in neuroscience research for elucidating the physiological and pathological roles of the NMDA receptor.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of (-)-Dizocilpine maleate, detailing its molecular interactions, receptor kinetics, and the downstream consequences of its activity. This document is intended for researchers, scientists, and drug development professionals.
Primary Molecular Target: The NMDA Receptor
The primary target of this compound is the NMDA receptor, a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1][6] The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[1][7] Activation of the NMDA receptor is a multi-step process requiring the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit.[1][6] A key characteristic of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potentials.[4][6] Depolarization of the postsynaptic membrane relieves this magnesium block, allowing for the influx of cations, most notably Calcium (Ca²⁺), upon agonist binding.[4][7]
Mechanism of Action: Open-Channel Blockade
This compound exerts its antagonistic effect through a mechanism known as open-channel blockade.[4] Unlike competitive antagonists that bind to the agonist binding site, this compound is a non-competitive antagonist that binds to a site within the ion channel pore of the NMDA receptor.[1][3][4] This binding site is often referred to as the "PCP binding site" due to its shared affinity with phencyclidine.[8][9]
The binding of this compound is both use-dependent and voltage-dependent .[4][10]
-
Use-Dependency: The binding site for this compound is only accessible when the NMDA receptor channel is in its open state.[4][11] This means that the receptor must first be activated by the binding of both glutamate and a co-agonist, and the channel must be open for this compound to enter and bind within the pore.[4] Repetitive stimulation, which increases the frequency of channel opening, enhances the blocking effect of this compound.[11]
-
Voltage-Dependency: The blockade of the NMDA receptor channel by this compound is influenced by the transmembrane voltage.[4][9] At negative membrane potentials, the positively charged this compound molecule is drawn into the channel, where it binds tightly.[12] Recovery from this block is slow at negative potentials but is accelerated by depolarization, which helps to expel the blocker from the channel.[12][13]
Once bound, this compound physically obstructs the flow of ions through the channel, preventing the influx of Ca²⁺ and other cations.[1][3][4] This blockade is potent and long-lasting.[2][5] The high affinity and slow dissociation kinetics of this compound contribute to its profound and sustained inhibitory effects on NMDA receptor function.[7][14]
Signaling Pathway and Downstream Effects
By blocking the influx of Ca²⁺ through the NMDA receptor, this compound disrupts the downstream signaling cascades that are critical for synaptic plasticity. The influx of Ca²⁺ through NMDA receptors normally activates a host of intracellular enzymes, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and transcription factors such as the cAMP response element-binding protein (CREB). These signaling pathways are fundamental to the induction of long-term potentiation (LTP), a cellular mechanism widely believed to underlie learning and memory.[15] Consequently, this compound is a potent inhibitor of LTP induction.[4]
The blockade of NMDA receptors by this compound also has significant effects on various neurotransmitter systems. It has been shown to modulate the release of dopamine (B1211576) and glutamate in different brain regions. For instance, studies have reported that this compound can increase dopamine release in the prefrontal cortex and nucleus accumbens, while having varied effects in the striatum.[16][17] Furthermore, acute administration of this compound has been observed to increase extracellular glutamate levels in the prefrontal cortex.[18]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound with the NMDA receptor.
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Kd) | 37.2 nM | Rat brain membranes | [2][3] |
| 6.3 nM | Rat cerebral cortical membranes | [8] | |
| 111.3 ± 8.5 nM | Intact NMDA receptor | [7] | |
| Inhibitory Concentration (IC50) | 20 nM | N-methyl-D-aspartate-induced [³H]NE release in hippocampus | [2] |
| 9 nM | [³H]TCP binding in hippocampus | [2] | |
| 100 nM | Against 10 µM NMDA in mouse spinal cord neurons | [10] | |
| 200 nM | Against 1 mM NMDA in mouse spinal cord neurons | [10] |
Table 1: Binding Affinity and Inhibitory Concentration of this compound.
| Parameter | Value | Condition | Reference |
| Recovery Time Constant from Block | ~90 minutes | At -70 to -80 mV with continuous N-Me-D-Asp | [13] |
| ~2 minutes | At +30 mV with continuous N-Me-D-Asp | [13] | |
| Mean First Latency of NMDA Channel Opening | ~10 msec | In the presence of MK-801 | [19][20] |
Table 2: Kinetic Parameters of this compound Blockade.
Experimental Protocols
This protocol describes a method to determine the binding characteristics of compounds to the NMDA receptor using --INVALID-LINK---MK-801.[5][21][22]
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.[22]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.[5]
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.[5]
-
Finally, resuspend the pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.[5]
-
-
Binding Assay:
-
In test tubes, add the membrane preparation, [³H]MK-801 (at a concentration near its Kd, e.g., 1-5 nM), and either buffer (for total binding), unlabeled MK-801 (e.g., 10 µM for non-specific binding), or the test compound at various concentrations.[5][23]
-
Incubate the mixture at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).[5][23]
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
This protocol outlines a general procedure for assessing the effect of this compound on NMDA receptor-mediated currents.[6][24][25]
-
Cell Preparation:
-
Use primary neuronal cultures or a heterologous expression system (e.g., HEK293 cells) expressing NMDA receptors.
-
Transfer a coverslip with the cells to a recording chamber on the stage of an inverted microscope.
-
-
Recording Setup:
-
Data Acquisition:
-
Drug Application and Measurement:
-
Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of this compound.[6]
-
Record the inhibition of the agonist-evoked current at each concentration.
-
To demonstrate use-dependency, the effect of this compound can be compared with and without repetitive agonist application.
-
To assess voltage-dependency, the blocking effect can be measured at different holding potentials.
-
Visualizations
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
Caption: A generalized experimental workflow for studying this compound.
This compound is a powerful pharmacological agent that acts as a non-competitive, use-dependent, and voltage-dependent open-channel blocker of the NMDA receptor. Its high affinity and slow dissociation kinetics result in a potent and long-lasting inhibition of NMDA receptor function. By preventing Ca²⁺ influx, this compound disrupts critical downstream signaling pathways involved in synaptic plasticity and modulates the activity of various neurotransmitter systems. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, solidifies its indispensable role as a research tool in the field of neuroscience.
References
- 1. madison-proceedings.com [madison-proceedings.com]
- 2. selleckchem.com [selleckchem.com]
- 3. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. Dizocilpine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use-, concentration- and voltage-dependent limitation by MK-801 of action potential firing frequency in mouse central neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use-dependent depression of synaptic NMDA receptor mediated responses by dizocilpine (MK-801) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Incomplete block of NMDA receptors by intracellular MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. biorxiv.org [biorxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of MK-801 on endogenous dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of acute and chronic MK-801 administration on extracellular glutamate and ascorbic acid release in the prefrontal cortex of freely moving mice on line with open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetics of NMDA Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetics of NMDA channel opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the NMDA Receptor Binding Affinity of MK-801
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-801, also known as dizocilpine, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action, involving a high-affinity binding site within the receptor's ion channel, has made it an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the NMDA receptor. This technical guide provides a comprehensive overview of the binding affinity of MK-801 to the NMDA receptor, detailing quantitative binding data, experimental protocols for its characterization, and the associated signaling pathways.
Quantitative Binding Affinity of MK-801
The binding of MK-801 to the NMDA receptor is characterized by high affinity and slow dissociation kinetics. The affinity is typically quantified using equilibrium dissociation constants (Kd), inhibitor constants (Ki), and the concentration that inhibits 50% of the specific binding of a radioligand (IC50). These values can vary depending on the experimental conditions, tissue preparation, and the specific subunit composition of the NMDA receptor.
Comparative Binding Data
The following tables summarize the quantitative binding data for MK-801 from various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental methodologies.
Table 1: Binding Affinity of MK-801 for NMDA Receptors in Different Brain Regions
| Brain Region | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/mg protein) | Reference |
| Rat Cerebral Cortex | 4.59 | 0.836 | [1] |
| Rat Cerebellum | 25.99 | 0.573 | [1] |
| Rat Striatum (High Affinity) | 1.43 | 0.272 | [1] |
| Rat Striatum (Low Affinity) | 12.15 | 1.76 | [1] |
| Rat Cerebral Cortical Membranes | 6.3 | 2.37 | [2] |
Table 2: Inhibitor and Dissociation Constants of MK-801
| Parameter | Value (nM) | Receptor Source | Reference |
| Ki | 66.4 ± 3.7 | Rat Forebrain Homogenate | [3] |
| Ki | 2.1 ± 0.3 | Rat Forebrain Homogenate | [3] |
| Kd (for intact GluN1/GluN2B receptor) | 111.3 ± 8.5 | Recombinant | [4] |
| Ki (for 3-iodo-MK-801) | 742 ± 1.3 | Recombinant | [4] |
Table 3: IC50 Values for MK-801 and Other NMDA Receptor Antagonists
| Compound | IC50 (µM) | Assay Conditions | Reference |
| (+)-MK-801 | 0.0071 | [³H]MK-801 binding assay | [5] |
| Ketamine | 0.3 | [³H]MK-801 binding assay | [5] |
Experimental Protocols: [³H]MK-801 Radioligand Binding Assay
Radioligand binding assays using tritiated MK-801 ([³H]MK-801) are the gold standard for characterizing its interaction with the NMDA receptor.[6][7] The following sections detail a typical experimental protocol and discuss key methodological considerations.
Standard Protocol
This protocol outlines the key steps for a competitive radioligand binding assay to determine the affinity of a test compound for the MK-801 binding site on the NMDA receptor.
1. Membrane Preparation:
-
Source: Crude synaptic membranes are typically prepared from the cerebral cortex of Sprague-Dawley rats.[8]
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction. This typically involves a low-speed spin to remove nuclei and large debris, followed by a high-speed spin to pellet the membranes.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous ligands that might interfere with the binding assay.
2. Binding Assay:
-
Incubation Mixture: The assay is typically performed in a final volume of 0.5 mL containing:
-
Membrane preparation (40-50 µg of protein)
-
[³H]MK-801 (final concentration of ~3-5 nM)
-
Co-agonists: L-glutamate (e.g., 10 µM) and glycine (B1666218) (e.g., 10 µM) are included to open the NMDA receptor channel, which is a prerequisite for MK-801 binding.[9]
-
Test compound at various concentrations.
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4).[2]
-
-
Incubation Conditions: The mixture is incubated for a sufficient time to reach equilibrium, typically 60 to 180 minutes at 25°C.[5][8]
-
Determination of Non-specific Binding: A parallel set of tubes is incubated in the presence of a high concentration of unlabeled MK-801 (e.g., 10-100 µM) to determine the amount of non-specific binding.[5]
3. Separation of Bound and Free Radioligand:
-
Rapid Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). This separates the membrane-bound [³H]MK-801 from the free radioligand in the solution.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
4. Measurement of Radioactivity:
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Methodological Considerations
-
Buffer Composition: The choice of buffer can significantly impact the binding affinity of MK-801. For instance, a higher affinity has been observed in Tris-HCl buffer compared to Krebs-Henseleit buffer.[2] The presence of detergents can also inactivate the receptor, with varying effects depending on the type and concentration of the detergent.[10]
-
Co-agonists: The presence of both glutamate (B1630785) and glycine (or D-serine) is crucial for opening the NMDA receptor channel, a state required for MK-801 to access its binding site within the pore.
-
Temperature and Incubation Time: These parameters must be optimized to ensure that the binding reaction reaches equilibrium.
-
Receptor Subtype: The binding affinity of MK-801 can vary between different NMDA receptor subtypes, which are composed of different GluN2 subunits (GluN2A-D).[1][4] Studies using specific brain regions known to be enriched in certain subtypes can provide insights into this selectivity. For example, the cerebellum has a different affinity for MK-801 compared to the cortex, suggesting a different population of NMDA receptors.[1]
Visualizations
Experimental Workflow: [³H]MK-801 Radioligand Binding Assay
Caption: Workflow for a [³H]MK-801 radioligand binding assay.
NMDA Receptor Signaling Pathway
The binding of MK-801 to the NMDA receptor channel physically obstructs the influx of Ca²⁺ ions, thereby inhibiting the downstream signaling cascades that are normally initiated by receptor activation. This has profound effects on cellular processes such as synaptic plasticity, learning, and memory.
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of MK-801.
Conclusion
MK-801 remains a cornerstone pharmacological tool for the study of NMDA receptor function. A thorough understanding of its binding affinity, the methodologies used to measure it, and its impact on downstream signaling is essential for researchers and drug development professionals working in this field. The data and protocols presented in this guide provide a solid foundation for the design and interpretation of experiments involving this potent NMDA receptor antagonist. Further research into the subtype-selectivity of MK-801 and its analogs will continue to refine our understanding of the diverse roles of NMDA receptors in the central nervous system.
References
- 1. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Soaping the NMDA receptor: Various types of detergents influence differently [(3)H]MK-801 binding to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of (-)-Dizocilpine Maleate (MK-801): A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
(-)-Dizocilpine maleate (B1232345), commonly known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action and profound effects on the central nervous system have established it as an invaluable tool in neuroscience research. This technical guide provides a comprehensive overview of the pharmacology of (-)-Dizocilpine maleate, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
This compound exerts its effects by binding to a site within the ion channel of the NMDA receptor.[1][2] This action is use-dependent, meaning the channel must first be opened by the binding of the neurotransmitter glutamate (B1630785) and a co-agonist (either glycine (B1666218) or D-serine) for MK-801 to access its binding site.[1] Once bound, it physically obstructs the flow of ions, primarily Ca2+, through the channel, effectively preventing NMDA receptor-mediated neuronal excitation and downstream signaling cascades.[1][2] This blockade of NMDA receptor function is the basis for its diverse pharmacological effects.
NMDA Receptor Signaling Pathway and MK-801 Interference
The NMDA receptor is a crucial component of excitatory synaptic transmission and plays a pivotal role in synaptic plasticity, learning, and memory.[3][4] Its activation leads to a cascade of intracellular events, as depicted in the signaling pathway diagram below. MK-801's intervention point is also illustrated.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the binding affinity and inhibitory concentration of this compound.
Table 1: Binding Affinity of this compound
| Ligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| --INVALID-LINK---MK-801 | Rat Brain Membranes | 37.2 | - | [5] |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax: Maximum number of binding sites.
Table 2: Inhibitory Concentration (IC50) of this compound
| Preparation | Effect Measured | IC50 (nM) | Reference |
| Rat Hippocampus | Inhibition of NMDA-induced [3H]NE release | 20 | [5] |
| Rat Hippocampus | Inhibition of [3H]TCP binding | 9 | [5] |
| Cultured Superior Colliculus Neurons | Reduction of NMDA-induced currents | 140 | [6] |
| Rat Hippocampal Slices | Blockade of LTP induction (prolonged pre-incubation) | 130 | [6] |
IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.
Pharmacokinetics
Studies in rodents have provided insights into the pharmacokinetic profile of this compound. Following systemic administration, it readily crosses the blood-brain barrier.
Table 3: Pharmacokinetic Parameters of (+)-MK-801 in Rats
| Dose (mg/kg, i.p.) | Peak Brain ECF Concentration (nM) | Time to Peak Concentration (min) | Elimination Half-life (hr) | Reference |
| 0.05 | 6 | 40-60 | ~2 | [7] |
| 0.1 | 14 | 40-60 | ~2 | [7] |
| 0.2 | 34 | 40-60 | ~2 | [7] |
ECF: Extracellular Fluid
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
3H-MK-801 Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the NMDA receptor.
Materials:
-
Rat brain membranes (e.g., from cortex)
-
--INVALID-LINK---MK-801
-
Tris-HCl buffer (pH 7.4)
-
Unlabeled (+)-MK-801 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat brain membranes by homogenization in Tris-HCl buffer.
-
Incubate a defined amount of membrane protein with a specific concentration of --INVALID-LINK---MK-801 (e.g., 5 nM).[8]
-
For non-specific binding, a parallel incubation is performed in the presence of a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM).[8]
-
Incubate for a sufficient time to reach equilibrium (e.g., 180 minutes at 25°C).[8]
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter concentrations in the brain of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., HPLC-ECD)
Procedure:
-
Surgically implant a guide cannula into the specific brain region of interest in an anesthetized animal.[7][9][10]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.[7][9][10]
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[7]
-
Collect baseline dialysate samples at regular intervals.
-
Administer this compound (systemically or locally via reverse dialysis).
-
Continue collecting dialysate samples to measure changes in neurotransmitter levels.
-
Analyze the samples using a suitable analytical method to quantify neurotransmitter concentrations.[7]
Morris Water Maze
This is a widely used behavioral task to assess spatial learning and memory in rodents.
Materials:
-
Large circular pool of water
-
Submerged escape platform
-
Visual cues around the room
-
Video tracking system
Procedure:
-
Acquisition Phase:
-
Probe Trial:
-
After the acquisition phase, remove the platform from the pool.
-
Allow the animal to swim freely for a set period (e.g., 60 seconds).
-
Measure the time spent in the quadrant where the platform was previously located to assess spatial memory retention.[12]
-
-
Drug Administration:
-
This compound or vehicle is typically administered before the training trials to assess its effect on learning and memory.[11]
-
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the role of the NMDA receptor in a vast array of physiological and pathological processes. Its well-characterized mechanism of action, coupled with a growing body of quantitative data, allows for the design of precise and informative experiments. The detailed protocols provided in this guide serve as a foundation for researchers to further explore the intricate pharmacology of this compound and its implications for neuroscience and drug development.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
The Uncompetitive NMDA Receptor Antagonist, (-)-Dizocilpine Maleate (MK-801): An In-depth Technical Guide for Studying Glutamate Transmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (-)-Dizocilpine maleate (B1232345) (MK-801), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action makes it an invaluable tool for investigating the physiological and pathological roles of glutamate (B1630785) transmission in the central nervous system. This document outlines its pharmacological properties, details key experimental protocols, and presents its effects on neurotransmitter systems, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.
Core Concepts: Mechanism of Action
(-)-Dizocilpine maleate, also known as MK-801, exerts its effects by binding to a specific site within the ion channel of the NMDA receptor.[1] This binding is non-competitive, meaning it does not compete with the binding of the endogenous agonists, glutamate and glycine.[1] The action of MK-801 is use-dependent and voltage-dependent; the ion channel must be open for the drug to bind, a state that occurs when the neuron is depolarized and both glutamate and a co-agonist (glycine or D-serine) are bound to the receptor.[2] By physically occluding the open channel, MK-801 prevents the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting the downstream signaling cascades initiated by NMDA receptor activation.[2][3] This mechanism effectively blocks the excitatory effects of glutamate mediated through NMDA receptors.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological profile and effects of this compound.
Table 1: Binding Affinity and Potency of Dizocilpine (MK-801)
| Parameter | Value | Species/Tissue | Reference(s) |
| Kd | 37.2 nM | Rat brain membranes | [4] |
| Ki | 30.5 nM | Not Specified | [5] |
| Ki | 211.7 nM (less active (-)-enantiomer) | Not Specified | [6] |
| IC50 | 20 nM (for N-methyl-D-aspartate-induced [³H]NE release) | Rat Hippocampus | [4] |
| IC50 | 9 nM (for [³H]TCP binding) | Rat Hippocampus | [4] |
| IC50 | 3 µM (for nicotinic acetylcholine (B1216132) receptor block at -70 mV) | Mouse Muscle Cell Line | [7] |
Table 2: In Vivo Effects of MK-801 on Neurotransmitter Levels
| Brain Region | Neurotransmitter | MK-801 Dose | Effect | Species | Reference(s) |
| Striatum | Dopamine (B1211576) | 0.25, 0.5, 1, 2 mg/kg, i.p. | Significant reduction | Rat | [8] |
| Striatum | Dopamine | 0.2 or 0.5 mg/kg, i.p. | Significant increase | Rat | [9] |
| Medial Prefrontal Cortex | Dopamine | 2 mg/kg, i.p. | Stimulation | Rat | [10] |
| Nucleus Accumbens | Dopamine | 2 mg/kg, i.p. | Stimulation | Rat | [10] |
| Medial Prefrontal Cortex | Glutamate | Systemic administration | Increase | Rat | [11] |
| Medial Prefrontal Cortex | Serotonin (5-HT) | Systemic administration | Increase | Rat | [11] |
| Cerebrospinal Fluid (CSF) | Excitatory Amino Acids (Aspartate, Glutamate) | 0.5 mg/kg, i.p. | Increase | Rat | [12] |
Table 3: Behavioral Effects of MK-801 in Rodent Models
| Behavioral Test | MK-801 Dose | Effect | Species | Reference(s) |
| Novel Object Recognition | 0.01 and 0.1 mg/kg, i.p. | Impaired short-term and long-term memory | Rat | [13] |
| Y-maze | 0.1 mg/kg | Diminished spontaneous alternation | Mouse | [9][14] |
| Locomotor Activity | 0.1-0.5 mg/kg, i.p. | Dose-dependent increase | Mouse | [15] |
| Social Interaction | 0.12 and 0.15 mg/kg | Decreased social interaction | Mouse | [9][14] |
| Cliff Avoidance | All tested doses | Impaired cliff avoidance (increased impulsivity) | Mouse | [9][14] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Surgical Procedure:
-
Anesthetize the animal (e.g., Sprague-Dawley rat, 250-350 g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[1][16]
-
Place the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.[1][16]
-
Drill a small burr hole above the target brain region (e.g., medial prefrontal cortex, striatum).[1]
-
Slowly lower a guide cannula to the desired stereotaxic coordinates.[1]
-
Secure the cannula to the skull with dental cement and skull screws.[1]
-
Administer post-operative analgesics and allow the animal to recover for at least 48 hours.[1]
Microdialysis Experiment:
-
On the day of the experiment, place the rat in the microdialysis chamber for habituation (at least 1-2 hours).[1]
-
Gently insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula.[1]
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.[1]
-
Allow the system to equilibrate for 60-90 minutes.[1]
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).[1]
-
Administer this compound (e.g., 0.1 - 2 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples at regular intervals to measure changes in neurotransmitter concentrations.
-
Analyze samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
Whole-Cell Patch Clamp Electrophysiology in Brain Slices
This technique is used to record ion currents from individual neurons and assess the effects of MK-801 on synaptic transmission.
Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., rodent).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.
-
Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
Recording Procedure:
-
Transfer a single slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Pull glass micropipettes (3-7 MΩ resistance) and fill them with an appropriate intracellular solution.[17]
-
Approach a target neuron with the micropipette while applying positive pressure.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.[4]
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) in voltage-clamp mode.
-
Bath-apply this compound at the desired concentration and record the changes in NMDA receptor-mediated currents.
Novel Object Recognition (NOR) Test
This behavioral assay assesses recognition memory in rodents.
Procedure:
-
Habituation Day: Place the mouse in an open, empty arena and allow for free exploration for 5-10 minutes.[3]
-
Training/Familiarization Day (T1): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for a set period (e.g., 10 minutes).[3] Administer MK-801 or vehicle at a specified time before this phase (e.g., 30 minutes prior).
-
Testing Day (T2): After a retention interval (e.g., 1 hour or 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.[3]
-
Record the time the mouse spends exploring each object.
-
Calculate a discrimination index (DI) to quantify recognition memory: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower DI in the MK-801 treated group compared to the control group indicates impaired recognition memory.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were created using the Graphviz DOT language to illustrate key concepts.
Caption: NMDA Receptor Signaling Pathway and Site of MK-801 Action.
References
- 1. benchchem.com [benchchem.com]
- 2. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. Effect of MK-801 on endogenous dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of MK-801 on spontaneous and amphetamine-stimulated dopamine release in striatum measured with in vivo microdialysis in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | MK801 improves hippocampal long-term potentiation impairment induced by chronic cerebral hypoperfusion in rat [frontiersin.org]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. benchchem.com [benchchem.com]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. mmpc.org [mmpc.org]
The Neuroprotective Landscape of MK-801: An In-depth Technical Guide to Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-801 (Dizocilpine), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, has been a cornerstone in the preclinical investigation of neuroprotective strategies for decades. Its mechanism of action, blocking the ion channel of the NMDA receptor, directly counteracts the excitotoxic cascade initiated by excessive glutamate (B1630785) release—a common pathological hallmark in a variety of acute and chronic neurological disorders. This technical guide provides a comprehensive overview of the neuroprotective effects of MK-801 as demonstrated in key preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
Under pathological conditions such as ischemia or traumatic injury, excessive glutamate release leads to the overactivation of NMDA receptors, resulting in a massive influx of calcium (Ca²⁺) into neurons.[1] This intracellular Ca²⁺ overload triggers a cascade of detrimental downstream events, including the activation of proteases and lipases, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, neuronal death through both necrosis and apoptosis.[1] MK-801 exerts its neuroprotective effects by binding to a site within the NMDA receptor's ion channel, thereby preventing this pathological Ca²⁺ influx and interrupting the excitotoxic cascade.
Signaling Pathways Modulated by MK-801
The neuroprotective effects of MK-801 are mediated through the modulation of several key signaling pathways. By attenuating NMDA receptor overactivation, MK-801 influences downstream pathways involved in inflammation, apoptosis, and cellular survival.
Preclinical Efficacy in Neurological Disorder Models
MK-801 has demonstrated significant neuroprotective effects across a range of animal models of neurological injury and disease. The following sections summarize the quantitative data and experimental protocols from key preclinical studies.
Ischemic Stroke
In models of focal cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO), MK-801 has been shown to reduce infarct volume and improve neurological outcomes.
Quantitative Data: Neuroprotective Effects of MK-801 in Rat Stroke Models
| Preclinical Model | MK-801 Dose and Administration | Primary Outcome Measure | Results | Reference |
| Permanent MCAO (suture model) | 1 mg/kg, i.p., 15 min before MCAO | Infarct Volume | No significant reduction (confounded by hyperthermia) | [2],[3] |
| Permanent MCAO (macrosphere model without hypothalamic damage) | 1 mg/kg, i.p., 15 min before MCAO | Infarct Volume | ~60% reduction in total, cortical, and subcortical lesion size | [2],[3] |
| Transient MCAO (2h) in Wistar rats | 0.5 mg/kg, i.v., 30 min before or after MCAO | Infarct Volume | 38% reduction (pre-treatment), 52% reduction in cortex (post-treatment) | [4] |
| Transient MCAO (1h) with 1h reperfusion | 1 mg/kg, i.v., 30 min before MCAO | Brain Edema (penumbra) | Significant reduction in edema formation | [5] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol outlines a common procedure for inducing focal cerebral ischemia to model stroke.
Detailed Methodology:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are fasted overnight with free access to water.[2]
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4-5%) in a mixture of N₂O and O₂ and maintained with a lower concentration (1-2%).[2][5]
-
Drug Administration: MK-801 or vehicle (saline) is administered intraperitoneally (i.p.) or intravenously (i.v.) at the specified dose and time relative to MCAO induction.[2][4][5]
-
Surgical Procedure: A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated.
-
MCAO Induction:
-
Reperfusion: For transient ischemia models, the occluding element is withdrawn after a defined period (e.g., 60 or 120 minutes) to allow for reperfusion.[4][5]
-
Post-operative Care: The incision is closed, and the animal is allowed to recover in a temperature-controlled environment. Body temperature is carefully monitored, as hyperthermia can exacerbate ischemic damage and confound results.[2][3]
-
Outcome Assessment: At a predetermined time point (typically 24 or 48 hours), animals are euthanized, and their brains are removed for analysis. Infarct volume is commonly assessed by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Neurological deficits are also scored using standardized behavioral tests.[2][3]
Traumatic Brain Injury (TBI)
MK-801 has been shown to ameliorate neuronal loss, reduce apoptosis, and improve cognitive function in various models of TBI.
Quantitative Data: Neuroprotective Effects of MK-801 in Rat TBI Models
| Preclinical Model | MK-801 Dose and Administration | Primary Outcome Measure | Results | Reference |
| Contusion injury in immature rats (10-day-old) | 1 mg/kg, i.p., immediately after TBI | Hippocampal Neuron Loss | Significantly ameliorated trauma-induced neuron loss | [6] |
| Weight-drop TBI in adult rats | 0.5, 2, or 10 mg/kg for 2 months | Learning and Memory (Morris Water Maze) | Markedly improved learning and memory | [7],[8] |
| Weight-drop TBI in adult rats | 0.5, 2, or 10 mg/kg for 2 months | Neuronal Apoptosis (Caspase-3 expression) | Significantly decreased Caspase-3 expression | [7],[8] |
| Contusion injury in immature rats (10-day-old) | 1 mg/kg, i.p., immediately after TBI | Apoptotic Markers (BAX, Cytochrome c) | Reduced immunoreactivity for BAX and Cytochrome c | [6],[9] |
Experimental Protocol: Weight-Drop Model of TBI in Rats
This protocol describes a common method for inducing a focal traumatic brain injury.
Detailed Methodology:
-
Animal Preparation and Anesthesia: Rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame.[7],[8]
-
TBI Induction: A craniotomy is performed to expose the dura mater. A weight-drop device is used to deliver a controlled impact to the exposed brain, inducing a focal injury.[7],[8]
-
Drug Administration: MK-801 or vehicle is administered at the specified dose and time relative to the injury. This can be a single acute dose or a chronic treatment regimen.[7],[8],[6]
-
Post-operative Care: The scalp is sutured, and the animal is monitored during recovery.
-
Outcome Assessment:
-
Behavioral Testing: Cognitive functions such as learning and memory are assessed using tasks like the Morris water maze at various time points post-injury.[7],[8]
-
Histological and Immunohistochemical Analysis: After the behavioral tests, animals are euthanized, and brain tissue is collected. Neuronal survival is assessed using stains like Nissl or markers like NeuN. Apoptosis is quantified by staining for markers such as Caspase-3, BAX, and Cytochrome c.[7],[8],[6]
-
Spinal Cord Injury (SCI)
In models of SCI, MK-801 has been found to reduce secondary injury cascades, decrease inflammation, and improve functional recovery.
Quantitative Data: Neuroprotective Effects of MK-801 in Rodent SCI Models
| Preclinical Model | MK-801 Dose and Administration | Primary Outcome Measure | Results | Reference |
| Compression SCI in mice | 2 mg/kg, i.p., 30 min and 6h post-SCI | Inflammatory Markers (TNF-α, IL-1β, MPO) | Markedly reduced levels of inflammatory markers | [10] |
| Compression SCI in mice | 2 mg/kg, i.p., 30 min and 6h post-SCI | Locomotor Function (BMS score) | Significantly improved recovery of locomotor function | [10] |
Experimental Protocol: Compression Model of SCI in Mice
This protocol details a method for creating a reproducible spinal cord injury.
Detailed Methodology:
-
Animal Preparation and Anesthesia: Adult male mice are anesthetized.
-
Surgical Procedure: A laminectomy is performed at the thoracic level (e.g., T5-T8) to expose the spinal cord.[10]
-
SCI Induction: A vascular clip is applied to the dura mater for a specific duration to induce a compression injury.[10]
-
Drug Administration: MK-801 or vehicle is administered intraperitoneally at specified time points post-injury.[10]
-
Post-operative Care: The wound is closed in layers, and animals receive supportive care, including manual bladder expression.
-
Outcome Assessment:
-
Functional Recovery: Locomotor function is assessed at regular intervals using a rating scale such as the Basso Mouse Scale (BMS).[10]
-
Histological and Molecular Analysis: At the end of the study, spinal cord tissue is harvested to assess the degree of tissue injury, inflammation (e.g., myeloperoxidase activity, cytokine levels), and apoptosis.[10]
-
Parkinson's Disease
In toxin-induced models of Parkinson's disease, MK-801 has shown potential in protecting dopaminergic neurons and promoting neurogenesis.
Quantitative Data: Neuroprotective Effects of MK-801 in a Rat Parkinson's Disease Model
| Preclinical Model | MK-801 Dose and Administration | Primary Outcome Measure | Results | Reference |
| 6-OHDA-lesioned rats | 0.2 mg/kg, i.p. | Hippocampal Neurogenesis | Increased neural stem cell proliferation, survival, and differentiation | [11] |
| 6-OHDA-lesioned rats | 0.2 mg/kg, i.p. | Dopaminergic Neuron Protection | Protected dopaminergic neurons in the nigrostriatal pathway | [11] |
| 6-OHDA-lesioned rats | 0.2 mg/kg, i.p. | Behavioral Deficits | Decreased anxiety and depression-like phenotypes | [11] |
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
This protocol describes the induction of a unilateral lesion of the nigrostriatal pathway.
Detailed Methodology:
-
Animal Preparation and Anesthesia: Rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: The neurotoxin 6-hydroxydopamine is unilaterally injected into the medial forebrain bundle or the substantia nigra to selectively destroy dopaminergic neurons.[12]
-
Drug Administration: MK-801 or vehicle is administered according to the study's protocol.[11]
-
Behavioral Assessment: Rotational behavior induced by apomorphine (B128758) or amphetamine is often used to confirm the extent of the lesion. Other behavioral tests assess motor function and non-motor symptoms like anxiety and depression.[12],[11]
-
Histological and Molecular Analysis: Brain tissue is analyzed to quantify the loss of dopaminergic neurons (e.g., tyrosine hydroxylase staining) and to investigate cellular and molecular changes, such as neurogenesis in the hippocampus.[11]
Conclusion and Future Directions
The preclinical data overwhelmingly support the neuroprotective efficacy of MK-801 in a variety of models of neurological injury and disease. Its ability to block the excitotoxic cascade at the level of the NMDA receptor provides a robust mechanism for neuronal protection. However, the clinical translation of MK-801 has been hampered by its narrow therapeutic window and significant psychotomimetic side effects.
Despite these challenges, the extensive preclinical research on MK-801 has been invaluable. It has solidified the critical role of excitotoxicity in neuronal injury and has paved the way for the development of other NMDA receptor modulators with more favorable side-effect profiles. The detailed methodologies and quantitative data presented in this guide serve as a critical resource for researchers and drug development professionals, providing a foundation for future investigations into novel neuroprotective strategies that target the glutamatergic system. Future research may focus on more targeted delivery of NMDA receptor antagonists to the site of injury or the development of subunit-selective modulators to minimize off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Neuroprotective effects of MK-801 in different rat stroke models for permanent middle cerebral artery occlusion: adverse effects of hypothalamic damage and strategies for its avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonist MK801 Protects Against 1-Bromopropane-Induced Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. Protective Effects of MK-801 on Apoptosis in Immature Rats With Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ephels.net [ephels.net]
- 10. MK801 attenuates secondary injury in a mouse experimental compression model of spinal cord trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK-801 (Dizocilpine) Regulates Multiple Steps of Adult Hippocampal Neurogenesis and Alters Psychological Symptoms via Wnt/β-Catenin Signaling in Parkinsonian Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - FR [thermofisher.com]
The Impact of MK-801 on Learning and Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-801 (dizocilpine) is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and, consequently, learning and memory. This technical guide provides an in-depth analysis of the effects of MK-801 on cognitive processes. It details the compound's mechanism of action, its influence on various learning and memory paradigms, and the underlying molecular signaling pathways. This document synthesizes quantitative data from numerous studies into structured tables for comparative analysis, presents detailed experimental protocols for key behavioral assays, and utilizes visualizations to illustrate complex biological processes and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in neuroscience and drug development investigating the glutamatergic system's role in cognition and neuropsychiatric disorders.
Introduction
The NMDA receptor is a glutamate-gated ion channel crucial for the induction of long-term potentiation (LTP), a cellular mechanism widely considered to be the neural correlate of learning and memory.[1][2] MK-801, by blocking the NMDA receptor channel, serves as a powerful pharmacological tool to probe the functions of this receptor in cognitive processes.[2][3] Its administration in animal models reliably induces deficits in learning and memory, making it a widely used compound for modeling cognitive dysfunction associated with psychiatric and neurological disorders, such as schizophrenia.[3][4] This guide will explore the multifaceted effects of MK-801, from its molecular interactions to its behavioral consequences.
Mechanism of Action
MK-801 acts as a non-competitive antagonist by binding to a site within the ion channel of the NMDA receptor.[2][3] This binding is use-dependent, meaning the channel must first be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) for MK-801 to gain access to its binding site.[3] Once bound, MK-801 physically obstructs the flow of ions, primarily Ca2+, into the neuron.[2][3] This blockade of calcium influx prevents the activation of downstream signaling cascades that are essential for synaptic strengthening and memory formation.[3]
Signaling Pathways
The blockade of NMDA receptor-mediated calcium influx by MK-801 disrupts several critical intracellular signaling pathways involved in synaptic plasticity.
Key pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and protein synthesis, all of which are necessary for long-lasting synaptic changes. Studies have shown that MK-801 can modulate the phosphorylation of components in this pathway, such as Akt and mTOR.[5][6]
-
ERK (Extracellular signal-regulated kinase) Pathway: The ERK pathway is involved in the regulation of gene expression required for memory consolidation. MK-801 has been demonstrated to interfere with ERK signaling in the hippocampus.[7]
Effects on Learning and Memory: Quantitative Data
MK-801 has been shown to impair performance across a variety of learning and memory tasks in a dose-dependent manner. The following tables summarize quantitative data from key behavioral assays.
Table 1: Effects of MK-801 on the Morris Water Maze Task
| Species | Dose (mg/kg, i.p.) | Parameter | Effect |
| Rat | 0.1 | Escape Latency (s) | Increased latency to find the hidden platform compared to saline-treated controls.[4] |
| Rat | 0.25 | Escape Latency (s) | Significantly increased escape latency, indicating impaired spatial learning.[8] |
| Mouse | 0.1 | Escape Latency (s) | Impaired acquisition of the spatial task, with longer escape latencies.[9] |
| Mouse | 0.3 | Time in Target Quadrant (%) | Reduced time spent in the target quadrant during the probe trial, indicating memory impairment.[10] |
Table 2: Effects of MK-801 on the T-Maze/Y-Maze Spontaneous Alternation Task
| Species | Dose (mg/kg, i.p.) | Parameter | Effect |
| Mouse | 0.1 | Spontaneous Alternation (%) | Significantly decreased percentage of spontaneous alternations, indicating impaired working memory.[11] |
| Mouse | 0.3 | Spontaneous Alternation (%) | Dose-dependent decrease in spontaneous alternation.[10] |
| Rat | 5.0 (intra-mPFC) | Correct Choices (%) | Impaired performance during the reversal phase of a T-maze task.[12] |
Table 3: Effects of MK-801 on the Novel Object Recognition Task
| Species | Dose (mg/kg, i.p.) | Parameter | Effect |
| Rat | 0.1 | Discrimination Index (d2) | Significantly reduced discrimination index, indicating impaired recognition memory.[7][13] |
| Mouse | 0.1 | Discrimination Ratio | Failed to impair object recognition when the drug state was consistent between encoding and retrieval.[14] |
| Mouse | 0.1 | Preference Score | Reduced preference for the novel object, suggesting deficits in recognition memory.[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings. The following sections provide protocols for key behavioral assays used to assess the effects of MK-801.
Morris Water Maze
This task assesses hippocampal-dependent spatial learning and memory.
-
Apparatus: A circular pool (90-150 cm in diameter) filled with water (20-26°C) made opaque with non-toxic paint.[2][3][16] A hidden platform (10-15 cm in diameter) is submerged 1-1.5 cm below the water surface.[2][3] The pool should be situated in a room with prominent distal visual cues.[3]
-
Procedure:
-
Habituation: Allow animals to acclimatize to the testing room for at least 30 minutes before the first trial.
-
Drug Administration: Administer MK-801 or vehicle (e.g., saline) intraperitoneally (i.p.) 30 minutes prior to the first trial of each day.[3]
-
Acquisition Phase (4-5 days): Conduct 4 trials per day. For each trial, gently place the animal in the water facing the pool wall at one of four quasi-random starting locations. Allow the animal to swim for a maximum of 60 seconds to find the platform. If the animal fails to find the platform within the time limit, guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds.
-
-
Data Analysis: Record escape latency, path length, and swimming speed during the acquisition phase. In the probe trial, measure the time spent in the target quadrant and the number of platform crossings.
T-Maze/Y-Maze Spontaneous Alternation
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
-
Apparatus: A T-shaped or Y-shaped maze with three arms (e.g., 40 cm long, 10 cm wide, 15-20 cm high walls).[3][10]
-
Procedure:
-
Data Analysis: Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three different arms. Calculate the percentage of spontaneous alternation: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
Novel Object Recognition
This task evaluates recognition memory, which is dependent on the perirhinal cortex.
-
Apparatus: An open field arena (e.g., 40 x 40 cm).[3] A set of two identical objects and one novel object, all of similar size but different in shape and texture.
-
Procedure:
-
Habituation: Habituate the animals to the empty arena for several days.
-
Drug Administration: Administer MK-801 or vehicle i.p. 20-30 minutes before the training phase.[3]
-
Training (Sample) Phase: Place two identical objects in the arena and allow the animal to explore them for a set duration (e.g., 3-5 minutes).[3]
-
Testing (Choice) Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set duration (e.g., 3 minutes).[3]
-
-
Data Analysis: Calculate a discrimination index (d2) or discrimination ratio: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for investigating the effects of MK-801 on learning and memory.
Conclusion
MK-801 is an invaluable tool for elucidating the role of the NMDA receptor in learning and memory. Its robust and reproducible effects in inducing cognitive deficits in animal models have significantly advanced our understanding of the neurobiological basis of memory and have provided a platform for the preclinical evaluation of novel therapeutic agents for cognitive disorders. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design, execute, and interpret studies involving this critical NMDA receptor antagonist. A thorough understanding of its mechanism of action and its impact on behavioral and molecular endpoints is essential for the continued progress in the fields of neuroscience and pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. geriatri.dergisi.org [geriatri.dergisi.org]
- 3. benchchem.com [benchchem.com]
- 4. MK-801 and memantine act differently on short-term memory tested with different time-intervals in the Morris water maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of MK-801 on learning and memory as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 11. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medial Prefrontal Administration of MK-801 Impairs T-maze Discrimination Reversal Learning in Weanling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (-)-Dizocilpine Maleate on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dizocilpine maleate (B1232345), commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its profound effects on synaptic plasticity, the cellular mechanism underlying learning and memory, have made it an invaluable tool in neuroscience research. This technical guide provides an in-depth overview of the core principles of MK-801's mechanism of action, its impact on synaptic plasticity, detailed experimental protocols for its use, and a summary of key quantitative data. This document is intended for researchers, scientists, and drug development professionals working to understand the intricacies of glutamatergic neurotransmission and its role in cognitive function and neurological disorders.
Introduction: The Role of NMDA Receptors in Synaptic Plasticity
The NMDA receptor is a critical component of excitatory synaptic transmission in the central nervous system.[1][2] It functions as a coincidence detector, requiring both the binding of the neurotransmitter glutamate (B1630785) and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a magnesium (Mg²⁺) ion block from its channel pore.[3] This unique property allows for the influx of calcium (Ca²⁺) ions, a crucial second messenger that initiates downstream signaling cascades leading to long-lasting changes in synaptic strength.[4] These changes, collectively known as synaptic plasticity, are fundamental for learning and memory.[1][2] Two primary forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses.
(-)-Dizocilpine Maleate (MK-801): Mechanism of Action
This compound (MK-801) is a non-competitive antagonist of the NMDA receptor.[1][5] Unlike competitive antagonists that bind to the glutamate binding site, MK-801 binds to the phencyclidine (PCP) site located inside the ion channel of the NMDA receptor.[4][6] This action is "use-dependent," meaning the channel must be open for MK-801 to access its binding site.[4][7][8] Once bound, it physically obstructs the flow of ions, primarily Ca²⁺, through the channel, effectively inhibiting NMDA receptor function.[1][4] This blockade is also voltage-dependent.[4][8]
Caption: Mechanism of MK-801 at the NMDA Receptor.
Impact on Synaptic Plasticity
Given its mechanism of action, MK-801 has a profound impact on NMDA receptor-dependent synaptic plasticity.
Long-Term Potentiation (LTP)
LTP induction is critically dependent on the influx of Ca²⁺ through NMDA receptors. Consequently, MK-801 is a potent inhibitor of LTP.[9][10][11] Studies have consistently shown that administration of MK-801, both in vitro and in vivo, blocks the induction of LTP in various brain regions, particularly the hippocampus.[9][10][12] This inhibition of LTP is a key factor in the cognitive deficits, especially in learning and memory, observed with MK-801 administration.[13][14][15]
Long-Term Depression (LTD)
The role of MK-801 in LTD is more complex. While some forms of LTD are NMDA receptor-dependent and are blocked by MK-801, other forms are not. Recent research suggests that certain types of LTD may rely on non-ionotropic signaling of NMDA receptors, which is not blocked by the channel-blocking action of MK-801.[3] Furthermore, some studies indicate the involvement of presynaptic NMDA receptors in LTD induction, which may have different sensitivities to MK-801.[16]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: In Vivo Effects of MK-801 on Learning and Memory
| Species | Dose (mg/kg) | Administration Route | Behavioral Task | Observed Effect | Reference(s) |
| Rat | 0.1 | i.p. | Water Maze | Slowed learning of new mazes. | [13] |
| Rat | 0.1, 1.0 | i.p. | Perforant Path LTP | Blocked LTP induction. | [9] |
| Rat | 5.0 | i.p. | Spatial Memory | Marked deficits in long-term spatial memory. | [10] |
| Mouse | 0.1 | i.p. | Morris Water Maze | No effect on spatial learning. | [17] |
| Mouse | 0.1 | i.p. | Visual Discrimination | Impaired reversal learning. | [17] |
| Mouse | up to 0.1 | s.c. or i.p. | Various cognitive tasks | Disrupted memory acquisition. | [14] |
| Rat | 0.15 | i.p. | Radial Arm Maze | Impaired spatial working memory. | [18] |
| Mouse | 0.1 | i.p. | Social Defeat Stress | Rapid antidepressant effects, but not long-lasting. | [19][20] |
Table 2: In Vitro Effects of MK-801 on Synaptic Plasticity
| Preparation | Concentration (µM) | Brain Region | Measurement | Observed Effect | Reference(s) |
| Rat Hippocampal Slices | 10-50 | CA1 | fEPSP | Inhibition of LTP induction. | [4] |
| Rat Hippocampal Slices | 2-100 | CA1 | Population Spikes | Depression of NMDA receptor-mediated responses. | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments involving MK-801.
Protocol 1: In Vitro Electrophysiology - Field Excitatory Postsynaptic Potential (fEPSP) Recording in Hippocampal Slices
This protocol outlines the procedure for assessing the effect of MK-801 on LTP in rodent hippocampal slices.
-
Slice Preparation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): 124 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose.[4]
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.[4]
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.[4]
-
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.[4]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
-
Experimental Procedure:
-
Baseline Recording: Record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).[4]
-
MK-801 Application: Prepare a stock solution of this compound in aCSF. Bath-apply MK-801 at the desired final concentration (e.g., 10-50 µM) by switching the perfusion solution. Allow the drug to equilibrate for at least 20-30 minutes.[4]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[4]
-
Post-HFS Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.[4]
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the baseline average.
-
Compare the degree of potentiation in the MK-801 treated group to a control group that received HFS in the absence of the drug.
-
Caption: Workflow for in vitro LTP experiments with MK-801.
Protocol 2: In Vivo Behavioral Assessment - Morris Water Maze
This protocol describes a common task to evaluate the effect of MK-801 on spatial learning and memory in rodents.
-
Apparatus:
-
A large circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged just below the water surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
-
Animal Preparation:
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle at a set time before each training session.
-
-
Acquisition Phase (Learning):
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water facing the wall of the pool from one of four randomized starting positions.
-
Allow the animal to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the latency to find the platform and the path taken using a video tracking system.
-
-
Probe Trial (Memory):
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool for a single trial of a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
-
Data Analysis:
-
Learning: Analyze the escape latency and path length across training days. A decrease in these measures indicates learning.
-
Memory: In the probe trial, a significant preference for the target quadrant indicates memory of the platform's location. Compare the performance of the MK-801 treated group with the control group.
-
Signaling Pathways
The canonical signaling pathway for NMDA receptor-dependent LTP induction and its inhibition by MK-801 is depicted below.
Caption: Simplified LTP signaling pathway and MK-801's point of action.
Conclusion
This compound remains a cornerstone pharmacological tool for investigating the role of NMDA receptors in synaptic plasticity and its behavioral correlates. Its well-characterized mechanism of action as a use-dependent, non-competitive NMDA receptor antagonist allows for the targeted disruption of NMDA receptor-mediated processes. While a powerful inhibitor of LTP and a disruptor of learning and memory, its effects on LTD are more nuanced, highlighting the complexity of synaptic regulation. The protocols and data presented in this guide provide a foundation for researchers to design and execute experiments utilizing MK-801 to further unravel the intricate mechanisms of synaptic function and dysfunction in the central nervous system.
References
- 1. madison-proceedings.com [madison-proceedings.com]
- 2. Dizocilpine (MK-801): The Dual Potential of a Non-Competitive NMDA Receptor Antagonist in Psychiatric Pharmacology | Advances in Engineering Technology Research [madison-proceedings.com]
- 3. Synaptic Plasticity: A new mode of action for unconventional NMDA receptors | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
- 6. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use-dependent depression of synaptic NMDA receptor mediated responses by dizocilpine (MK-801) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dizocilpine - Wikipedia [en.wikipedia.org]
- 9. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-801 blocks NMDA receptor-mediated synaptic transmission and long term potentiation in rat hippocampal slices | Semantic Scholar [semanticscholar.org]
- 12. Enhanced Dopamine-Dependent Hippocampal Plasticity after Single MK-801 Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of MK-801 on learning and memory as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMDA antagonist MK-801 impairs acquisition of place strategies, but not their use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Presynaptic Induction and Expression of Timing-Dependent Long-Term Depression Demonstrated by Compartment-Specific Photorelease of a Use-Dependent NMDA Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]
- 18. The effects of MK-801 on spatial working memory and within-session spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antidepressant Effects of (+)-MK-801 and (-)-MK-801 in the Social Defeat Stress Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of NMDA Receptors with MK-801: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Dizocilpine (B47880) (MK-801) as a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. MK-801 serves as a critical tool in neuroscience research to elucidate the multifaceted roles of NMDA receptors in physiological and pathological processes. This document details the mechanism of action of MK-801, its effects on neuronal signaling, and provides structured experimental protocols and quantitative data to facilitate its effective use in a research setting.
Introduction to NMDA Receptors and MK-801
The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[1][2][3] Its activation requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) coupled with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[3][4] The subsequent influx of calcium (Ca²⁺) through the channel initiates a cascade of intracellular signaling pathways.[1][3] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, including stroke, epilepsy, neurodegenerative diseases, and schizophrenia.[4]
MK-801, or Dizocilpine, is a high-affinity, non-competitive antagonist that binds to a site within the ion channel of the NMDA receptor.[5][6] This action physically obstructs ion flow, effectively blocking receptor function.[4][7] Its "use-dependent" nature means it can only access its binding site when the channel is in an open state, providing a valuable experimental paradigm for studying activity-dependent processes.
Mechanism of Action and Binding Site
MK-801 acts as an open-channel blocker of the NMDA receptor.[4][7] It binds with high affinity to a site located deep within the ion channel pore, a region often referred to as the "PCP binding site" due to shared binding with phencyclidine.[5][8] This binding is non-competitive with respect to the glutamate and glycine (B1666218) binding sites. The blockade is voltage-dependent, becoming more pronounced with membrane depolarization which expels the Mg²⁺ ion and allows MK-801 to enter the open channel.[5] Crystallographic and molecular dynamics studies have revealed that MK-801 lodges between the M3 helix bundle crossing and the M2 pore loops, physically occluding the permeation of ions.[4][7]
Impact on Neuronal Signaling Pathways
By blocking Ca²⁺ influx through NMDA receptors, MK-801 significantly modulates downstream signaling cascades crucial for neuronal function and survival. Key pathways affected include:
-
Ras/ERK Pathway: Synaptic NMDA receptor activity is a potent activator of the Ras-ERK signaling cascade, which plays a critical role in gene expression and synaptic plasticity.[1] MK-801 administration can inhibit this pathway, impacting processes like long-term potentiation (LTP).[9]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is a major pro-survival signaling route activated by NMDA receptors.[1] Blockade of NMDA receptors with MK-801 can interfere with this pathway, which may contribute to its neurotoxic effects under certain conditions.
-
CREB-Mediated Gene Expression: Calcium influx via NMDA receptors activates transcription factors such as the cAMP response element-binding protein (CREB), which is essential for long-term memory formation.[1][2] MK-801 can prevent the activation of CREB and subsequent gene expression.
Quantitative Data Presentation
The effects of MK-801 are dose-dependent and vary based on the experimental model and measured outcome. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Binding and Channel Block Properties of MK-801
| Parameter | Value | Species/Tissue | Reference |
| KD | 6.3 nM | Rat cerebral cortical membranes | [8] |
| Bmax | 2.37 pmol/mg protein | Rat cerebral cortical membranes | [8] |
| Ki | 37.2 nM | - | [6] |
| Inhibition Ratio (1 µM MK-801) | 0.37 ± 0.06 | ∆ATD NMDA receptor (TEVC) | [4] |
Table 2: Effects of MK-801 on Neurotransmitter Release
| Neurotransmitter | Brain Region | MK-801 Concentration/Dose | Effect | Reference |
| Noradrenaline | Locus Coeruleus | 10 µM | Increased release to 248 ± 15% | [10] |
| Serotonin (B10506) | Dorsal Raphe Nucleus | 10 µM | Increased release to 184 ± 29% | [10] |
| Dopamine (B1211576) | Nucleus Accumbens | 10 µM | No effect on release or uptake | [10] |
| Dopamine | Medial Prefrontal Cortex & Nucleus Accumbens | 2 mg/kg, i.p. | Stimulated release | [11] |
| Dopamine | Striatum | 2 mg/kg, i.p. | Tended to decrease release | [11] |
| Glutamate | Medial Prefrontal Cortex | 1 mg/kg i.p. | Elevated extracellular levels | [12] |
| Glutamate | Hippocampus | 0.1 mg/kg i.p. | Increased release (approx. 150%) | [13] |
Table 3: Behavioral Effects of Acute MK-801 Administration in Rodents
| Behavioral Test | Species | Dose (mg/kg, i.p.) | Outcome | Reference |
| Y-Maze | Mouse | 0.1 | Diminished spontaneous alternation | [14][15] |
| Open Field Test | Mouse | 0.12 | Hyperlocomotion | [14][15] |
| Three-Chamber Social Assay | Mouse | 0.12, 0.15 | Decreased social interaction | [14][15] |
| Self-Grooming | Mouse | 0.2, 0.3 | Decreased self-grooming | [14][15] |
| Cliff Avoidance | Mouse | 0.1 - 0.3 | Impaired cliff avoidance (increased impulsivity) | [14][15] |
| Spatial Learning (Reinforced Alternation, Radial Arm Maze) | Rat | ≥ 0.2 | Impaired performance | [16] |
| Position Habit Reversal | Rat | 0.1 | Impaired retention of new learning | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline common experimental protocols involving MK-801.
In Vivo Administration for Behavioral Studies
This protocol describes the acute administration of MK-801 to rodents to assess its effects on behavior.
Materials:
-
MK-801 (Dizocilpine maleate)
-
Sterile 0.9% saline
-
Syringes and needles for injection
-
Appropriate behavioral testing apparatus
Procedure:
-
Animal Habituation: Acclimate animals to the housing and testing rooms for a sufficient period (e.g., 5-7 days) before the experiment. Handle the animals daily to reduce stress.
-
Drug Preparation: Dissolve MK-801 in sterile 0.9% saline to the desired concentration. Doses typically range from 0.1 to 0.5 mg/kg for behavioral studies in rodents.[14][15][16][17]
-
Administration: Administer the prepared MK-801 solution or a vehicle control (saline) via intraperitoneal (i.p.) injection. The injection volume is typically 10 ml/kg.
-
Pre-Test Interval: Place the animal in a holding cage or its home cage for a 30-minute interval to allow for drug absorption and onset of effects before behavioral testing begins.[14][15]
-
Behavioral Testing: Conduct the chosen behavioral paradigm (e.g., open field test, Y-maze, Morris water maze). Ensure consistent testing conditions across all animals.
-
Data Analysis: Analyze the collected data using appropriate statistical methods to compare the effects of MK-801 with the vehicle control group.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol outlines the use of MK-801 to block NMDA receptor currents in brain slices.
Materials:
-
Brain slicing apparatus (vibratome)
-
Artificial cerebrospinal fluid (ACSF)
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass pipettes for recording
-
NMDA, MK-801, and other pharmacological agents
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold ACSF.
-
Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF.
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Elicit NMDA Currents: Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block and apply NMDA (e.g., 100 µM) to the bath to evoke an inward current.
-
Apply MK-801: Co-apply MK-801 (e.g., 1-10 µM) with NMDA. The NMDA receptor-mediated current will progressively decrease as MK-801 blocks the open channels.
-
Washout and Recovery (Optional): Washout of MK-801 is very slow. Recovery can be accelerated by prolonged exposure to an agonist in the absence of MK-801.[18]
-
Data Analysis: Measure the amplitude and decay kinetics of the NMDA receptor currents before and after MK-801 application to quantify the extent of the block.
Conclusion
MK-801 remains an indispensable pharmacological tool for investigating the role of NMDA receptors in the central nervous system. Its well-characterized mechanism of action as a non-competitive, open-channel blocker allows for the targeted disruption of NMDA receptor function in a variety of experimental contexts. By understanding its effects on neuronal signaling and behavior, and by employing rigorous experimental protocols, researchers can continue to unravel the complex contributions of NMDA receptors to brain function and disease. The data and methodologies presented in this guide are intended to support the design and execution of such studies, ultimately advancing our knowledge in the field of neuroscience and facilitating the development of novel therapeutics.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of dizocilpine (MK 801) on noradrenaline, serotonin and dopamine release and uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 15. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Repeated injection of MK801: an animal model of schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of (-)-Dizocilpine Maleate on Neuronal Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Dizocilpine maleate (B1232345) (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system.[1][2][3][4] By binding within the ion channel of the NMDA receptor, MK-801 blocks the influx of calcium, thereby modulating a wide array of downstream neuronal signaling pathways.[3][4][5] This guide provides an in-depth technical overview of the molecular mechanisms through which MK-801 exerts its effects, with a focus on key signaling cascades, quantitative data from seminal studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Mechanism of Action at the NMDA Receptor
(-)-Dizocilpine maleate functions as a use- and voltage-dependent open-channel blocker of the NMDA receptor.[3] This means that the NMDA receptor channel must first be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), and the cell membrane must be depolarized to relieve the magnesium (Mg2+) block, before MK-801 can enter and bind to its site within the ion pore.[3][5] This binding physically obstructs the flow of ions, most notably Ca2+, into the neuron.[3][5] The potent antagonistic effects of MK-801 are reflected in its low nanomolar affinity for the NMDA receptor.[1]
Quantitative Data: Receptor Binding and Antagonist Potency
The efficacy of this compound in blocking NMDA receptor function has been quantified across various experimental paradigms. The following tables summarize key quantitative data regarding its binding affinity and inhibitory concentrations.
| Parameter | Value | Preparation | Reference |
| Kd | 37.2 nM | Rat brain membranes | [1] |
| IC50 | 20 nM | N-methyl-D-aspartate-induced [3H]NE release in hippocampus | [1] |
| IC50 | 9 nM | [3H]TCP binding in hippocampus | [1] |
| IC50 | 0.12 ± 0.01 µM | NMDA-induced currents in hippocampal neurons | [6] |
| IC50 | 0.14 ± 0.04 µM | NMDA-induced currents in superior colliculus neurons | [7] |
Table 1: Binding Affinity and Inhibitory Concentrations of this compound (MK-801).
Core Signaling Pathways Modulated by this compound
The blockade of NMDA receptor-mediated calcium influx by MK-801 initiates a cascade of changes in downstream signaling pathways that are crucial for synaptic plasticity, cell survival, and gene expression.
Calcium-Dependent Signaling Pathways
The reduction in intracellular calcium concentration directly impacts calcium-dependent enzymes and transcription factors.
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): Activation of NMDA receptors leads to a calcium influx that triggers downstream signaling, including the CaMKII pathway.[8][9] MK-801, by inhibiting this calcium entry, can prevent the activation of CaMKII.[8]
-
cAMP Response Element-Binding Protein (CREB): CREB is a key transcription factor involved in learning, memory, and neuronal survival. Its phosphorylation at Serine-133 is often calcium-dependent and mediated by kinases like CaMKII. Several studies have demonstrated that MK-801 can suppress the phosphorylation of CREB that is induced by various stimuli, such as formalin injection or ischemic events.[10][11]
Akt/GSK-3β Signaling Pathway
The Akt/GSK-3β pathway is a central regulator of cell survival and metabolism. Research indicates a complex, dose-dependent effect of MK-801 on this pathway. In some contexts, acute administration of MK-801 has been shown to increase the phosphorylation of Akt at Serine-473 and Glycogen Synthase Kinase 3 Beta (GSK-3β) at Serine-9 in the rat frontal cortex.[12][13] This suggests an indirect modulatory role of NMDA receptor blockade on this pro-survival pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is critical for cell proliferation, differentiation, and survival. The influence of MK-801 on this pathway appears to be multifaceted and dependent on the specific experimental conditions and dosage.
-
c-Raf-MEK-ERK Cascade: Studies have shown that MK-801 can induce dose-dependent changes in the phosphorylation of c-Raf (at Ser338), MEK, and ERK in the rat frontal cortex.[14] Lower doses (0.25-1 mg/kg) were associated with decreased ERK phosphorylation, while a 2 mg/kg dose led to an increase.[14] Repeated administration of MK-801 has been found to increase the phosphorylation of components of the MEK-ERK pathway.[15][16]
-
PI3K-Dependent ERK Activation: The activation of ERK by NMDA receptors can be dependent on Phosphoinositide 3-kinase (PI3K).[15][17] Consequently, MK-801 can block this PI3K-dependent ERK activation by preventing the initial NMDA receptor-mediated signaling.[17]
c-Fos Expression
c-Fos is an immediate early gene often used as a marker for neuronal activation. Systemic administration of MK-801 has been shown to induce a significant, dose-dependent increase in c-Fos expression in various brain regions, including the medial entorhinal cortex, nucleus accumbens, and cingulate cortex.[18][19][20][21][22] This suggests that while MK-801 blocks direct excitatory input through NMDA receptors, it can lead to a broader network disinhibition and subsequent neuronal activation.
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dizocilpine - Wikipedia [en.wikipedia.org]
- 4. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmcmed.org [ijmcmed.org]
- 9. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Transcription Factor CREB in Rat Spinal Cord after Formalin-Induced Hyperalgesia: Relationship toc-fos Induction | Journal of Neuroscience [jneurosci.org]
- 11. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Increased phosphorylation of Ser473-Akt, Ser9-GSK-3beta and Ser133-CREB in the rat frontal cortex after MK-801 intraperitoneal injection. | Semantic Scholar [semanticscholar.org]
- 13. Increased phosphorylation of Ser473-Akt, Ser9-GSK-3beta and Ser133-CREB in the rat frontal cortex after MK-801 intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling [frontiersin.org]
- 16. The effects of repeated administrations of MK-801 on ERK and GSK-3beta signalling pathways in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Focused Ultrasound Stimulates the Prefrontal Cortex and Prevents MK-801-Induced Psychiatric Symptoms of Schizophrenia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | NMDA receptor antagonist induced c-Fos expression in the medial entorhinal cortex during postnatal development [frontiersin.org]
- 20. MK-801 Blocks the Induction of Behavioral Sensitization and C-Fos Expression to Amphetamine [jscimedcentral.com]
- 21. researchgate.net [researchgate.net]
- 22. MK-801 Blocks the Induction of Behavioral Sensitization and C-Fos Expression to Amphetamine [jscimedcentral.com]
Unlocking the NMDA Receptor: An In-depth Technical Guide to the Early-Stage Research Applications of MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational research applications of MK-801 (Dizocilpine), a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Discovered in 1982 by scientists at Merck, MK-801 has become an invaluable tool in neuroscience research, enabling detailed investigation into the roles of the NMDA receptor in synaptic plasticity, excitotoxicity, and the pathophysiology of various neurological and psychiatric disorders.[1][2]
Core Mechanism of Action
MK-801 exerts its effects by binding to a site within the ion channel of the NMDA receptor, physically blocking the influx of cations such as Ca²⁺ and Na⁺.[2] This blockade is both use-dependent and voltage-dependent , meaning the NMDA receptor channel must be open for MK-801 to gain access to its binding site.[2] The binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) is required to open the channel.[2] This unique mechanism of action has made MK-801 a cornerstone for studying the physiological and pathological functions of NMDA receptor activation.
Key Early-Stage Research Applications
The distinct properties of MK-801 have led to its widespread use in several key areas of preclinical research:
-
Modeling Schizophrenia and Psychosis: Systemic administration of MK-801 in rodents induces a range of behaviors that mimic the positive, negative, and cognitive symptoms of schizophrenia in humans.[3][4][5][6][7][8] These models are instrumental in screening novel antipsychotic compounds and investigating the underlying neurobiology of the disorder.[4][9]
-
Investigating Cognitive Function and Impairment: MK-801 is frequently used to induce cognitive deficits in animal models, particularly in domains of learning, memory, and executive function.[3][4][5][10][11][12][13][14] These models are crucial for testing the efficacy of cognitive enhancers and understanding the molecular mechanisms of memory formation.[4]
-
Studying Long-Term Potentiation (LTP): As a potent NMDA receptor antagonist, MK-801 is a standard tool for dissecting the role of NMDA receptor-dependent synaptic plasticity, such as LTP, a cellular correlate of learning and memory.[7][9][15][16][17][18][19][20][21]
-
Elucidating Neuroprotective and Excitotoxic Mechanisms: The ability of MK-801 to block NMDA receptor-mediated excitotoxicity has been extensively studied in models of stroke, traumatic brain injury, and other neurodegenerative conditions.[22][23]
Quantitative Data Summary
The following tables summarize key quantitative data from early-stage research involving MK-801.
Table 1: Receptor Binding Affinity of MK-801
| Radioligand | Preparation | Kd (nM) | Bmax (pmol/mg protein) | Reference |
| [³H]MK-801 | Rat Cortical Membranes | 4.0 | - | [24] |
| [³H]MK-801 | Rat Brain Membranes | ~30 | - | [25] |
Table 2: In Vitro Inhibition of NMDA Receptor Subunits by (+)MK-801
| Receptor Subunit Combination | IC₅₀ (nM) | Reference |
| GluN1/GluN2A | 9 - 38 | [26] |
| GluN1/GluN2B | 9 - 70 | [2][26] |
| GluN1/GluN2C | 9 - 38 | [26] |
| GluN1/GluN2D | 9 - 38 | [26] |
Table 3: Effective Doses of MK-801 in In Vivo Models
| Animal Model | Species | Route of Administration | Effective Dose (mg/kg) | Observed Effect | Reference |
| Schizophrenia-like Behaviors | Rat | Intraperitoneal (i.p.) | 0.05 - 0.2 | Induction of cognitive and social deficits | [10][13] |
| Cognitive Impairment (T-Maze) | Mouse | - | 0.1 | Impaired spontaneous alternation | [1][12] |
| Blockade of Long-Term Potentiation | Rat | - | 0.1 - 1.0 | Suppression of LTP induction | [7] |
| Anticonvulsant Effect | Mouse | - | 0.28 | Increased seizure threshold | [26] |
| Neuroprotection (Traumatic Brain Injury) | Rat | - | 0.5 - 10 | Reduced neuronal damage | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing MK-801.
[³H]MK-801 Radioligand Binding Assay
This protocol details a method to measure the binding of [³H]MK-801 to NMDA receptors in rat brain membranes.[16][23][24][27][28]
Materials:
-
Rat brain tissue (e.g., cortex)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compounds
-
Glass fiber filters
-
Scintillation vials and fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.
-
-
Binding Assay:
-
In test tubes, add the membrane preparation, [³H]MK-801 (e.g., 5 nM), and either buffer (for total binding), unlabeled MK-801 (e.g., 10 µM for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture at 25°C for 180 minutes to allow binding to reach equilibrium.[28]
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Induction of an In Vivo Model of Schizophrenia-like Behaviors
This protocol outlines a general procedure for inducing schizophrenia-like behaviors in rats using MK-801 for subsequent behavioral testing.[4][5][8][17]
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
MK-801 solution (dissolved in sterile saline)
-
Saline solution (vehicle control)
-
Behavioral testing apparatus (e.g., open field arena, social interaction chamber, T-maze)
Procedure:
-
Animal Habituation: Acclimate rats to the housing facility and handling for at least one week prior to the experiment.
-
Drug Administration:
-
Administer MK-801 intraperitoneally (i.p.) at a dose known to induce the desired behavioral phenotype (e.g., 0.1-0.5 mg/kg for cognitive deficits and hyperlocomotion).[13]
-
Administer an equivalent volume of saline to the control group.
-
-
Behavioral Testing:
-
Approximately 30 minutes after injection, place the animals in the respective behavioral apparatus.[17]
-
Open Field Test (for locomotor activity): Record the total distance traveled, time spent in the center versus the periphery, and stereotypic behaviors for a set duration (e.g., 15-30 minutes).
-
Social Interaction Test: Place two unfamiliar rats (one treated with MK-801, one with saline, or both with MK-801) in an open arena and score the duration and frequency of social behaviors (e.g., sniffing, grooming, following) for a defined period.
-
T-Maze Spontaneous Alternation (for working memory): Place the rat at the base of the T-maze and allow it to freely explore the arms for a set number of trials. Record the sequence of arm entries to calculate the percentage of spontaneous alternations.[1]
-
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This protocol describes a method for assessing the effect of MK-801 on LTP induction in the hippocampus of anesthetized rats.[7][9][18][21]
Materials:
-
Adult male rats
-
Anesthetic (e.g., urethane)
-
Stereotaxic apparatus
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
MK-801 solution
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Surgically expose the skull and drill small holes for the placement of stimulating and recording electrodes in the desired hippocampal pathway (e.g., perforant path to dentate gyrus).
-
-
Electrode Placement:
-
Lower the stimulating electrode into the perforant path and the recording electrode into the dentate gyrus.
-
Optimize electrode positions to obtain a stable field excitatory postsynaptic potential (fEPSP).
-
-
Baseline Recording:
-
Deliver single-pulse stimuli at a low frequency (e.g., 0.033 Hz) to establish a stable baseline fEPSP recording for at least 20-30 minutes.
-
-
Drug Administration:
-
Administer MK-801 (e.g., 0.1-1.0 mg/kg, i.p.) or saline.
-
-
LTP Induction:
-
After a sufficient time for the drug to take effect (e.g., 30 minutes), deliver a high-frequency stimulation (HFS) tetanus (e.g., 100 Hz for 1 second) to induce LTP.
-
-
Post-Tetanus Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the average baseline slope.
-
Compare the degree of potentiation between the saline- and MK-801-treated groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by MK-801 and a typical experimental workflow.
References
- 1. Reversal of MK-801-induced cognitive dysfunction in the T-Maze assay - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of MK-801-induced behavior as a putative rat model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antipsychotic drugs on MK-801-induced attentional and motivational deficits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Characterization of MK-801-induced behavior as a putative rat model of psychosis. | Semantic Scholar [semanticscholar.org]
- 9. Effects of the NMDA receptor/channel antagonists CPP and MK801 on hippocampal field potentials and long-term potentiation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 13. researchgate.net [researchgate.net]
- 14. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Differential effects of ketamine and MK-801 on the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The effects of MK-801 on the phosphorylation of Ser338-c-Raf-MEK-ERK pathway in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [3H]MK-801 Binding Assay [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. Subunit-specific mechanisms and proton sensitivity of NMDA receptor channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. eurofinsdiscovery.com [eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols for (-)-Dizocilpine Maleate in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Its ability to block the ion channel of the NMDA receptor, thereby inhibiting calcium influx, makes it a valuable tool in neuroscience research.[1] MK-801 is widely utilized to model neuropsychiatric and neurodegenerative disorders in rodents, particularly for studying symptoms associated with schizophrenia and cognitive dysfunction.[2][3] These application notes provide a comprehensive overview of MK-801 dosage, administration, and experimental protocols for various rodent studies, supported by quantitative data and detailed methodologies.
Mechanism of Action
MK-801 exerts its effects by binding to a site within the ion channel of the NMDA receptor.[1] This action is use-dependent, meaning the channel must first be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) for MK-801 to block it.[1] The resulting blockade of Ca2+ influx disrupts downstream signaling pathways crucial for synaptic plasticity, such as long-term potentiation (LTP), a cellular mechanism fundamental for learning and memory.[1]
Signaling Pathway of MK-801 Action
References
Protocol for In Vivo Administration of (-)-Dizocilpine Maleate (MK-801)
Introduction
(-)-Dizocilpine maleate (B1232345), commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is a crucial tool in neuroscience research for investigating the roles of the NMDA receptor in various physiological and pathological processes, including learning, memory, neurotoxicity, and models of psychosis.[1][3][4] Due to its experimental applications, standardized protocols for its dissolution and administration in vivo are critical for ensuring experimental reproducibility and validity.
This document provides detailed application notes and protocols for the preparation of (-)-Dizocilpine maleate for in vivo research, targeting researchers, scientists, and professionals in drug development.
Data Presentation: Solubility of this compound
The solubility of this compound is dependent on the solvent system. For in vivo applications, it is often necessary to first create a concentrated stock solution in an organic solvent, which is then diluted into a final vehicle suitable for injection. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility, particularly in DMSO.[1][2][5]
| Solvent/Vehicle System | Solubility | Remarks |
| Single Solvents (for stock solutions) | ||
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 67-100 mg/mL | Sonication may be required to aid dissolution.[1][2][5] Hygroscopic nature of DMSO can impact solubility.[1][2][5] |
| Ethanol | ~7-25 mg/mL | May require sonication.[1][5] |
| Water | ~8.33 mg/mL | Requires sonication and warming to 60°C.[1][5] Sparingly soluble in aqueous buffers.[6] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | Purge with an inert gas.[6][7] |
| Co-solvent Systems (for working solutions) | ||
| 10% DMSO, 90% Saline | Variable | Suitable for lower concentrations. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A common vehicle for systemic administration.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | SBE-β-CD can enhance aqueous solubility.[1] |
| 1:9 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | Requires initial dissolution in DMF.[6] |
Experimental Protocols
Below are two primary protocols for the dissolution of this compound for in vivo administration. The choice of protocol depends on the desired final concentration and the intended route of administration.
Protocol 1: Dissolution in Saline for Low Concentration Dosing
This protocol is suitable for preparing working solutions at lower concentrations where this compound is directly soluble in saline. This is often the preferred method to minimize potential vehicle effects.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or heating block (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add the calculated volume of sterile saline to achieve the target concentration.
-
Dissolution: Vortex the solution vigorously. If particulates remain, gentle warming in a water bath and/or sonication can be used to facilitate complete dissolution.[1]
-
Verification: Ensure the final solution is clear and free of any visible particulates before administration.
-
Administration: The freshly prepared solution should be used immediately for in vivo administration (e.g., intraperitoneal injection).[2]
Protocol 2: Co-Solvent System for High Concentration Dosing
This protocol is designed for preparing solutions at higher concentrations, which often requires an initial stock solution in an organic solvent followed by dilution in a co-solvent vehicle. This method is suitable for intraperitoneal (i.p.) or intravenous (i.v.) injections.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
Part A: Preparation of Stock Solution in DMSO
-
Weighing: Weigh the desired amount of this compound powder.
-
DMSO Addition: Add a small volume of anhydrous DMSO to dissolve the powder and create a concentrated stock solution (e.g., 20.8 mg/mL).[5]
-
Dissolution: Vortex thoroughly. If needed, use an ultrasonic bath to ensure the compound is fully dissolved and the solution is clear.[1]
Part B: Preparation of Final Working Solution
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle by mixing the co-solvents in the desired ratio. For a common vehicle, combine:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dilution: Add the required volume of the DMSO stock solution to the prepared vehicle to achieve the final desired concentration of this compound. For example, to prepare a 1 mL working solution, add the DMSO stock to the co-solvent mixture.
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.
-
Administration: Use the freshly prepared working solution immediately for in vivo experiments.
Storage and Stability:
-
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][5]
-
It is recommended to avoid repeated freeze-thaw cycles.[1]
-
Aqueous working solutions are not recommended for storage and should be prepared fresh on the day of use.[6]
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo use.
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: A typical experimental workflow for in vivo studies using this compound.
References
Application Notes and Protocols: Intraperitoneal Injection of MK-801 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Glutamate, the brain's primary excitatory neurotransmitter, activates NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. MK-801 acts by binding inside the receptor's ion channel, physically blocking the influx of ions like calcium (Ca²⁺) and preventing neuronal depolarization.[1] This mechanism of action makes MK-801 an invaluable pharmacological tool in preclinical research to model a variety of neuropsychiatric and cognitive disorders, including schizophrenia and psychosis.[2][3] The intraperitoneal (IP) route of administration is frequently employed for systemic delivery in mice due to its relative ease and rapid absorption. These application notes provide detailed protocols for the IP injection of MK-801 in mice, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathway and experimental workflow.
Data Presentation
The behavioral effects of MK-801 in mice are highly dose-dependent. The following tables summarize quantitative data on pharmacokinetics and dose-dependent behavioral outcomes following a single intraperitoneal injection.
Table 1: Pharmacokinetic Parameters of MK-801 (0.1 mg/kg, i.p.) in Mice
| Parameter | Brain Tissue | Blood Plasma |
| Tmax (Time to Peak Concentration) | 30 minutes | 30 minutes |
| Cmax (Peak Concentration) | ~5 ng/mL | ~7.5 ng/mL |
| Concentration at 120 min | ~2 ng/mL | ~2.5 ng/mL |
| Concentration at 240 min | Undetectable | Undetectable |
Data derived from studies in male ICR mice.[4][5]
Table 2: Dose-Dependent Behavioral Effects of Acute MK-801 IP Injection in Mice
| Dose (mg/kg) | Behavioral Test | Key Observations | Mouse Strain |
| 0.01 - 0.1 | Object Recognition | Impaired long-term recognition memory, though this may be state-dependent.[6] | Not Specified |
| 0.05 | Y-Maze | Significantly diminished spontaneous alternation, indicating impaired spatial working memory.[7] | C57BL/6J |
| 0.1 | Y-Maze | Diminished spontaneous alternation.[2] | CD-1 |
| 0.1 - 0.5 | Locomotor Activity | Dose-dependent increase in coordinated locomotor activity.[8] | NMRI |
| 0.12 | Locomotor Activity / Social Interaction | Resulted in hyperlocomotion and social deficits.[2] | CD-1 |
| 0.15 | Locomotor Activity | Increased locomotor activity.[2] | CD-1 |
| 0.2 | Self-Grooming / Rotational Behavior | Decreased self-grooming; induced a significant increase in rotational behavior.[2][9] | CD-1 / C57BL/6 |
| 0.3 | Self-Grooming | Decreased self-grooming.[2] | CD-1 |
| > 0.5 | Motor Syndrome | Produced a typical motor syndrome characterized by head weaving, body rolling, and ataxia.[8] | NMRI |
| 0.6 (chronic) | Locomotor Activity / Social Interaction | Daily injection for 2 weeks increased locomotion and decreased social interaction time.[3] | C57BL/6 |
| 1.0 (chronic) | Prepulse Inhibition (PPI) | Disrupted PPI after 28 days of daily treatment, indicating sensorimotor gating deficits.[10] | Not Specified |
| 10.0 | Neurotoxicity | Caused irreversible degeneration of a small number of posterior cingulate/retrosplenial cortical neurons.[11] | ICR |
Experimental Protocols
Protocol 1: Preparation of MK-801 Solution for Injection
This protocol details the preparation of (+)-MK-801 hydrogen maleate (B1232345) for intraperitoneal injection in mice.
Materials:
-
(+)-MK-801 hydrogen maleate powder (e.g., from Sigma-Aldrich)[2][12]
-
Sterile 0.9% sodium chloride (NaCl) solution (saline)[2][12]
-
Sterile vials
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe for sterilization
Procedure:
-
Calculate Required Amount: Determine the total volume of MK-801 solution needed based on the number of animals, their average weight, the desired dose, and the injection volume (typically 10 mL/kg of body weight).[2][6]
-
Example Calculation: For a 25g mouse receiving a 0.1 mg/kg dose at an injection volume of 10 mL/kg:
-
Dose per mouse = 0.1 mg/kg * 0.025 kg = 0.0025 mg
-
Injection volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.0025 mg / 0.25 mL = 0.01 mg/mL
-
-
-
Weighing: Under sterile conditions, accurately weigh the required amount of (+)-MK-801 hydrogen maleate powder and transfer it to a sterile vial.
-
Dissolving: Add the calculated volume of sterile 0.9% saline to the vial.[2][12]
-
Mixing: Vortex the solution thoroughly until the MK-801 powder is completely dissolved. The solution should be clear and free of particulates.
-
Sterilization (Optional but Recommended): For maximum sterility, filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Store the prepared solution appropriately. For short-term use, refrigeration may be suitable. For longer-term storage, consult the manufacturer's guidelines; aliquoting and freezing might be necessary.
Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice
This protocol describes the standard procedure for administering the prepared MK-801 solution via IP injection.
Materials:
-
Prepared and sterile MK-801 solution
-
Appropriately sized sterile syringe (e.g., 1 mL) and needle (e.g., 27-30 gauge)
-
70% ethanol (B145695) and gauze
-
Animal scale
Procedure:
-
Animal Handling and Weighing: Weigh the mouse immediately before injection to ensure accurate dosing.
-
Restraint: Securely restrain the mouse. One common method is to hold the mouse by the scruff of the neck to immobilize the head and body, then secure the tail with the little finger of the same hand. Turn the mouse so its abdomen is facing upwards, tilting the head slightly downwards. This position causes the abdominal organs to shift forward, creating a safer injection space.[1]
-
Site Identification: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncturing the bladder or cecum.[1]
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle, bevel up, at approximately a 30-45 degree angle into the abdominal cavity. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back slightly on the syringe plunger. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a new sterile needle.
-
-
Administration: Once confident the needle is correctly placed within the peritoneal cavity, inject the solution smoothly and steadily.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its home cage or a designated observation cage. Monitor the animal for any immediate adverse reactions. Behavioral testing is typically initiated 30 minutes post-injection to coincide with peak brain concentrations of the drug.[2][6][12]
Mandatory Visualization
Signaling Pathway
// Edges Glutamate -> NMDA_R [label=" Binds", color="#5F6368"]; Glycine -> NMDA_R [label=" Binds", color="#5F6368"]; NMDA_R -> Ca_Influx [label=" Opens to allow", color="#34A853"]; Ca_Influx -> Downstream [label=" Activates", color="#34A853"]; Downstream -> Plasticity [label=" Modulates", color="#34A853"]; MK801 -> NMDA_R [label=" Blocks Channel Pore\n(Use-Dependent)", color="#EA4335", style=bold, arrowhead=tee]; } dot Caption: Mechanism of MK-801 action on the NMDA receptor signaling pathway.
Experimental Workflow
// Workflow Edges A1 -> A2 -> A3 -> B1; B1 -> B2 -> B3 -> B4; B4 -> C1 -> C2 -> C3; } dot Caption: General experimental workflow for MK-801 induced behavioral studies in mice.
References
- 1. benchchem.com [benchchem.com]
- 2. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Data on analysis of MK-801 bioavailability in mouse plasma and brain tissue by ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 8. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
Application Notes and Protocols for MK-801-Induced Psychosis Models in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (dizocilpine), to induce a psychosis-like state in rats. This animal model is a critical tool for investigating the neurobiology of psychosis and for the preclinical evaluation of novel antipsychotic therapeutics. Administration of MK-801 in rats produces a range of behavioral abnormalities that resemble the positive, negative, and cognitive symptoms of schizophrenia in humans.[1][2]
Rationale and Applications
The glutamate (B1630785) hypothesis of schizophrenia posits that hypofunction of the NMDA receptor contributes to the pathophysiology of the disorder.[3][4] MK-801, as a potent and selective non-competitive antagonist of the NMDA receptor, blocks the receptor's ion channel, thereby inhibiting glutamatergic neurotransmission.[1][5] This mechanism of action allows for the induction of a translational animal model that is valuable for:
-
Investigating Neurobiological Mechanisms: Studying the downstream effects of NMDA receptor hypofunction on various neurotransmitter systems, including dopamine (B1211576) and glutamate.[6]
-
Screening Potential Therapeutics: Evaluating the efficacy of novel antipsychotic compounds in reversing MK-801-induced behavioral deficits.[7]
-
Understanding Symptom Domains: Modeling specific symptoms of schizophrenia, such as hyperlocomotion (positive), social withdrawal (negative), and cognitive impairments.[1][2]
Quantitative Data Summary
The behavioral effects of MK-801 are dose-dependent. The following tables summarize the quantitative effects of acute MK-801 administration on various behavioral paradigms in rats, compiled from multiple studies to provide a comparative overview.
Table 1: Effects of Acute MK-801 Administration on Locomotor Activity
| Dose (mg/kg, i.p.) | Observation Time | Effect on Locomotor Activity |
| 0.01 - 0.1 | - | Dose-dependent increase in locomotor activity.[1] |
| 0.15 - 0.5 | - | Robust, dose-dependent increase in locomotor activity.[1] |
| 0.2 | 15 min | Marked increase in the initial rate of locomotion and elimination of its decrement over time in male rats.[1] |
| 0.3 | 30, 60, and 120 min post-injection | Significant and sustained hyperactivity.[6] |
Table 2: Effects of Acute MK-801 Administration on Social Interaction
| Dose (mg/kg, i.p.) | Effect on Social Interaction |
| 0.05 - 0.2 | Dose-dependent decrease in social interaction time.[1] |
| 0.1 | Significant inhibition of social interactions.[1][2] |
Table 3: Effects of Acute MK-801 Administration on Prepulse Inhibition (PPI)
| Dose (mg/kg, i.p.) | Effect on PPI |
| 0.1 - 0.3 | Disruption of PPI, indicating sensorimotor gating deficits.[8] |
| 0.15 | Significant deficit in PPI.[1] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. It is crucial to habituate the animals to the testing environment to minimize stress and obtain reliable data.
General Preparation and Drug Administration
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before any experiment.[1] To reduce novelty-induced hyperactivity, habituate the rats to the testing apparatus (e.g., open field arena) for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.[1]
-
Drug Preparation: Dissolve MK-801 maleate (B1232345) in 0.9% saline to the desired concentration.[1]
-
Administration: Administer MK-801 or vehicle (saline) via intraperitoneal (i.p.) injection.[1] The volume of injection is typically 1 ml/kg.
Locomotor Activity Test
This test assesses spontaneous motor activity and is used to model the positive symptoms of psychosis, such as psychomotor agitation.[9]
-
Apparatus: An open field arena (e.g., a square or circular box) equipped with automated photobeam detectors or a video tracking system to monitor movement.
-
Procedure:
-
Administer MK-801 or vehicle.
-
Place the rat in the center of the open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotyped behaviors) for a specified period (e.g., 60-120 minutes).
-
Prepulse Inhibition (PPI) Test
PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant stimuli. Deficits in PPI are a hallmark of schizophrenia.[10]
-
Apparatus: A sound-attenuated startle chamber containing an animal holder on a piezoelectric platform to detect the startle response. A loudspeaker delivers acoustic stimuli.[8]
-
Procedure:
-
Administer MK-801 (e.g., 0.15 mg/kg) or vehicle i.p.[1]
-
Allow a 15-30 minute post-injection period in the home cage.[1]
-
Place the rat in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[1][11]
-
The test session comprises a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB) to elicit a startle response.[1]
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse; e.g., 3-16 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Calculate PPI as: [(Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-pulse trials) / Startle amplitude on pulse-alone trials] x 100%.
-
Social Interaction Test
This test evaluates social behavior and is used to model the negative symptoms of schizophrenia, such as social withdrawal.[2][12]
-
Apparatus: A dimly lit, open field arena.
-
Procedure:
-
Habituate two unfamiliar, weight-matched male rats to the testing arena individually for 10 minutes.
-
Administer MK-801 or vehicle to both rats.
-
After a 30-minute post-injection period, place both rats in the arena together for a 10-15 minute session.
-
Record the total time spent in active social interaction (e.g., sniffing, grooming, following, and tumbling).
-
Signaling Pathways and Experimental Workflows
MK-801 Mechanism of Action
MK-801 acts as a non-competitive antagonist at the NMDA receptor. By blocking the ion channel, it prevents the influx of Ca²⁺, leading to a disruption of glutamatergic neurotransmission. This is hypothesized to cause a downstream dysregulation of dopamine pathways, contributing to psychosis-like symptoms.[5]
Caption: Mechanism of action of MK-801 at the NMDA receptor.
Experimental Workflow for Behavioral Testing
A typical workflow for assessing the effects of a test compound on MK-801-induced psychosis-like behavior involves several stages, from animal habituation to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of non-competitive NMDA receptor antagonist MK-801 on neuronal activity in rodent prefrontal cortex: an animal model for cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topiramate antagonizes MK-801 in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time course effects of MK-801: the relationship between brain neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of MK-801-induced behavior as a putative rat model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (-)-Dizocilpine Maleate for Long-Term Potentiation Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dizocilpine maleate (B1232345), also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its unique mechanism of action, involving an open-channel blockade, has made it an invaluable tool in neuroscience research for investigating the role of NMDA receptors in synaptic plasticity, particularly long-term potentiation (LTP).[1][2] LTP is a cellular mechanism that is widely considered to be one of the major molecular substrates of learning and memory.[3] By inhibiting LTP, MK-801 allows for the elucidation of the molecular cascades underlying these fundamental cognitive processes.[3]
This document provides detailed application notes and experimental protocols for the use of (-)-Dizocilpine maleate in LTP inhibition studies, tailored for researchers in academia and the pharmaceutical industry.
Mechanism of Action
This compound exerts its inhibitory effect by binding to a site within the ion channel of the NMDA receptor, physically blocking the influx of calcium ions (Ca2+).[1][4] This action is both use-dependent and voltage-dependent, meaning the NMDA receptor channel must first be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) and the postsynaptic membrane must be depolarized to relieve the magnesium (Mg2+) block before MK-801 can bind and exert its antagonistic effect.[4] The influx of Ca2+ through the NMDA receptor is a critical triggering event for the induction of most forms of LTP in the hippocampus and other brain regions.[1][5] By preventing this Ca2+ influx, MK-801 effectively inhibits the downstream signaling cascades required for the establishment of LTP.[1][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting LTP and related neuronal activities.
Table 1: In Vitro Efficacy of this compound on LTP Inhibition
| Parameter | Value | Species/Tissue | Experimental Conditions | Reference |
| IC50 for LTP Inhibition | 0.13 ± 0.02 µM | Rat Hippocampal Slices | Field excitatory postsynaptic potential (fEPSP) recordings in CA1 region. Drug pre-incubated for 6.4 ± 0.4 hours. | [6] |
| IC50 for NMDA-induced Currents | 0.14 ± 0.04 µM | Cultured Superior Colliculus Neurons | Whole-cell patch-clamp recordings at -70 mV. | [6] |
| Effective Concentration Range for LTP Inhibition | 5 - 50 µM | Rat Hippocampal Slices | In vitro LTP recorded in the CA1 area. | [3] |
| Maximal Inhibition of LTP | ~50% | Rat Hippocampal Slices | At concentrations of 5-50 µM. | [3] |
Table 2: In Vivo Efficacy and Behavioral Effects of this compound
| Dose | Species | Route of Administration | Effect on LTP | Behavioral Effects | Reference |
| 0.1 mg/kg | Rat | i.p. | Blocked LTP induction in the perforant path. | - | [7] |
| 1.0 mg/kg | Rat | i.p. | Blocked LTP induction in the perforant path. | Increased afterdischarge thresholds and delayed kindling development. | [7] |
| 0.5 mg/kg | Rat | i.p. | Profoundly impaired LTP in freely moving rats 7 days after application. | Symptoms of acute psychosis (increased stereotypy, locomotion, ataxia) that disappeared within 24h. | [8] |
| 0.1 and 0.15 mg/kg | Mouse | i.p. | - | Produced an amnestic effect and increased locomotor activity. | [3] |
| up to 0.1 mg/kg | Rodents | s.c. or i.p. | - | Induces cognitive impairment without causing significant sensorimotor side effects. | [9] |
Experimental Protocols
In Vitro Long-Term Potentiation Inhibition in Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP in acute hippocampal slices and assessing the inhibitory effect of this compound.
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 MgSO4, 2 CaCl2, 10 D-glucose
-
Sucrose-based cutting solution (optional, for improved slice health)
-
Carbogen gas (95% O2 / 5% CO2)
-
Rodent (e.g., Wistar or Sprague-Dawley rat)
2. Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation/recovery chamber
-
Submerged or interface recording chamber
-
Perfusion system
-
Micromanipulators
-
Glass microelectrodes (for stimulation and recording)
-
Electrode puller
-
Amplifier and digitizer for electrophysiological recordings
-
Data acquisition software
3. Procedure:
-
Slice Preparation:
-
Anesthetize the rodent and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, carbogen-gassed aCSF or cutting solution.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a recovery chamber containing carbogen-gassed aCSF at room temperature (20-25°C) for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogen-gassed aCSF at a constant temperature (e.g., 30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Application of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF.
-
Switch the perfusion to the aCSF containing MK-801.
-
Allow the slice to equilibrate with the drug for at least 20-30 minutes before inducing LTP.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz for 1 second.[3]
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of bursts of high-frequency pulses.
-
-
Post-Induction Recording and Data Analysis:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the HFS to monitor the induction and maintenance of LTP.
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes recorded after HFS to the average baseline slope.
-
Compare the magnitude of potentiation in control slices (vehicle only) with that in slices treated with this compound. The percentage of LTP inhibition can be calculated as: (1 - (LTP in MK-801 / LTP in control)) * 100.
-
In Vivo Long-Term Potentiation Inhibition and Behavioral Assessment
This protocol outlines a general procedure for investigating the effects of systemically administered this compound on LTP in anesthetized or freely moving animals, which can be correlated with behavioral outcomes.
1. Animal Models and Surgery:
-
Commonly used animal models include adult male Sprague-Dawley or Wistar rats.
-
For chronic in vivo recordings, animals are surgically implanted with stimulating and recording electrodes in the brain region of interest (e.g., hippocampus) under anesthesia.
-
Allow for a sufficient recovery period (e.g., 1-2 weeks) after surgery.
2. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the drug via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose (refer to Table 2).[7][8]
3. In Vivo Electrophysiology:
-
Connect the implanted electrodes to the recording system.
-
Establish a stable baseline of evoked field potentials.
-
Administer this compound or vehicle.
-
After a suitable time for the drug to take effect (e.g., 30 minutes), induce LTP using an appropriate HFS protocol delivered through the stimulating electrode.
-
Record the evoked potentials for at least one hour post-stimulation to assess LTP.
4. Behavioral Assessment:
-
Cognitive functions related to hippocampal LTP, such as spatial learning and memory, can be assessed using behavioral tasks like the Morris water maze or the Y-maze.[10]
-
Behavioral testing can be conducted before and after LTP induction and drug administration to correlate synaptic plasticity with cognitive performance.[10]
-
It is crucial to consider the potential locomotor effects of MK-801 when interpreting behavioral data.[3]
Visualizations
Signaling Pathway of NMDA Receptor-Dependent LTP and Inhibition by this compound
Caption: NMDA receptor activation, Ca²⁺ influx, and LTP induction blocked by this compound.
Experimental Workflow for In Vitro LTP Inhibition Study
Caption: Workflow for in vitro LTP inhibition experiments using hippocampal slices.
Logical Relationship of this compound's Action
Caption: Logical flow of LTP induction and the inhibitory point of this compound.
References
- 1. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the NMDA receptor/channel antagonists CPP and MK801 on hippocampal field potentials and long-term potentiation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple cellular cascades participate in long-term potentiation and in hippocampus-dependent learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neuroprotection with MK-801
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-801 (Dizocilpine) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is critically involved in the pathophysiology of excitotoxicity.[2][3] Excitotoxicity is a process where excessive activation of glutamate (B1630785) receptors leads to neuronal damage and death, a common pathway in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2][3] By blocking the NMDA receptor ion channel, MK-801 prevents excessive calcium (Ca2+) influx into neurons, a primary trigger for excitotoxic cascades.[3][4] These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the neuroprotective effects of MK-801, from in vitro cell-based assays to in vivo animal models.
Mechanism of Action: NMDA Receptor Antagonism
Under pathological conditions characterized by excessive glutamate release, such as ischemia, NMDA receptors are overactivated, leading to a massive influx of Ca2+.[3] This intracellular Ca2+ overload triggers a cascade of detrimental events, including the activation of proteases (e.g., calpains), lipases, and nucleases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[4][5] These processes ultimately lead to neuronal apoptosis and necrosis.[5] MK-801, by binding to a site within the NMDA receptor's ion channel, effectively blocks this pathological Ca2+ influx, thereby mitigating the downstream neurotoxic effects.[4] The activation of pro-survival signaling pathways, such as the PI3K/Akt and ERK pathways, has also been implicated in the neuroprotective effects of NMDA receptor modulation.[4][6]
Data Presentation: Quantitative Effects of MK-801
The following tables summarize quantitative data from representative studies on the neuroprotective efficacy of MK-801 in various experimental models.
Table 1: In Vitro Neuroprotection with MK-801
| Model System | Insult | MK-801 Concentration (µM) | Outcome Measure | Result |
| Primary Hippocampal Neurons | Glutamate (200 µM) | 0.001 - 10 | Cell Viability (MTT Assay) | Dose-dependent increase in cell viability.[7] |
| Primary Neuronal Cultures | H2O2 | 5 | Cell Survival (Flow Cytometry) | Increased cell survival to 87.2%.[8] |
| Primary Forebrain Neurons | None (Toxicity Study) | 100 | Cell Viability (MTT Assay) | ~40% reduction in viability after 24h.[9][10] |
| Primary Forebrain Neurons | None (Toxicity Study) | 200 | Cell Viability (MTT Assay) | ~60% reduction in viability after 48h.[9][10] |
| HUVECs | LPS (20 µg/ml) | 1, 5, 10 | Cell Viability (MTT Assay) | Effectively countered LPS-induced viability reduction.[6] |
Table 2: In Vivo Neuroprotection with MK-801
| Animal Model | Insult | MK-801 Dose (mg/kg, i.p.) | Outcome Measure | Result |
| Rat | Quinolinic Acid (Intrastriatal) | 1, 3, 5 | ChAT & GAD Activity | Partial, dose-dependent protection of striatal neurons.[4] |
| Rat | Quinolinic Acid (Intrastriatal) | 10 | ChAT & GAD Activity | Complete protection of striatal neurons.[4] |
| Rat | Quinolinic Acid (Intrastriatal) | 0.02, 0.04, 0.08 | Motor Function & Oxidative Stress | Significant improvement in motor function and reduction in oxidative damage.[2] |
| Rat | NMDA (Intrastriatal) | 1 - 10 | Neuronal Loss | Prevention of neurodegeneration.[11][12] |
| Rat | Permanent MCAO | 1 (repeated) | Infarct Volume | ~60% reduction in total lesion size in normothermic animals.[1] |
| Rat | Temporary MCAO (3h) | 1 | Infarct Volume | Significant reduction in infarct volume.[13] |
| Mouse | dMCAO | 0.1 | Infarct Volume | Significant reduction in infarct volume.[14] |
| Rat | Ischemia/Reperfusion | 0.5 | Neuronal Survival (CA1) | Improved hippocampal cell survival.[15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Excitotoxicity and MK-801 Neuroprotection
Caption: Excitotoxicity signaling and MK-801's mechanism.
Experimental Workflow for In Vitro Neuroprotection Study
References
- 1. ahajournals.org [ahajournals.org]
- 2. Neuroprotective effect of MK-801 against intra-striatal quinolinic acid induced behavioral, oxidative stress and cellular alterations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of MK-801 and its effect on quinolinic acid-induced seizures and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral evaluation of the anti-excitotoxic properties of MK-801: comparison with neurochemical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. NMDARs antagonist MK801 suppresses LPS-induced apoptosis and mitochondrial dysfunction by regulating subunits of NMDARs via the CaM/CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reduction of edema and infarction by Memantine and MK-801 after focal cerebral ischaemia and reperfusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Application of MK-801 in Stroke and Ischemia Animal Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Dizocilpine (MK-801), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical animal models of stroke and ischemia. MK-801 has been extensively studied for its neuroprotective effects, primarily attributed to its ability to block excitotoxicity, a major contributor to neuronal damage following ischemic events. These notes detail the underlying mechanisms, experimental protocols, and key quantitative outcomes to guide researchers in designing and interpreting studies involving MK-801.
Mechanism of Action in Ischemic Stroke
During cerebral ischemia, reduced blood flow leads to a cascade of detrimental events. A critical component of this cascade is excitotoxicity, driven by the excessive release of the excitatory neurotransmitter glutamate (B1630785). This glutamate overactivates NMDA receptors, leading to a massive influx of calcium ions (Ca2+) into neurons. The resulting calcium overload triggers various downstream pathways, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death and tissue infarction.[1][2][3]
MK-801 exerts its neuroprotective effects by binding to a site within the NMDA receptor's ion channel, effectively blocking the influx of Ca2+.[3] This action attenuates the excitotoxic cascade, thereby reducing neuronal damage and infarct volume in animal models of focal cerebral ischemia.[1][4] Studies have shown that MK-801 can suppress neuroinflammation and inhibit apoptosis-related pathways to alleviate neural cell loss.[3]
Figure 1. Mechanism of MK-801 in preventing excitotoxicity.
Quantitative Data Summary
The neuroprotective efficacy of MK-801 has been quantified in numerous studies, primarily by measuring the reduction in infarct volume and improvements in neurological scores. The following tables summarize key findings from various animal models.
Table 1: Effect of MK-801 on Infarct Volume in Rodent Stroke Models
| Animal Model | MK-801 Dose & Regimen | Timing of Administration | Infarct Volume Reduction (%) | Reference |
| Rat (Permanent MCAO) | 0.5 mg/kg, IV | 30 min prior to MCAO | 38% (Cortex), 18% (Caudate) | [1] |
| Rat (Permanent MCAO) | 0.5 mg/kg, IV | 30 min after MCAO | 52% (Cortex) | [1] |
| Rat (Transient MCAO) | Not Specified | Not Specified | 73% | [4] |
| Rat (Permanent MCAO) | Not Specified | Not Specified | 25% (at 6h) | [4] |
| Cat (Permanent MCAO) | 5 mg/kg, IV | 2 hours after MCAO | ~51% | [5] |
| Rat (Macrosphere MCAO) | 1 mg/kg, IP | 15 min before MCAO, repeated at 3 & 6h | Significant reduction | [6][7] |
| Rat (Suture MCAO with Hyperthermia) | 1 mg/kg, IP | 15 min before MCAO, repeated at 3 & 6h | No significant effect | [6][7] |
MCAO: Middle Cerebral Artery Occlusion; IV: Intravenous; IP: Intraperitoneal.
Table 2: Effect of MK-801 on Neurological Deficits
| Animal Model | Behavioral Test | MK-801 Treatment | Outcome | Reference |
| Rat (Permanent MCAO) | Clinical Score (unspecified) | 1 mg/kg IP | Severe ataxia observed, confounding clinical scores. No significant improvement in outcome. | [6] |
| Rodent Stroke Models | General Neurological Function | Various | MK-801 can induce side effects like ataxia, which may interfere with the interpretation of some behavioral tests. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections provide step-by-step protocols for key experiments involving MK-801 in stroke models.
Figure 2. General experimental workflow for MK-801 studies.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the intraluminal suture method, which is widely used to induce focal cerebral ischemia.[8]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope or loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a blunted, coated tip (tip diameter ~0.4-0.45 mm for rats)[8]
-
Heating pad to maintain body temperature (37 ± 0.5°C)
-
Laser Doppler flowmeter (optional, to confirm occlusion)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a supine position. Maintain body temperature using a heating pad. Make a midline cervical incision.
-
Vessel Exposure: Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligation: Ligate the distal end of the ECA and the CCA proximally. Place a temporary ligature or microvascular clip on the ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Suture Insertion: Introduce the prepared 4-0 nylon monofilament through the ECA stump into the ICA. Advance the filament approximately 17-20 mm from the CCA bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).[8] Confirmation with a laser Doppler flowmeter showing a significant drop in cerebral blood flow is recommended.
-
Occlusion Period: For permanent MCAO, leave the suture in place. For transient MCAO, withdraw the suture after a defined period (e.g., 60-120 minutes) to allow reperfusion.[9]
-
Closure: Close the incision. Administer post-operative analgesics and monitor the animal during recovery.
Protocol 2: MK-801 Administration
The dose, timing, and route of MK-801 administration are critical variables.
Materials:
-
Dizocilpine maleate (B1232345) (MK-801)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for injection
Procedure:
-
Preparation: Dissolve MK-801 in sterile saline to the desired concentration. Doses typically range from 0.5 mg/kg to 5 mg/kg.[1][5]
-
Administration Route:
-
Timing:
-
Pre-treatment: Administer MK-801 15-30 minutes before MCAO to assess its prophylactic neuroprotective effect.[1][6]
-
Post-treatment: Administer MK-801 at various time points after MCAO (e.g., 30 minutes, 2 hours) to evaluate its therapeutic window.[1][5] Multiple doses may be administered post-occlusion.[6]
-
Protocol 3: Infarct Volume Assessment with TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt used to differentiate viable from non-viable tissue. Viable tissue with intact mitochondrial dehydrogenase enzymes reduces TTC to a red formazan (B1609692) product, while infarcted tissue remains unstained (white).[10][11]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix for slicing
-
10% formalin
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Brain Extraction: At a predetermined endpoint (commonly 24 hours post-MCAO), euthanize the animal and carefully extract the brain.[12]
-
Slicing: Chill the brain briefly (e.g., at -20°C for 10-15 minutes) to harden it for slicing. Place the brain in a rat brain matrix and cut coronal sections of 2 mm thickness.
-
Staining: Immerse the brain slices in a 2% TTC solution and incubate at 37°C for 15-30 minutes in the dark.[12]
-
Fixation: After staining, transfer the slices to 10% formalin to fix the tissue and enhance the contrast between stained and unstained areas.[13]
-
Image Acquisition and Analysis:
-
Scan or photograph the stained slices.
-
Using image analysis software, measure the area of the entire hemisphere and the unstained (infarcted) area for each slice.
-
To correct for edema, which can artificially inflate the infarct size, use the following formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere] - ([Volume of Ipsilateral Hemisphere] - [Measured Infarct Volume]).[10][12]
-
Sum the volumes from all slices to obtain the total infarct volume.
-
Protocol 4: Assessment of Motor Deficits with the Rotarod Test
The Rotarod test is widely used to assess motor coordination and balance in rodent models of stroke.[14][15]
Materials:
-
Rotarod apparatus (a rotating rod with adjustable speed)
Procedure:
-
Training Phase (Pre-MCAO):
-
Habituate the animals to the testing room.
-
Train the animals on the Rotarod for several days before surgery.
-
A typical training protocol involves placing the animal on the rod at a slow, constant speed (e.g., 4 rpm) until it can stay on for a set duration (e.g., 60 seconds).[14]
-
-
Testing Phase (Post-MCAO):
-
Testing is typically performed at 24 hours and can be repeated at later time points to assess recovery.
-
Place the animal on the rod and begin rotation. An accelerating protocol is common, where the speed gradually increases from a low speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a period of minutes.[16]
-
Record the latency to fall from the rod.
-
Perform multiple trials (e.g., 3-5) for each animal with adequate rest periods in between.
-
The average latency to fall is used as the measure of motor performance. Animals with ischemic damage will typically fall off the rod sooner than sham-operated controls.[16][17]
-
Important Considerations and Potential Pitfalls
-
Hyperthermia: Some MCAO models, particularly the suture method in rats, can cause damage to the hypothalamus, leading to hyperthermia.[7][18] Since hyperthermia exacerbates ischemic injury, it can mask the neuroprotective effects of drugs like MK-801.[6][7] It is critical to monitor and maintain normothermia throughout the experiment.
-
Anesthesia: The choice of anesthetic can influence physiological parameters and potentially interact with the experimental treatment.
-
Strain and Vendor Differences: The neuroprotective efficacy of MK-801 can vary significantly between different rat strains and even between vendors of the same strain.[19]
-
Behavioral Side Effects: MK-801 is known to cause psychotomimetic effects and motor impairments, such as ataxia, which can complicate the interpretation of neurological scoring and behavioral tests.[6]
-
Therapeutic Window: The timing of MK-801 administration is crucial. While pre-treatment often shows robust protection, the therapeutic window for post-ischemic administration is a key area of investigation.[1]
References
- 1. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neuroprotective mechanism of brain ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focal cerebral ischaemia in the cat: treatment with the glutamate antagonist MK-801 after induction of ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Neuroprotective effects of MK-801 in different rat stroke models for permanent middle cerebral artery occlusion: adverse effects of hypothalamic damage and strategies for its avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Histological Analysis and Infarct Volume Measurement [bio-protocol.org]
- 13. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 14. RotaRod Test in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 15. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
- 16. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ahajournals.org [ahajournals.org]
- 19. The neuroprotective efficacy of MK-801 in focal cerebral ischemia varies with rat strain and vendor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recordings with MK-801
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dizocilpine, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its unique mechanism of action, involving an open-channel blockade, has made it an invaluable tool in neuroscience research.[1][3][4] MK-801 is instrumental in studies investigating synaptic plasticity, learning and memory, and the pathophysiology of various neurological and psychiatric disorders.[1][5][6] These application notes provide detailed protocols for the use of MK-801 in common electrophysiological preparations, along with expected outcomes and data presentation guidelines.
MK-801 acts by binding to the phencyclidine (PCP) binding site located inside the ion channel of the NMDA receptor.[1][2][3] This action is use-dependent, meaning the channel must be activated and open for MK-801 to bind and exert its blocking effect.[1][2] By obstructing the influx of Ca²⁺ and Na⁺ ions, MK-801 effectively inhibits NMDA receptor-mediated excitatory postsynaptic currents.[1]
Data Presentation: Quantitative Effects of MK-801
The following tables summarize the quantitative effects of MK-801 on various electrophysiological parameters as reported in the literature.
Table 1: In Vitro Electrophysiology with MK-801
| Preparation | Recording Type | MK-801 Concentration | Measured Parameter | Effect |
| Rat Hippocampal Slices | Field Excitatory Postsynaptic Potential (fEPSP) | 10-50 µM | LTP Induction | Blocked |
| Rat Hippocampal Slices | Population Spike | 10-50 µM | Amplitude | Dose-dependent decrease[7] |
| Cultured Rat Cortical Neurons | Whole-cell NMDA-evoked currents | 500 nM | NMDA receptor currents | Blocked |
| Rat Ventricular Cells | Action Potential | 3-100 µM | Duration | Prolonged[8] |
Table 2: In Vivo Electrophysiology with MK-801
| Animal Model | Recording Type | MK-801 Dosage | Measured Parameter | Effect |
| Anesthetized Rats | Hippocampal Field Potentials | 0.1 - 1.0 mg/kg | LTP Induction | Blocked[9] |
| Anesthetized Rats | Population Spike | Highest doses | Amplitude | Decreased[7] |
| Anesthetized Rats | Afterdischarge Threshold (Kindling) | 1.0 mg/kg | Threshold | Increased[9] |
| Mice | Auditory Evoked Potentials (EEG) | Highest dose | Evoked Gamma Power and ITC | Decreased[10][11] |
| 3-month-old Rats | Quantitative EEG (qEEG) | 0.03-0.3 mg/kg (SC) | Gamma Power | Increased[12] |
| 9-month-old Female Rats | Quantitative EEG (qEEG) | 0.03-0.3 mg/kg (SC) | Gamma Power | Blunted maximal elevations[12] |
Signaling Pathways and Experimental Visualization
To elucidate the mechanism of MK-801 and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Protocol 1: In Vitro Field Potential Recording in Hippocampal Slices
This protocol is adapted from studies investigating the effects of MK-801 on Long-Term Potentiation (LTP) in the CA1 region of the hippocampus.[1]
1. Slice Preparation:
-
Anesthetize a rodent (e.g., Wistar rat) and perform decapitation.[1]
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).[1]
-
aCSF composition (in mM): 124 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose.[1]
-
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.[1]
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.[1]
2. Recording Setup:
-
Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 30-32°C.[1]
-
Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[1]
3. Baseline Recording:
-
Deliver single baseline stimuli (e.g., at 0.05 Hz) to evoke fEPSPs.[1]
-
Adjust the stimulus intensity to elicit a response that is 30-50% of the maximal amplitude.[1]
-
Record a stable baseline for a minimum of 20-30 minutes.[1]
4. MK-801 Application:
-
Prepare a stock solution of MK-801 in water or aCSF.[1]
-
Bath-apply MK-801 at the desired final concentration (e.g., 10-50 µM) by switching the perfusion solution.[1]
-
Allow the drug to equilibrate for at least 20-30 minutes.[1]
5. LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).[1]
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.[1]
6. Data Analysis:
-
Measure the initial slope of the fEPSP.[1]
-
Normalize the post-HFS fEPSP slopes to the average baseline slope.[1]
-
Compare the degree of potentiation between control (aCSF only) and MK-801 treated slices.[1]
Protocol 2: In Vivo Extracellular Single-Unit Recording
This protocol provides a general framework for in vivo single-unit recording experiments.[1]
1. Animal Preparation:
-
Anesthetize the animal (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., urethane).[1]
-
Mount the animal in a stereotaxic frame.[1]
-
Perform a craniotomy over the brain region of interest.[1]
2. Electrode Placement:
-
Slowly lower a recording microelectrode (e.g., glass micropipette or tungsten electrode) to the target coordinates.[1]
-
Identify neurons based on their characteristic firing patterns and waveforms.[1]
3. Baseline Recording:
-
Once a stable single-unit recording is established, record the spontaneous firing rate for a baseline period of at least 10-15 minutes.[1]
4. MK-801 Administration:
-
Administer MK-801 systemically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A typical dose range is 0.05 to 0.3 mg/kg.[1]
-
Alternatively, for local application, use iontophoresis through a multi-barreled micropipette.
5. Post-Drug Recording:
-
Continuously record the firing rate of the neuron for a significant period following drug administration to observe the full-time course of the drug's effect.
6. Data Analysis:
-
Calculate the firing rate in bins (e.g., 1-minute bins) and normalize to the baseline firing rate.
-
Perform statistical analysis to determine significant changes from baseline.
-
Analyze changes in firing patterns, such as burst firing or firing regularity.
Conclusion
MK-801 remains a cornerstone for the pharmacological dissection of NMDA receptor function in electrophysiological studies. The protocols and data presented here serve as a guide for designing and executing experiments to probe the intricate roles of NMDA receptors in synaptic transmission and plasticity. Careful consideration of dosage, timing, and recording paradigm is essential for obtaining robust and interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Dizocilpine - Wikipedia [en.wikipedia.org]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the NMDA receptor/channel antagonists CPP and MK801 on hippocampal field potentials and long-term potentiation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive inotropic action of NMDA receptor antagonist (+)-MK801 in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NMDA antagonist, MK-801, suppresses long-term potentiation, kindling, and kindling-induced potentiation in the perforant path of the unanesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA antagonist MK801 recreates auditory electrophysiology disruption present in autism and other neurodevelopmental disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA antagonist MK801 recreates auditory electrophysiology disruption present in autism and other neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Quantitative Electroencephalography to Inform Age- and Sex-Related Differences in NMDA Receptor Function Following MK-801 Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assessment of MK-801 Induced Cognitive Deficits
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dizocilpine (B47880), commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the PCP site within the ion channel, MK-801 blocks the influx of Ca2+, thereby inhibiting NMDA receptor-mediated synaptic plasticity, a crucial mechanism for learning and memory.[1][2][3] This property has established MK-801 as a widely used pharmacological tool to induce cognitive deficits in preclinical animal models, mimicking symptoms observed in neuropsychiatric disorders such as schizophrenia.[1][4][5] These models are invaluable for investigating the underlying neurobiology of cognitive dysfunction and for screening novel pro-cognitive therapeutic agents.[4]
This document provides detailed application notes and protocols for key behavioral tests used to assess the cognitive-impairing effects of MK-801 in rodents.
Mechanism of Action and Signaling Pathways
MK-801's primary mechanism is the blockade of NMDA receptors. This action preferentially targets GABAergic interneurons, reducing their inhibitory output onto pyramidal neurons and leading to cortical hyperexcitability.[1] This disruption of the excitatory/inhibitory balance is a key factor in the observed cognitive deficits.[6] Furthermore, MK-801 administration has been shown to impact several downstream signaling pathways critical for neuronal survival, plasticity, and function. Chronic exposure can alter the phosphorylation levels of the MEK-ERK-p90RSK and Akt-GSK-3β pathways.[7] It can also reduce the expression of Brain-Derived Neurotrophic Factor (BDNF) and its high-affinity receptor, TrkB, thereby impairing BDNF-TrkB signaling, which is vital for neuronal function.[1]
Caption: MK-801 non-competitively blocks the NMDA receptor ion channel.
Behavioral Testing Protocols
The following sections detail protocols for common behavioral paradigms used to evaluate MK-801-induced cognitive deficits. It is crucial to note that the effects of MK-801 are dose-dependent, and low doses (up to 0.1 mg/kg) are recommended to avoid confounding effects like hyperlocomotion.[4][8]
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory, which relies on the rodent's innate preference to explore novel objects over familiar ones.[9][10]
Experimental Workflow
Caption: Workflow for the Novel Object Recognition (NOR) test.
Protocol
-
Habituation (Day 1): Place each animal in the empty open-field arena (e.g., a 40x40x40 cm box) and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.[9][10]
-
Drug Administration: Administer MK-801 or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, typically 20-30 minutes before the training trial.[8][11]
-
Training Trial (T1): Place two identical objects (A1 and A2) in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore for a set period (e.g., 3-10 minutes).[9][10] The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.
-
Inter-Trial Interval (ITI): Return the animal to its home cage for the ITI, which can range from 1 hour (short-term memory) to 24 hours (long-term memory).[9][11]
-
Testing Trial (T2): Replace one of the familiar objects with a novel object (B). Place the animal back in the arena and record the time spent exploring the familiar object (A) and the novel object (B) for a set period (e.g., 3-5 minutes).
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI close to zero or negative indicates a memory deficit.
Quantitative Data Summary: MK-801 in NOR Test
| Species/Strain | MK-801 Dose (mg/kg) | Route/Timing | Key Finding | Reference(s) |
| CD1 Mice | 0.25 | i.p., 20 min before T1 | Decreased exploration time and habituation. | [8] |
| Wistar Rats | 0.01, 0.1 | i.p., pre- or post-T1 | Impaired short- and long-term memory formation. | [4] |
| Mice | 0.01 | i.p., before T1 | Impaired performance when drug state changed between T1 and T2. | [2] |
| Female Rats | Subchronic | i.p. | Significantly reduced novelty preference index. | [12] |
Morris Water Maze (MWM)
The MWM is a classic test for assessing hippocampal-dependent spatial learning and memory.[13]
Experimental Workflow
Caption: Workflow for the Morris Water Maze (MWM) test.
Protocol
-
Apparatus: A large circular pool (90-120 cm diameter) filled with opaque water (using non-toxic paint) maintained at 22-25°C. A small escape platform is hidden 1-2 cm below the water surface.[13][14] Visual cues are placed around the room.
-
Acquisition Training (Days 1-5):
-
Administer MK-801 or vehicle 30 minutes before the first trial each day.[14]
-
Conduct 4 trials per day for 5 consecutive days. For each trial, gently place the animal into the water facing the pool wall from one of four pseudo-randomly selected starting positions.
-
Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform. If it fails, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.[13]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Visible Platform Test (Optional): Conduct a trial with the platform visible above the water surface to control for any visual or motor impairments.
Quantitative Data Summary: MK-801 in MWM Test
| Species/Strain | MK-801 Dose (mg/kg) | Route/Timing | Key Finding | Reference(s) |
| Wistar Rats | 0.05, 0.1 | s.c., pre-training | Impaired memory at both doses. 0.1 mg/kg also caused hyperlocomotion. | [4] |
| CD-1 Mice | 0.1 | i.p., 30 min before training | Impaired spatial learning and memory. | [14] |
| Rats | 0.1 | i.p., 30 min before testing | Increased latency to find the platform in a working memory version. | [15] |
| Adolescent Rats | 0.2 (subchronic) | i.p. | Significantly impaired spatial working memory. | [16] |
T-Maze Continuous Alternation Task
This task assesses spatial working memory based on the innate tendency of rodents to alternate arm choices on successive trials.[17][18]
Experimental Workflow
Caption: Workflow for the T-Maze Continuous Alternation Task.
Protocol
-
Apparatus: A T-shaped maze with a start arm and two goal arms (left and right).[18][19]
-
Drug Administration: Administer MK-801 or vehicle 15-60 minutes prior to the trial.[20]
-
Testing:
-
Place the mouse at the base of the start arm and allow it to freely explore the maze for a single continuous session (e.g., 8 minutes).[18]
-
Record the sequence of arm entries, not including returns to the start arm. An arm entry is counted when the animal places all four paws into the arm.
-
-
Data Analysis: An alternation is defined as a sequence of three consecutive entries into different arms (e.g., Right-Left-Right). Calculate the percentage of alternation as: [Number of alternations / (Total number of arm entries - 2)] x 100. Chance performance is 50%.
Quantitative Data Summary: MK-801 in T-Maze Test
| Species/Strain | MK-801 Dose (µ g/side ) | Route/Timing | Key Finding | Reference(s) |
| Weanling Rats | 2.5, 5.0 | Medial Prefrontal Cortex Infusion | Dose-dependent impairment in reversal learning. | [21] |
| Mice | (Not specified) | i.p., acute | Induces cognitive deficits (reduced alternation) reversible by pro-cognitive drugs. | [17][20] |
| CD-1 Mice | 0.1 mg/kg | i.p., acute | Diminished spontaneous alternation. | [5][22] |
Fear Conditioning
This test assesses a form of associative memory where an animal learns to associate a neutral stimulus (context or cue) with an aversive stimulus (mild footshock).
Experimental Workflow
Caption: Workflow for Contextual and Cued Fear Conditioning.
Protocol
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator, housed within a sound-attenuating box.
-
Drug Administration: Inject MK-801 or vehicle pre-training or post-training to assess effects on acquisition or consolidation, respectively.[23][24]
-
Training (Day 1):
-
Place the animal in the conditioning chamber (Context A) and allow a habituation period (e.g., 2 minutes).
-
Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz for 30 seconds).
-
The CS co-terminates with a mild, unconditioned stimulus (US), typically a footshock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat CS-US pairings 1-3 times with an inter-trial interval.
-
-
Contextual Fear Test (Day 2): Place the animal back into the original training chamber (Context A) for a set period (e.g., 5 minutes) without presenting the tone or shock. Record freezing behavior (the complete absence of movement except for respiration).
-
Cued Fear Test (Day 3): Place the animal in a novel chamber (Context B) with altered visual, tactile, and olfactory cues. After a habituation period, present the CS (tone) without the shock. Record freezing behavior before and during the CS presentation.
-
Data Analysis: Quantify the percentage of time the animal spends freezing during each test session.
Quantitative Data Summary: MK-801 in Fear Conditioning
| Species/Strain | MK-801 Dose (mg/kg) | Route/Timing | Key Finding | Reference(s) |
| F344 Rats | 0.3, 1.0 | s.c., pre-training | Disrupted acquisition of contextual fear conditioning but not cued. | [23] |
| Rats | 0.3 | i.p., 40 min pre-extinction | Impaired initiation of fear extinction memory. | [24][25] |
| Rats | 0.3 | i.p., 4h post-extinction | Impaired consolidation of fear extinction memory. | [24][25] |
| PND 23 Rats | (Not specified) | Pre-extinction | Extinction was found to be NMDA-dependent. | [26] |
References
- 1. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 2. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MK-801 Exposure during Adolescence Elicits Enduring Disruption of Prefrontal E–I Balance and Its Control of Fear Extinction Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mmpc.org [mmpc.org]
- 14. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK-801 and memantine act differently on short-term memory tested with different time-intervals in the Morris water maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rodent behavioural test - Cognition - T-Maze Continuous Alternation Task (T-CAT) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 18. researchgate.net [researchgate.net]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Reversal of MK-801-induced cognitive dysfunction in the T-Maze assay - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 21. Medial Prefrontal Administration of MK-801 Impairs T-maze Discrimination Reversal Learning in Weanling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 23. MK-801 disrupts acquisition of contextual fear conditioning but enhances memory consolidation of cued fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A NMDA Receptor Antagonist, MK-801 Impairs Consolidating Extinction of Auditory Conditioned Fear Responses in a Pavlovian Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A NMDA receptor antagonist, MK-801 impairs consolidating extinction of auditory conditioned fear responses in a Pavlovian model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of (-)-Dizocilpine Maleate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Dizocilpine maleate (B1232345), also known as (-)-MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to a site within the ion channel of the NMDA receptor, thereby blocking the influx of Ca2+.[3][4] This mechanism of action makes it a valuable tool in neuroscience research for studying the roles of NMDA receptors in various physiological and pathological processes, including learning, memory, and neurotoxicity.[2] Accurate and reproducible experimental results rely on the correct preparation of (-)-Dizocilpine maleate solutions. These application notes provide detailed protocols for the preparation of stock solutions, ensuring consistency and reliability in your research.
Data Presentation
The solubility of this compound can differ based on the solvent. The following table summarizes the solubility of this compound in various common laboratory solvents. For optimal results, it is recommended to use a fresh, anhydrous solvent, as the presence of moisture can affect solubility, particularly in DMSO.[2][5]
| Solvent | Solubility | Remarks |
| DMSO | 67-100 mg/mL[1][2][5] | Requires sonication to dissolve.[1][2] Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1][5] |
| Ethanol | ~7-25 mg/mL[1][2] | Sonication may be required for complete dissolution.[1][2] |
| Water | ~7.69-8.33 mg/mL[1][6] | Requires sonication and warming to 60°C.[1][2] Sparingly soluble in aqueous buffers.[7] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL[2][7] | Purge with an inert gas.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for long-term storage, which can then be diluted to the desired working concentration for various in vitro and in vivo applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to prepare a 100 mM stock solution (Molecular Weight: 337.37 g/mol ), dissolve 33.74 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath to aid dissolution until the solution is clear and free of particulates.[1][2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][2]
Protocol 2: Preparation of an Aqueous Working Solution
For certain applications, particularly in vivo experiments where DMSO may have vehicle effects, a saline-based solution is preferred. Due to the lower solubility in aqueous solutions, this protocol is suitable for preparing lower concentration working solutions.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Sonicator (optional)
Procedure:
-
Weighing: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the desired volume of sterile saline to achieve the final target concentration.
-
Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, gentle warming up to 60°C and sonication can be applied to facilitate dissolution.[1][2]
-
Use: It is recommended to prepare aqueous working solutions fresh on the day of the experiment and not to store them for long periods.[7] If needed, sterile filter the solution using a 0.22 µm filter before use.[1]
Mandatory Visualizations
Caption: Workflow for the preparation of this compound stock solutions.
Caption: Mechanism of action of this compound at the NMDA receptor.
References
Application Notes and Protocols for Stereotaxic Injection of MK-801 into Specific Brain Regions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stereotaxic injection of Dizocilpine (MK-801), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, into specific brain regions of rodents. This technique is pivotal for investigating the role of NMDA receptor signaling in various physiological and pathological processes, including learning, memory, synaptic plasticity, and neuropsychiatric disorders.
Introduction to MK-801 and Stereotaxic Injection
MK-801 is a potent and selective antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. By binding to the phencyclidine (PCP) site within the ion channel of the NMDA receptor, MK-801 blocks the influx of calcium ions, thereby inhibiting its function.[1][2] This mechanism of action makes MK-801 a valuable tool for studying the consequences of NMDA receptor hypofunction, which is implicated in conditions such as schizophrenia and Alzheimer's disease.[2]
Stereotaxic injection is a minimally invasive surgical technique that allows for the precise delivery of substances to specific three-dimensional coordinates within the brain.[3] This method is crucial for elucidating the region-specific functions of neural circuits and the effects of pharmacological agents like MK-801.
Data Presentation: Quantitative Effects of MK-801 Injection
The following tables summarize quantitative data from studies investigating the effects of MK-801 administration. It is important to note that the route of administration significantly impacts the observed outcomes.
Table 1: Behavioral Effects of MK-801 Administration
| Species | Brain Region | MK-801 Dose | Administration Route | Behavioral Test | Key Findings |
| Mouse | N/A (Systemic) | 0.1 mg/kg | Intraperitoneal (i.p.) | Y-Maze | Diminished spontaneous alternation, indicating impaired spatial working memory.[4] |
| Mouse | N/A (Systemic) | 0.12 mg/kg | i.p. | Open Field Test | Hyperlocomotion.[4] |
| Mouse | N/A (Systemic) | 0.12 & 0.15 mg/kg | i.p. | Social Interaction Test | Decreased social interaction.[4] |
| Rat | N/A (Systemic) | 0.1 & 0.2 mg/kg | Subcutaneous (s.c.) | Open Field Test | Dose-dependent increase in locomotor activity.[5] |
| Rat | Ventral Hippocampus | 6.25 µ g/side | Intracerebral | Fear Conditioning | Impaired contextual learning.[6] |
| Rat | N/A (Systemic) | 0.5 mg/kg for 14 days | s.c. | Active Allothetic Place Avoidance | Impaired spatial working memory.[7] |
| Rat | Hippocampus | 2.5 µg & 5.0 µg | Intracerebral | T-Maze Reversal Learning | Dose-dependent impairment of reversal learning.[3] |
Table 2: Neurochemical Effects of MK-801 Administration
| Species | Brain Region | MK-801 Dose | Administration Route | Neurochemical Change |
| Rat | Medial Prefrontal Cortex | 0.3 mg/kg | i.p. | Increased dopamine (B1211576) metabolism.[8] |
| Rat | Medial Prefrontal Cortex | N/A | Intracerebral | Increased serotonin, noradrenaline, and dopamine; Decreased GABA.[6] |
| Mouse | Prefrontal Cortex | 0.6 mg/kg | i.p. (acute) | Increased extracellular glutamate (B1630785) and ascorbic acid release. |
| Mouse | Prefrontal Cortex | 0.6 mg/kg for 7 days | i.p. (chronic) | Decreased basal ascorbic acid and a trend towards decreased basal glutamate. |
Experimental Protocols
This section provides detailed protocols for the stereotaxic injection of MK-801 into the hippocampus and prefrontal cortex of rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
General Stereotaxic Surgery Protocol
This protocol outlines the fundamental steps for stereotaxic surgery in rodents.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Hamilton syringe with an injection needle
-
Suturing material
-
Analgesics and antibiotics
-
MK-801 solution (see specific protocols for preparation)
-
Saline or artificial cerebrospinal fluid (aCSF) for control injections
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), shave the head and clean the surgical area with an antiseptic solution.
-
Mounting: Secure the animal in the stereotaxic frame. Ensure the head is level in all three planes (anterior-posterior, dorsal-ventral, and medial-lateral).
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Identifying Bregma: Clean the skull surface and identify the bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for all stereotaxic coordinates.
-
Drilling: Using the stereotaxic coordinates for the target brain region, mark the injection site on the skull. Carefully drill a small hole (craniotomy) at the marked location, being cautious not to damage the underlying dura mater.
-
Injection: Lower the injection needle attached to the Hamilton syringe to the predetermined dorsal-ventral (DV) coordinate.
-
Infusion: Infuse the MK-801 solution or vehicle at a slow and controlled rate to allow for diffusion and minimize tissue damage.
-
Needle Retraction: After the infusion is complete, leave the needle in place for a few minutes to prevent backflow of the solution upon retraction. Slowly withdraw the needle.
-
Closure: Suture the incision.
-
Post-operative Care: Administer analgesics and antibiotics as per your institution's protocol. Monitor the animal closely during recovery on a heating pad until it is fully ambulatory.
Protocol for MK-801 Injection into the Rat Hippocampus
Target: Dorsal Hippocampus (specifically CA1 region)
Stereotaxic Coordinates (from Bregma):
-
Anterior-Posterior (AP): -3.8 mm
-
Medial-Lateral (ML): ±2.5 mm
-
Dorsal-Ventral (DV): -2.8 mm
MK-801 Solution Preparation:
-
Dissolve MK-801 in sterile saline or aCSF. A common concentration is 1 µg/µl.
Infusion Parameters:
-
Volume: 0.5 - 1.0 µl per hemisphere
-
Rate: 0.1 - 0.2 µl/min
Protocol for MK-801 Injection into the Mouse Prefrontal Cortex
Target: Medial Prefrontal Cortex (mPFC)
Stereotaxic Coordinates (from Bregma): [9]
-
Anterior-Posterior (AP): +1.7 mm
-
Medial-Lateral (ML): ±0.3 mm
-
Dorsal-Ventral (DV): -2.5 mm
MK-801 Solution Preparation:
-
Dissolve MK-801 in sterile saline or aCSF. A typical concentration range is 0.5 - 2 µg/µl.
Infusion Parameters:
-
Volume: 0.2 - 0.5 µl per hemisphere
-
Rate: 0.1 µl/min
Visualizations
Signaling Pathway of MK-801 Action
Caption: Mechanism of MK-801 action on the NMDA receptor signaling pathway.
Experimental Workflow for Stereotaxic Injection and Behavioral Analysis
Caption: A generalized experimental workflow for stereotaxic injection of MK-801.
References
- 1. Mechanism of NMDA receptor channel block by MK-801 and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrahippocampal Administration of an NMDA Receptor Antagonist Impairs Spatial Discrimination Reversal Learning in Weanling Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Use of (-)-Dizocilpine Maleate (MK-801) in Optogenetics Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Dizocilpine maleate (B1232345), commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] As a use- and voltage-dependent channel blocker, MK-801 binds within the ion channel of the NMDA receptor, preventing the influx of calcium and other ions.[1] This mechanism makes it an invaluable tool in neuroscience research to probe the role of NMDA receptor-dependent synaptic plasticity, neuronal signaling, and its contribution to various physiological and pathological states. In the field of optogenetics, which allows for the precise temporal and spatial control of neuronal activity, MK-801 serves as a powerful pharmacological adjunct to dissect the contribution of NMDA receptors to optogenetically-evoked neuronal and circuit-level phenomena.
These application notes provide detailed protocols and quantitative data for the use of MK-801 in both in vivo and in vitro optogenetics experiments, targeting researchers aiming to investigate NMDA receptor function with high precision.
Mechanism of Action
MK-801 is a non-competitive antagonist that blocks the NMDA receptor ion channel.[1] For the drug to exert its blocking effect, the channel must first be opened by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), coupled with sufficient membrane depolarization to relieve the magnesium (Mg²⁺) block.[1] This "use-dependent" nature is a critical consideration in experimental design. Optogenetic stimulation of excitatory neurons expressing channelrhodopsins leads to glutamate release and post-synaptic depolarization, thereby creating the ideal conditions for MK-801 to block active NMDA receptors.
Data Presentation: Quantitative Effects of MK-801 in Rodent Models
The following tables summarize quantitative data from studies utilizing MK-801 in behavioral and electrophysiological experiments, providing a reference for expected outcomes.
Table 1: In Vivo Behavioral Effects of Systemic MK-801 Administration in Rodents
| Species/Strain | Dose (mg/kg, i.p.) | Behavioral Paradigm | Key Quantitative Finding | Reference |
| C57BL/6J Mice | 0.05 | Y-Maze | Significant decrease in spontaneous alternations. | [2][3] |
| C57BL/6J Mice | 0.1 | Open Field Test | Increased locomotor activity. | [2][3] |
| C57BL/6J Mice | 0.3 | Open Field Test | Marked increase in locomotor activity. | [2][3] |
| CD-1 Mice | 0.1 | Y-Maze | Diminished spontaneous alternation. | [4] |
| CD-1 Mice | 0.12 | Open Field Test | Resulted in hyperlocomotion. | [4] |
| NMRI Mice | 0.1 - 0.5 | Locomotor Activity | Dose-dependent increase in well-coordinated locomotor activity. | [5] |
| Rats | 0.3 | Locomotor Activity | Marked hyperactivity at 30, 60, and 120 minutes post-injection. | [6] |
| Rats | 1.0 | Perforant Path Kindling | Delayed kindling development (mean of 22.9 sessions vs. 8.82 in controls). | [7] |
Table 2: Electrophysiological Effects of MK-801 in Rodents
| Preparation | MK-801 Concentration/Dose | Experimental Focus | Key Quantitative Finding | Reference |
| Unanesthetized Rat | 0.1 and 1.0 mg/kg | Long-Term Potentiation (LTP) | Blocked induction of LTP in the perforant path. | [7] |
| Rat with Inflammation | 3 mg/kg (i.v., cumulative) | Dorsal Horn Neurons | Reduced receptive field size to 73-74% of control values. | [6] |
| Rat Brain Slices | 5 µM | NMDA-R EPSCs | Used to isolate and block NMDA receptor-mediated currents. | [8] |
| Mouse Brain Slices | 1-2 mg/kg (in vivo admin) | Optogenetically-induced Spreading Depression | Blocked the initiation of spreading depression. | [9] |
Experimental Protocols
Protocol 1: In Vivo Optogenetic Rescue of MK-801-Induced Cognitive Inflexibility in Rats
This protocol is adapted from studies investigating schizophrenia-like cognitive deficits and demonstrates how to use optogenetics to counteract the behavioral effects of MK-801.[10][11]
1. Animal Model and Surgical Procedure:
-
Animals: Adult male rats.
-
Viral Injection: Stereotactically inject an adeno-associated virus (AAV) carrying a Cre-dependent channelrhodopsin (e.g., AAV-DIO-ChR2-mCherry) into the medial prefrontal cortex (mPFC) and/or ventral hippocampus (vHPC) of a transgenic rat line expressing Cre recombinase in a specific neuronal population (e.g., parvalbumin-positive interneurons).
-
Optic Fiber Implantation: Implant optic fiber cannulas bilaterally above the injection sites.
-
Recovery: Allow 3-4 weeks for viral expression and recovery from surgery.
2. Behavioral Task:
-
Utilize a cognitive flexibility task such as the attentional set-shifting task.[10] Train the animals to a baseline level of performance.
3. Experimental Procedure:
-
Habituation: Handle the animals and habituate them to the connection of the optic fiber patch cords.
-
MK-801 Administration: Administer (-)-Dizocilpine maleate at a dose of 0.05 - 0.1 mg/kg via intraperitoneal (i.p.) injection 15-30 minutes before the behavioral session.[2][3] This timing allows the drug to reach peak effect.
-
Optogenetic Stimulation: During the cognitive task, deliver light stimulation through the implanted optic fibers. For example, to rescue cognitive flexibility, stimulate parvalbumin-positive interneurons with specific frequencies (e.g., 50Hz in the mPFC or 10Hz in the vHPC).[11]
-
Data Acquisition: Record and analyze behavioral performance metrics (e.g., number of trials to criterion, errors).
4. Control Groups:
-
Vehicle injection + no light stimulation.
-
Vehicle injection + light stimulation.
-
MK-801 injection + no light stimulation.
Protocol 2: In Vitro Slice Electrophysiology to Isolate Optogenetically-Evoked NMDA Receptor Currents
This protocol describes how to use MK-801 to pharmacologically isolate the NMDA receptor component of a synaptic response elicited by optogenetic stimulation in acute brain slices.
1. Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from an animal previously injected with an AAV to express ChR2 in a specific presynaptic population.
-
Use an ice-cold NMDG-based or choline-based cutting solution to improve slice health.[12][13]
2. Electrophysiology Setup:
-
Transfer a slice to a recording chamber perfused with artificial cerebrospinal fluid (aCSF) at 32-34°C.
-
Perform whole-cell patch-clamp recordings from a postsynaptic neuron that receives input from the ChR2-expressing axons.
3. Experimental Procedure:
-
Baseline Recording: Record synaptic currents evoked by brief pulses of blue light (e.g., 470 nm, 1-5 ms). At a holding potential of -70 mV, the response will be dominated by AMPA receptors. At a holding potential of +40 mV, both AMPA and NMDA receptor currents will be visible.
-
Pharmacological Isolation:
-
To isolate the total excitatory postsynaptic current (EPSC), add a GABA-A receptor antagonist (e.g., 100 µM picrotoxin) to the aCSF.
-
To isolate the NMDA receptor component, first block AMPA receptors by adding an AMPA receptor antagonist (e.g., 10 µM NBQX or CNQX) to the aCSF.[1][14]
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to fully relieve the Mg²⁺ block of the NMDA receptor channel. The remaining inward current evoked by optogenetic stimulation will be mediated by NMDA receptors.
-
-
Application of MK-801:
-
To confirm the current is NMDA-receptor mediated, bath apply MK-801 (e.g., 10-50 µM). Due to its use-dependent nature, repeated optogenetic stimulation will be required to see a progressive block of the NMDA receptor-mediated current.
-
Visualizations
Signaling Pathways
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 3. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time course effects of MK-801: the relationship between brain neurochemistry and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell type-specific pharmacology of NMDA receptors using masked MK801 | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. The role of optogenetic stimulations of parvalbumin-positive interneurons in the prefrontal cortex and the ventral hippocampus on an acute MK-801 model of schizophrenia-like cognitive inflexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining electrophysiology and optogenetics for functional screening of pyramidal neurons in the mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. garcia.rutgers.edu [garcia.rutgers.edu]
Troubleshooting & Optimization
Technical Support Center: (-)-Dizocilpine Maleate (MK-801) in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (-)-Dizocilpine maleate (B1232345) (MK-801) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Neurotoxicity and Histopathological Changes
Question 1: I administered MK-801 to my mice and am concerned about potential neurotoxicity. What are the expected histopathological changes and in which brain regions?
Answer:
Administration of (-)-Dizocilpine maleate can lead to distinct histopathological changes in the brains of animal models, particularly in rodents. These changes are dose-dependent.
-
Vacuolization: At moderate subcutaneous (s.c.) doses of 0.5 mg/kg and 1.0 mg/kg in mice, you can expect to see the formation of intracytoplasmic vacuoles in pyramidal neurons.[1] These are most prominent in layers III and IV of the posterior cingulate/retrosplenial (PC/RS) cortex.[1] Electron microscopy has revealed that the mitochondria and endoplasmic reticulum are the primary organelles affected by this vacuolization.[1]
-
Neuronal Degeneration: Higher systemic doses (e.g., 10 mg/kg s.c. or intraperitoneally, i.p.) can cause irreversible degeneration of a small number of neurons in the PC/RS cortex.[1] In rats, silver staining techniques have revealed neuronal damage not only in the retrosplenial cortex but also in the pyriform and entorhinal cortices, amygdala, tenia tecti, and the dentate gyrus.[2] Signs of early degeneration in most of these regions can appear within the first four days of administration.[2]
-
Microglial Activation: Following the neuronal damage, activated microglia can be observed in the affected areas one to three weeks after the lesion.[2]
It is important to note that while MK-801 is often used for its neuroprotective effects against excitotoxicity, it can paradoxically lead to neuronal degeneration in specific brain regions.[2][3]
Behavioral Side Effects
Question 2: My animals are exhibiting unexpected behavioral changes after MK-801 administration. What are the common behavioral side effects, and how are they influenced by dose?
Answer:
This compound is well-known for inducing a range of behavioral abnormalities that are highly dependent on the administered dose. These effects are often used to model symptoms of neuropsychiatric disorders like schizophrenia.[4][5]
Common behavioral side effects include:
-
Hyperlocomotion: A robust, dose-dependent increase in locomotor activity is a hallmark effect of MK-801.[5] Doses ranging from 0.1 mg/kg to 0.5 mg/kg (i.p.) typically induce this effect in rats.[5][6]
-
Stereotyped Behaviors: At higher doses (e.g., ≥0.2 mg/kg in rats, 0.3 mg/kg in mice), stereotyped behaviors such as head weaving, body rolling, and repetitive movements may be observed.[7][8][9]
-
Cognitive Deficits: MK-801 is widely recognized as a cognition impairer.[10][11][12] It can disrupt or retard memory acquisition in various tasks, including spatial memory (e.g., Morris water maze, Y-maze) and non-spatial memory (e.g., passive avoidance, object recognition).[4][10][11] These cognitive impairments can be observed at doses as low as 0.1 mg/kg.[6][10][11]
-
Social Withdrawal: A dose-dependent decrease in social interaction time is another common side effect, modeling the negative symptoms of schizophrenia.[5] This has been observed with i.p. doses between 0.05 and 0.2 mg/kg in rats.[5]
-
Ataxia and Motor Impairment: Higher doses of MK-801 can lead to ataxia (uncoordinated movements) and impaired motor function.[7][8][13] In guinea pigs, doses higher than 0.0625-0.5 mg/kg (i.p.) caused significant ataxia.[13]
-
Paradoxical Immobility: Interestingly, very low doses of MK-801 (e.g., 0.02 mg/kg in C57BL/6 mice) can have the opposite effect of higher doses, leading to a strong inhibition of locomotion, rearing, and grooming, replaced by periods of immobility.[14]
Troubleshooting Tip: If the observed behavioral side effects are confounding your experimental results (e.g., hyperlocomotion interfering with a cognitive task), consider adjusting the dose. The dose range for inducing cognitive impairment without significant motor side effects is narrow.[10][11] A dose of around 0.1 mg/kg is often cited as effective for impairing cognition without causing gross intoxication in rodents.[6][10][11]
Question 3: I am seeing a lot of variability in the behavioral responses to MK-801 between my animals. What could be causing this?
Answer:
Variability in the behavioral effects of MK-801 is a known issue and can be influenced by several factors:
-
Animal Strain and Species: Different strains and species of rodents can exhibit different sensitivities to MK-801.[7] For example, the dose required to induce hyperlocomotion can vary between different mouse strains.[7]
-
Sex: There is evidence to suggest that female rats may have a higher sensitivity to MK-801 neurotoxicity, possibly due to the influence of estrogen.[15]
-
Age and Developmental Stage: The timing of MK-801 administration is critical. Neonatal exposure to MK-801 can lead to long-lasting behavioral abnormalities that manifest in adolescence or adulthood, such as sensorimotor gating deficits.[16]
-
Route of Administration: The route of administration (e.g., intraperitoneal vs. subcutaneous) can affect the bioavailability and concentration of the drug in the brain, thus influencing its behavioral effects.[8]
-
Habituation and Environmental Factors: Proper habituation of the animals to the testing environment is crucial to reduce stress and novelty-induced hyperactivity, which can confound the behavioral effects of MK-801.[4][5] Environmental enrichment has also been shown to ameliorate some of the cognitive impairments induced by MK-801.[12]
Cardiovascular Effects
Question 4: Are there any cardiovascular side effects associated with this compound administration that I should be aware of?
Answer:
Yes, MK-801 can have effects on the cardiovascular system, although this is less commonly the primary focus of research compared to its neurological and behavioral effects.
-
Tachycardia and Hypertension: Bilateral microinfusion of MK-801 into the medial nucleus tractus solitarius (mNTS) in rats has been shown to produce sustained hypertension and tachycardia.[17]
-
Increased Heart Rate: In normotensive anesthetized rats, microinjection of MK-801 alone into the pedunculopontine tegmental nucleus (PPT) significantly increased heart rate.[18][19]
-
Attenuation of Baroreflex: Microinfusion of MK-801 at the area postrema (AP) has been found to significantly attenuate baroreceptor reflex-mediated bradycardia.[17]
These findings suggest that NMDA receptor-mediated neurotransmission is involved in cardiovascular regulation, and blockade by MK-801 can alter these functions.[17] If your research involves cardiovascular measurements, it is important to consider these potential confounding effects.
Quantitative Data Summary
Table 1: Neurotoxic Effects of this compound in Mice
| Dose (mg/kg) | Route | Animal Model | Observed Effect | Brain Region | Reference |
| 0.5 | s.c. | Male Mice | Intracytoplasmic vacuole formation in 50% of animals | Posterior Cingulate/Retrosplenial Cortex | [1] |
| 1.0 | s.c. | Male Mice | Intracytoplasmic vacuole formation in 100% of animals | Posterior Cingulate/Retrosplenial Cortex | [1] |
| 10 | s.c. or i.p. | Male Mice | Irreversible degeneration of neurons | Posterior Cingulate/Retrosplenial Cortex | [1] |
Table 2: Behavioral Effects of Acute this compound Administration in Rodents
| Dose (mg/kg) | Route | Animal Model | Observed Effect | Reference |
| 0.02 | i.p. | C57BL/6 Mice | Inhibition of locomotion, rearing, and grooming; periods of immobility | [14] |
| 0.05 - 0.2 | i.p. | Rats | Dose-dependent decrease in social interaction time | [5] |
| 0.1 | i.p. | Rats | Impaired retention of new information | [6] |
| 0.1 - 0.5 | i.p. | Rats | Dose-dependent increase in locomotor activity | [5] |
| ≥ 0.2 | i.p. | Rats | Impaired performance on sensorimotor tests; gross intoxication | [6] |
| 0.12 | i.p. | CD-1 Mice | Hyperlocomotion and social deficit | [7] |
| 0.2 - 0.3 | i.p. | CD-1 Mice | Decreased self-grooming | [7] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity (Open Field Test)
-
Habituation: To minimize novelty-induced hyperactivity, habituate the animals to the open field arena for a set period (e.g., 30-60 minutes) on one or more days before the test day.[5]
-
Drug Administration: Administer MK-801 (doses typically ranging from 0.1 to 0.5 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[5]
-
Post-Injection Period: Return the animal to its home cage for a specific period (typically 15-30 minutes) to allow for drug absorption.[5]
-
Testing: Place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for a defined period (e.g., 15-60 minutes) using an automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[5]
Protocol 2: Assessment of Spatial Working Memory (Y-Maze Test)
-
Apparatus: A Y-shaped maze with three identical arms.
-
Animal Handling and Habituation: Handle the animals for several days before testing to reduce stress. Allow the animals to acclimatize to the testing room for at least 30 minutes on the day of the test.[4]
-
Drug Administration: Administer MK-801 or vehicle prior to the test.
-
Test Procedure: Place the animal at the end of one arm and allow it to freely explore the maze for a predetermined time (e.g., 8 minutes).[4]
-
Data Collection and Analysis: Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive choices. The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.[4] A deficit in spontaneous alternation is indicative of impaired spatial working memory.[4]
Visualizations
Signaling Pathway
Caption: Mechanism of action of (-)-Dizocilpine (MK-801) at the NMDA receptor.
Experimental Workflow
Caption: General experimental workflow for assessing behavioral side effects of MK-801.
References
- 1. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-801-induced neuronal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 13. A dose-response analysis of the behavioral effects of (+)MK-801 in guinea pig: comparison with CPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paradoxical effects of very low dose MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-term effects of neonatal MK-801 treatment on prepulse inhibition in young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiovascular effects of NMDA and MK-801 infusion at area postrema and mNTS in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of MK-801, an antagonist of NMDA receptor in the pedunculopontine tegmental nucleus, on cardiovascular parameters in normotensive and hydralazine hypotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of MK-801, an antagonist of NMDA receptor in the pedunculopontine tegmental nucleus, on cardiovascular parameters in normotensive and hydralazine hypotensive rats [sid.ir]
How to minimize MK-801 induced hyperlocomotion in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperlocomotion in animal models induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (Dizocilpine).
Frequently Asked Questions (FAQs)
Q1: Why does MK-801 induce hyperlocomotion in our animal models?
A1: MK-801 is a non-competitive antagonist of the NMDA receptor, a key component of glutamatergic neurotransmission in the central nervous system.[1] By blocking the NMDA receptor, MK-801 disrupts normal excitatory signaling. This disruption is thought to indirectly lead to an increase in the activity of other neurotransmitter systems, particularly the dopaminergic and serotonergic systems, which are critically involved in regulating motor activity.[2][3] The resulting neurochemical imbalance manifests as hyperlocomotion, stereotypy, and ataxia in rodents, behaviors that are often used to model certain aspects of neuropsychiatric disorders like schizophrenia.[4][5]
Q2: At what doses can we expect to see hyperlocomotion with MK-801?
A2: The dose of MK-801 required to induce hyperlocomotion is dependent on the animal model (species and strain), administration route, and the specific experimental conditions. Generally, in rodents, doses ranging from 0.1 mg/kg to 0.5 mg/kg (i.p. or s.c.) reliably produce a robust hyperlocomotor response.[2][4][5][6] It is crucial to perform a dose-response study in your specific experimental setup to determine the optimal dose for inducing a consistent and reproducible hyperlocomotor phenotype without causing excessive stereotypy or ataxia that could interfere with locomotor assessment.[7][8] Doses below 0.1 mg/kg may be used to study cognitive deficits with minimal impact on locomotor activity.[8]
Q3: We are observing significant variability in the hyperlocomotor response to MK-801 between animals. What could be the cause?
A3: Variability in the behavioral response to MK-801 is a common challenge. Several factors can contribute to this:
-
Animal Strain: Different strains of mice and rats can exhibit varying sensitivities to MK-801.
-
Age and Sex: Both age and sex can influence the degree of hyperlocomotion, with some studies indicating differences in sensitivity between preweanling, adolescent, and adult animals, as well as between males and females.[3]
-
Habituation: The level of habituation to the testing environment can impact the locomotor response. It is recommended to have a consistent habituation period before drug administration.
-
Drug Administration: The route and timing of administration should be precisely controlled. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common, and the time to peak effect can vary.
-
Environmental Factors: The testing environment, including lighting, noise levels, and the novelty of the arena, can influence locomotor activity. Maintaining a consistent and controlled environment is essential.
Q4: Can we minimize MK-801 induced hyperlocomotion while still studying its other effects?
A4: Yes, it is possible to pharmacologically attenuate the hyperlocomotor effects of MK-801. This is often a key strategy in preclinical studies aiming to model the negative or cognitive symptoms of schizophrenia, where hyperlocomotion is considered a confounding factor. Co-administration of various pharmacological agents can selectively reduce hyperlocomotion. The following sections provide detailed information on these strategies.
Troubleshooting Guide: Minimizing MK-801 Induced Hyperlocomotion
This guide provides pharmacological strategies to minimize hyperlocomotion induced by MK-801. The choice of agent will depend on the specific research question and the neurotransmitter systems being investigated.
Strategy 1: Co-administration with Dopamine (B1211576) Receptor Antagonists
Issue: MK-801-induced hyperlocomotion is believed to be at least partially mediated by an overactive dopaminergic system.[2]
Solution: Co-administering dopamine D1 or D2 receptor antagonists can effectively reduce this hyperlocomotion.
Experimental Protocol:
-
Animal Model: Wistar rats[2] or other appropriate rodent models.
-
MK-801 Administration: 0.3 mg/kg to 0.5 mg/kg, administered intraperitoneally (i.p.).[2]
-
Antagonist Administration:
-
Timing: Administer the antagonist prior to the MK-801 injection. The exact timing should be optimized based on the pharmacokinetic properties of the specific antagonist used.
-
Data Collection: Measure locomotor activity using an open-field arena with automated tracking systems.
Quantitative Data Summary:
| Compound | Dose (mg/kg) | Route | Effect on MK-801 (0.3 mg/kg) Induced Hyperlocomotion | Reference |
| Raclopride | 0.1 - 0.3 | s.c. | Significant inhibition | [2] |
| SCH 23390 | 0.04 | s.c. | Significant inhibition | [2] |
| Compound | Dose (mg/kg) | Route | Effect on MK-801 (0.5 mg/kg) Induced Hyperlocomotion | Reference |
| Raclopride | 0.3 | s.c. | Reduction | [2] |
| SCH 23390 | 0.08 | s.c. | Reduction | [2] |
Strategy 2: Co-administration with Atypical Antipsychotics
Issue: Atypical antipsychotics, which have a broad receptor binding profile, are effective in managing psychosis and may counteract the behavioral effects of MK-801.
Solution: Co-administration of atypical antipsychotics like clozapine (B1669256), risperidone (B510), aripiprazole, or ziprasidone (B1663615) can attenuate MK-801-induced hyperlocomotion.[4][9][10][11]
Experimental Protocol:
-
Animal Model: RHA rats[9], C57BL/6J mice[10], or other appropriate rodent models.
-
Antagonist Administration:
-
Timing: Administer the antipsychotic prior to MK-801. For example, risperidone can be injected 30 minutes before MK-801.[10]
-
Data Collection: Assess locomotor activity in an open-field arena.
Quantitative Data Summary:
| Compound | Dose (mg/kg) | Animal Model | Effect on MK-801 Induced Hyperlocomotion | Reference |
| Clozapine | 0.1 - 0.5 | Mice | Blockade | [11] |
| Ziprasidone | 2.5 | RHA Rats | Attenuation | [9] |
| Aripiprazole | 3.0 | RHA Rats | Attenuation | [9] |
| Risperidone | 0.1 | C57BL/6J Mice | Complete inhibition of hyperlocomotion induced by 0.2 mg/kg MK-801 | [10] |
Strategy 3: Co-administration with Serotonin (B10506) Receptor Antagonists
Issue: The serotonergic system, particularly the 5-HT2A/2C receptors, is implicated in the mechanism of action of both MK-801 and atypical antipsychotics.[4]
Solution: Blockade of 5-HT2A/2C receptors can reduce MK-801-induced hyperlocomotion. This is a key mechanism for the efficacy of atypical antipsychotics like risperidone.[4]
Experimental Protocol:
-
Antagonist Administration:
-
Timing: Administer the antagonist prior to the MK-801 injection.
-
Data Collection: Monitor locomotor activity in an open-field test.
Quantitative Data Summary:
| Compound | Dose (mg/kg) | Animal Model | Effect on MK-801 Induced Hyperlocomotion | Reference |
| Risperidone | 0.01 - 0.03 | Mice | Dose-dependent attenuation | [4] |
| Ritanserin | 0.5 - 2.0 | Mice | Dose-dependent blockade | [6] |
| Ketanserin | 2.5 - 10 | Mice | Dose-dependent blockade | [6] |
Strategy 4: Co-administration with an Alpha-1 Adrenoceptor Antagonist
Issue: Noradrenergic systems also play a role in modulating dopamine release and locomotor activity.
Solution: The alpha-1 adrenoceptor antagonist prazosin (B1663645) can inhibit MK-801-induced hyperlocomotion and the associated dopamine release in the nucleus accumbens.[12]
Experimental Protocol:
-
Animal Model: Rats.[12]
-
MK-801 Administration: 0.1 and 0.3 mg/kg, s.c.[12]
-
Antagonist Administration:
-
Prazosin: 1.0 mg/kg, s.c.[12]
-
-
Timing: Administer prazosin prior to MK-801.
-
Data Collection: Measure locomotor activity and, if possible, use in vivo microdialysis to measure dopamine levels in the nucleus accumbens.
Quantitative Data Summary:
| Compound | Dose (mg/kg) | Animal Model | Effect on MK-801 Induced Hyperlocomotion | Reference |
| Prazosin | 1.0 | Rats | Effective suppression | [12] |
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of MK-801 induced hyperlocomotion and points of pharmacological intervention.
Experimental Workflow Diagram
References
- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 5-HT2A receptor antagonists block MK-801-induced stereotypy and hyperlocomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atypical antipsychotics attenuate MK801-induced social withdrawal and hyperlocomotion in the RHA rat model of schizophrenia-relevant features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurobehavioral Differences of Valproate and Risperidone on MK-801 Inducing Acute Hyperlocomotion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferential blockade by clozapine of hyperlocomotion induced by non-competitive NMDA antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prazosin inhibits MK-801-induced hyperlocomotion and dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Dizocilpine Maleate (MK-801) Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the poor solubility of (-)-Dizocilpine maleate (B1232345) (MK-801).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of (-)-Dizocilpine maleate in common laboratory solvents?
A1: The solubility of this compound can vary between different sources and batches. However, the following table summarizes typical solubility data. It is crucial to use high-purity, anhydrous solvents, as the presence of moisture can significantly impact solubility, especially for dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: My this compound is not dissolving completely in water, even with sonication and heating. What should I do?
A2: this compound has limited solubility in aqueous solutions.[1][2][3] If you are observing incomplete dissolution, consider the following:
-
Increase Temperature: Gently warming the solution up to 60°C can aid dissolution.[1][4]
-
Use a Co-solvent: For many applications, especially for in vivo studies, using a co-solvent system is necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol (B145695) and then dilute it with the aqueous buffer of choice.[2][3]
-
pH Adjustment: The solubility of ionizable compounds like this compound can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility.
Q3: Can I prepare a concentrated stock solution of this compound and store it for later use?
A3: Yes, stock solutions in anhydrous DMSO or ethanol can be prepared and stored. For long-term storage, it is recommended to store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller volumes. Aqueous working solutions are not recommended for long-term storage and should ideally be prepared fresh on the day of the experiment.[1][2][3]
Q4: What are some recommended vehicle formulations for in vivo administration of this compound?
A4: For in vivo studies, it is often necessary to use a vehicle formulation to achieve the desired concentration and ensure biocompatibility. Some commonly used vehicle systems include:
-
Co-solvent mixtures: A popular formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Cyclodextrin-based solutions: Using cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can enhance the aqueous solubility of this compound.[1]
-
Lipid-based formulations: For oral or subcutaneous administration, dissolving the compound in an oil-based vehicle like corn oil can be effective.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution in aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | - Increase the proportion of the organic co-solvent in the final solution. - Use a surfactant like Tween-80 to improve the stability of the solution. - Employ a solubility-enhancing excipient such as cyclodextrin (B1172386) in the aqueous buffer. |
| Cloudy or hazy solution after dissolution. | Incomplete dissolution or presence of insoluble impurities. | - Increase sonication time and/or temperature. - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. - Ensure the solvent is of high purity and anhydrous. |
| Inconsistent results between experiments. | Variability in solution preparation or degradation of the compound. | - Prepare fresh working solutions for each experiment. - Store stock solutions properly in aliquots to avoid freeze-thaw cycles. - Ensure accurate weighing and volume measurements. |
| Need for a higher concentration than achievable with standard methods. | The intrinsic solubility of the compound is the limiting factor. | - Consider advanced formulation strategies such as creating an amorphous solid dispersion or using a lipid-based nanoparticle formulation. |
Quantitative Data: Solubility of this compound
| Solvent/Vehicle System | Solubility | Remarks |
| Single Solvents (for stock solutions) | ||
| DMSO | ≥ 67-100 mg/mL | Requires sonication. Hygroscopic DMSO can reduce solubility.[1] |
| Ethanol | ~7-25 mg/mL | May require sonication.[1] |
| Water | ~8.33 mg/mL | Requires sonication and warming to 60°C. Sparingly soluble in aqueous buffers.[1] |
| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | - |
| Co-solvent Systems (for working solutions) | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Prepare by adding each solvent sequentially.[1] |
| 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare by adding each solvent sequentially. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | SBE-β-CD can enhance solubility.[1] |
| 10% Ethanol, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for subcutaneous or oral administration.[1] |
| 1:9 DMF:PBS (pH 7.2) | ~0.5 mg/mL | First dissolve in DMF, then dilute with PBS.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a working solution of this compound in a vehicle suitable for i.p. injection.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of anhydrous DMSO to the powder to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
Vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.
-
-
Prepare the Working Solution:
-
For a final volume of 1 mL, add the solvents in the following order, vortexing after each addition:
-
100 µL of the DMSO stock solution (e.g., 20.8 mg/mL)
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
-
-
This will result in a final concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
-
Protocol 2: Direct Dissolution in Saline for Lower Concentrations
For lower concentration requirements, direct dissolution in saline can be attempted, which minimizes potential vehicle effects.
Materials:
-
This compound powder
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sonicator (optional)
Procedure:
-
Direct Dissolution in Saline:
-
Weigh the required amount of this compound powder.
-
Add the desired volume of sterile saline to achieve the final target concentration (e.g., 1 mg/mL).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, gentle warming (up to 60°C) and sonication can be applied to facilitate dissolution.[1]
-
Ensure the solution is clear and free of particulates before administration.
-
Visualizations
Caption: Mechanism of action of this compound at the NMDA receptor.
Caption: A typical experimental workflow for in vivo studies.
References
Unexpected behavioral outcomes with MK-801 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral outcomes observed with MK-801 administration. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is MK-801 and why is it used in research?
MK-801 (dizocilpine) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By blocking the ion channel of this receptor, it inhibits glutamatergic neurotransmission.[1] This mechanism is relevant to the pathophysiology of certain neurological and psychiatric disorders, such as schizophrenia.[2][3] Consequently, administering MK-801 to rodents is a widely used pharmacological model to induce behavioral abnormalities that mimic symptoms of psychosis, including positive, negative, and cognitive symptoms, for research and drug screening purposes.[1][4]
Q2: What are the expected behavioral effects of MK-801?
At appropriate doses, MK-801 is expected to induce a range of behavioral changes in rodents that model symptoms of schizophrenia.[1] These include:
-
Hyperlocomotion: A significant, dose-dependent increase in locomotor activity.[1][5]
-
Stereotyped behaviors: Repetitive, unvarying behaviors such as head weaving and body rolling.[6][7]
-
Cognitive deficits: Impairments in learning and memory, particularly in tasks requiring spatial learning and working memory.[8][9][10]
-
Social withdrawal: A dose-dependent decrease in social interaction time.[1][4][11]
-
Sensorimotor gating deficits: Disruption of prepulse inhibition (PPI).[2][12][13]
Q3: Can very low doses of MK-801 have paradoxical effects?
Yes, some studies have reported paradoxical effects with very low doses of MK-801. For instance, a dose of 0.02 mg/kg in C57BL/6 mice has been shown to cause behavioral inhibition, including periods of immobility, which contrasts with the hyperlocomotion seen at higher doses.[4][14][15] This highlights the complex dose-response relationship of MK-801.
Troubleshooting Guide for Unexpected Behavioral Outcomes
Issue 1: Reduced or Absent Hyperlocomotor Activity
Possible Causes:
-
Dose is too high or too low: Very high doses (e.g., 0.5 mg/kg in rats) can lead to severe ataxia and immobility, masking hyperlocomotion.[7] Conversely, very low doses may not be sufficient to induce hyperactivity.[16]
-
Strain or species differences: Different rodent strains exhibit varying sensitivity to MK-801.[4][17]
-
Habituation: Extensive habituation to the testing environment can sometimes reduce the locomotor response.
Troubleshooting Steps:
-
Review and optimize the dose: Consult dose-response data (see Table 1) and consider conducting a pilot study to determine the optimal dose for your specific strain and experimental conditions.
-
Assess for ataxia and stereotypy: Observe the animals closely for signs of severe motor impairment or intense stereotyped behaviors that might interfere with locomotion.
-
Standardize habituation protocols: Ensure habituation procedures are consistent across all experimental groups.[1]
Issue 2: Severe Ataxia and/or Stereotypy Compromising Task Performance
Possible Causes:
-
Dose is too high: Ataxia and stereotypy are dose-dependent effects of MK-801.[7][18][19] Higher doses are more likely to induce motor impairments that can confound the results of cognitive and motor tasks.[10][20]
-
Timing of behavioral testing: The peak effects of MK-801 on motor function may vary depending on the route of administration and time post-injection.
Troubleshooting Steps:
-
Lower the dose: If the primary outcome is not motor-related (e.g., cognitive testing), reducing the dose may alleviate motor side effects while still producing the desired cognitive deficits. Doses up to 0.1 mg/kg are suggested to be effective for inducing cognitive impairment without significant sensorimotor side effects.[9][21]
-
Adjust the post-injection period: Allow for a sufficient period after injection for the initial, more severe motor effects to subside before starting behavioral testing. A typical post-injection period is 15-30 minutes.[1]
-
Include motor function controls: Always include control experiments (e.g., rotarod test) to assess for potential motor confounds in your primary behavioral task.[22]
Issue 3: No Impairment in Learning and Memory Tasks
Possible Causes:
-
State-dependent learning: If the drug state (MK-801 or vehicle) is different between the learning and retrieval phases of a task, it can confound the results. Some studies suggest that when the drug state is consistent, MK-801 may not impair long-term recognition memory.[23][24]
-
Task difficulty: The cognitive load of the task may not be sufficient to reveal deficits.
-
Dose selection: The dose may be too low to induce cognitive impairment or so high that it affects performance through non-cognitive mechanisms (e.g., motor impairment, reduced motivation).[22]
Troubleshooting Steps:
-
Control for state-dependency: Administer MK-801 or vehicle before both the acquisition and retrieval phases of the memory task to maintain a consistent drug state.[23]
-
Increase task difficulty: For example, in a spatial memory task, increasing the number of choices or the delay between trials can enhance the sensitivity of the task to cognitive deficits.
-
Optimize the dose for cognitive effects: Doses around 0.1 mg/kg are often cited as effective for impairing cognition without causing significant sensorimotor side effects.[9][21] However, some tasks may require different doses.[8][25]
Issue 4: High Variability in Behavioral Responses
Possible Causes:
-
Individual differences: Biological variability between animals can lead to different responses.
-
Environmental factors: Stress from handling, injection procedures, or novel environments can impact behavior.
-
Procedural inconsistencies: Variations in drug preparation, administration technique, or timing of experiments.
Troubleshooting Steps:
-
Increase sample size: A larger number of animals per group can help to account for individual variability.
-
Habituate animals to procedures: Acclimate animals to the testing room, handling, and injection procedures to reduce stress-induced variability.[26]
-
Standardize all experimental procedures: Ensure meticulous consistency in all aspects of the experiment, from drug formulation to the timing of injections and behavioral testing.
Data Presentation: Quantitative Effects of MK-801
Table 1: Effects of Acute MK-801 Administration on Locomotor Activity in Rodents
| Dose (mg/kg, i.p.) | Species/Strain | Observation | Effect on Locomotor Activity |
| 0.01 - 0.1 | Rat | Dose-dependent increase | [1] |
| 0.1 | Rat | Increased activity | [7] |
| 0.12 | Mouse (CD-1) | Hyperlocomotion | [4][17] |
| 0.15 - 0.5 | Rat | Robust, dose-dependent increase | [1] |
| 0.2 | Rat | Marked increase | [1][27] |
| 0.3 | Rat | Significant increase | [1] |
| 0.5 | Rat | Decreased activity (due to ataxia) | [7] |
Table 2: Effects of Acute MK-801 Administration on Other Behavioral Paradigms
| Behavioral Paradigm | Dose (mg/kg) | Species/Strain | Route | Effect |
| Social Interaction | 0.05 - 0.2 | Rat | i.p. | Dose-dependent decrease in interaction time |
| Prepulse Inhibition (PPI) | 0.13 or 0.20 (neonatal) | Rat (Wistar) | - | Disrupted PPI in adolescence and early adulthood |
| Prepulse Inhibition (PPI) | 0.3 - 1 | Mouse | i.p. | Dose-dependent disruption of PPI |
| Spatial Working Memory (Y-Maze) | 0.1 | Mouse (CD-1) | - | Diminished spontaneous alternation |
| Self-Grooming | 0.2 and 0.3 | Mouse (CD-1) | - | Decreased self-grooming |
| Ataxia/Stereotypy | >0.2 | Rat | i.p. | Impaired performance on sensorimotor tests |
| Reversal Learning | 0.1 | Mouse | - | Impaired reversal learning |
Experimental Protocols
1. Open Field Test for Locomotor Activity
-
Objective: To assess spontaneous locomotor activity and exploration behaviors.
-
Materials: Open field arena, video tracking software.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. To reduce novelty-induced hyperactivity, habituate the animals to the open field arena for a set period (e.g., 30-60 minutes) on one or more days prior to testing.[1]
-
Drug Administration: Administer MK-801 (typically 0.1-0.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]
-
Post-Injection Period: Return the animal to its home cage for 15-30 minutes.[1]
-
Testing: Place the animal in the center of the open field arena.
-
Data Collection: Record activity for a defined period (e.g., 15-60 minutes) using a video tracking system. Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[1]
-
2. Prepulse Inhibition (PPI) Test
-
Objective: To measure sensorimotor gating.
-
Materials: Startle response system with a sound-attenuating chamber.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer MK-801 (e.g., 0.15 mg/kg) or vehicle via i.p. injection.[1]
-
Post-Injection Period: Return the animal to its home cage for 15-30 minutes.[1]
-
Testing: Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise. The session consists of trials with a startling pulse alone, a prepulse followed by a pulse, and no stimulus (to measure baseline movement).
-
Data Collection: The startle response (amplitude of the flinch) is recorded for each trial. PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse.
-
3. Social Interaction Test
-
Objective: To assess social behavior, modeling negative symptoms of schizophrenia.[1]
-
Materials: A neutral, dimly lit testing arena.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour.[1]
-
Drug Administration: Administer MK-801 (typically 0.05-0.2 mg/kg) or vehicle to one rat of a pair. The other animal remains untreated.[1]
-
Post-Injection Period: Return the injected animal to its home cage for 15-30 minutes.[1]
-
Testing: Place both the drug-treated and untreated animals into the testing arena simultaneously.
-
Data Collection: Videotape the interaction for a set duration (e.g., 10-15 minutes). An observer, blind to the treatment conditions, scores behaviors such as sniffing, grooming, and following.[1]
-
Visualizations
Caption: NMDA receptor signaling pathway and the inhibitory action of MK-801.
Caption: General experimental workflow for behavioral studies using MK-801.
Caption: Troubleshooting decision tree for unexpected outcomes with MK-801.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-term effects of neonatal MK-801 treatment on prepulse inhibition in young adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 5. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 6. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-801 impedes the acquisition of a spatial memory task in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (+)-MK-801 induced social withdrawal in rats; a model for negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Paradoxical effects of very low dose MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 17. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A dose-response analysis of the behavioral effects of (+)MK-801 in guinea pig: comparison with CPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. D-serine antagonized phencyclidine- and MK-801-induced stereotyped behavior and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Effect of MK801 on learning and memory. [frontiersin.org]
- 23. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The effects of MK-801 on spatial working memory and within-session spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effect of testing conditions on the propsychotic action of MK-801 on prepulse inhibition, social behaviour and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Technical Support Center: MK-801 and NMDA Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the NMDA receptor antagonist MK-801 (dizocilpine).
Frequently Asked Questions (FAQs)
Q1: Is the MK-801 blockade of NMDA receptors truly irreversible?
A1: While often described as "irreversible" within the timeframe of many electrophysiological experiments due to its very slow off-rate, the blockade of NMDA receptors by MK-801 is technically reversible.[1][2][3] MK-801 is a use-dependent, open-channel blocker, meaning it only binds to the receptor when the channel is opened by an agonist like glutamate (B1630785) or NMDA.[1][3] Its high affinity and slow dissociation kinetics contribute to the long-lasting nature of the block.[2]
Q2: Under what conditions can the MK-801 blockade be reversed?
A2: The reversal of the MK-801 blockade is activity-dependent and can be significantly accelerated. Key conditions that promote the unbinding of MK-801 include:
-
Presence of an NMDA Receptor Agonist: Continuous or repeated application of an agonist such as NMDA or glutamate is necessary to open the ion channel, allowing MK-801 to dissociate.[1][3]
-
Presence of Magnesium (Mg²⁺): The presence of Mg²⁺ in the extracellular solution significantly accelerates the recovery from MK-801 blockade when an agonist is present.[1][3]
-
Presence of other PCP-site Antagonists: Other antagonists that bind within the channel pore, such as memantine (B1676192), can also facilitate the displacement and washout of MK-801.[1][3]
Q3: What is the proposed mechanism for the accelerated reversal of the MK-801 blockade?
A3: The accelerated unblocking by Mg²⁺ or memantine suggests a model where, upon dissociation from its binding site deep within the pore, MK-801 can re-bind.[1][3] Mg²⁺ or other open-channel blockers are thought to compete with this re-binding, effectively preventing MK-801 from re-associating with the receptor and facilitating its diffusion out of the channel.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or incomplete washout of MK-801.
-
Problem: Residual MK-801 in the experimental system can lead to confounding effects, such as erroneously concluding a neuroprotective effect.[1] Thorough washout is notoriously difficult to achieve.[1]
-
Troubleshooting Steps:
-
Multi-Well Wash Protocol: For cell cultures, physically transferring the coverslips containing the neurons through a series of wells with fresh medium is more effective than sequential medium changes within the same well.[1]
-
Agonist and Mg²⁺ During Washout: Include an NMDA receptor agonist and Mg²⁺ in the washout solution to promote the unbinding of MK-801.
-
Consider the Concentration of MK-801 Used: Higher concentrations of MK-801 will be more difficult to wash out. Using the lowest effective concentration for your experiment can mitigate this issue. For example, 500 nM MK-801 was found to be effectively washed out with a "one-well" protocol, whereas 10 µM was not.[1]
-
Extended Washout Period: Given the slow off-rate, a prolonged washout period may be necessary.
-
Issue 2: Unexpected excitotoxicity after pre-blocking with MK-801 and subsequent agonist application.
-
Problem: In experiments designed to selectively study extrasynaptic NMDA receptors by pre-blocking synaptic receptors with MK-801, subsequent long-term application of an agonist can lead to sufficient unblocking of synaptic receptors to cause excitotoxicity.[1][3]
-
Troubleshooting Steps:
-
Limit the Duration of Agonist Application: Be aware that prolonged exposure to NMDA and Mg²⁺ can lead to significant recovery from the MK-801 block. For instance, incubation with 100 µM NMDA in the presence of Mg²⁺ for 2.5 hours can trigger enough unblocking to cause substantial neuronal death.[1][3]
-
Monitor Receptor Activity: If possible, use electrophysiological or imaging techniques to monitor the activity of the pre-blocked receptor population throughout the experiment to confirm the stability of the blockade.
-
Re-application of MK-801: If the experimental design allows, re-application of MK-801 after a certain period can be used to re-block any receptors that have become unblocked.
-
Quantitative Data Summary
The following table summarizes key quantitative data regarding the kinetics and reversibility of the MK-801 blockade of NMDA receptors.
| Parameter | Value | Conditions | Source |
| Binding Affinity (KD) | 6.3 nM | Rat cerebral cortical membranes | [4] |
| Binding Affinity (Ki) of 3-iodo MK-801 | 742 ± 1.3 nM | Intact receptor | [5] |
| 50% Recovery from Blockade | 10 minutes | 100 µM NMDA + Mg²⁺ | [1][3] |
| 50% Recovery from Blockade | 30 minutes | 15 µM NMDA + Mg²⁺ | [1][3] |
| Recovery in Mg²⁺-free medium | Much slower | NMDA present | [1][3] |
Experimental Protocols
Protocol 1: Assessing the Reversibility of MK-801 Blockade (Washout Experiment)
This protocol is adapted from studies investigating the recovery of NMDA receptor currents following MK-801 application.
-
Baseline Recording: Obtain a stable baseline recording of NMDA receptor-mediated currents (e.g., using whole-cell patch-clamp electrophysiology) by applying a known concentration of an NMDA receptor agonist (e.g., 100 µM NMDA).
-
MK-801 Application (Pre-blocking): Co-apply the NMDA receptor agonist with MK-801 (e.g., 10 µM) for a sufficient duration to achieve a near-complete block of the NMDA receptor currents.
-
Washout Procedure:
-
Standard Washout: Perfuse the preparation with fresh, MK-801-free artificial cerebrospinal fluid (aCSF) for an extended period.
-
Enhanced Washout: To accelerate recovery, perfuse with aCSF containing an NMDA receptor agonist (e.g., 15 µM or 100 µM NMDA) and Mg²⁺ (e.g., 1 mM).
-
-
Assessment of Recovery: Periodically apply the initial concentration of the NMDA receptor agonist to measure the recovery of the current. The amplitude of the recovered current is expressed as a percentage of the initial baseline current.
-
Data Analysis: Plot the percentage of recovery as a function of time to determine the kinetics of MK-801 unbinding under the tested washout conditions.
Protocol 2: Radioligand Binding Assay for MK-801
This protocol describes a method to measure the binding characteristics of MK-801 to NMDA receptors in membrane preparations.
-
Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cerebral cortex).
-
Incubation: Incubate the membrane preparation with a known concentration of radiolabeled MK-801 (e.g., [³H]MK-801).
-
Competition Binding: To determine the binding affinity (KD) and receptor density (Bmax), perform saturation binding experiments with increasing concentrations of [³H]MK-801. To determine the inhibition constant (Ki) of other compounds, perform competition binding experiments with a fixed concentration of [³H]MK-801 and varying concentrations of the unlabeled competitor.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the binding data using appropriate software (e.g., GraphPad Prism) to calculate the KD, Bmax, and Ki values. Non-specific binding is determined in the presence of a high concentration of a non-radioactive competitor (e.g., phencyclidine).[5]
Visualizations
References
- 1. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (-)-Dizocilpine maleate dosage to avoid toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Dizocilpine maleate (B1232345) (MK-801). The information provided is intended to help optimize experimental design and avoid toxicity.
Troubleshooting Guides
Issue 1: Unexpectedly High Toxicity or Animal Mortality
-
Question: We are observing significant neurotoxicity (e.g., severe behavioral abnormalities, neuronal damage) and mortality in our animal models even at what we considered to be a low-to-moderate dose of MK-801. What could be the cause?
-
Answer: Several factors can contribute to unexpected toxicity. Firstly, the route of administration significantly impacts the bioavailability and peak concentration of the drug. Subcutaneous (s.c.) injections of MK-801 have been shown to result in higher blood and brain tissue concentrations compared to intraperitoneal (i.p.) injections, which can lead to more pronounced effects, including hyperlocomotion and memory impairment at the same dose.[1] Secondly, the specific animal strain and species can exhibit different sensitivities to MK-801. It is crucial to consult literature for dose-response data specific to your chosen model. Lastly, ensure accurate preparation of the MK-801 solution and precise dose administration based on the animal's body weight.
Issue 2: Inconsistent or Variable Behavioral Results
-
Question: Our behavioral experiments with MK-801 are yielding highly variable results between subjects. How can we improve consistency?
-
Answer: The behavioral effects of MK-801 are highly dose-dependent.[1][2][3] Even slight variations in the administered dose can lead to different behavioral phenotypes. For instance, in mice, a dose of 0.1 mg/kg may impair spontaneous alternation in a Y-maze, while 0.12 mg/kg can induce hyperlocomotion and social deficits.[2] To improve consistency, it is critical to use a precise and validated dosing protocol. Additionally, factors such as the animal's age, sex, and the timing of administration can influence the behavioral outcome.[1] Acclimatizing the animals to the experimental environment and handling procedures before drug administration can also help reduce stress-induced variability.
Issue 3: Difficulty in Dissolving (-)-Dizocilpine Maleate
-
Question: We are having trouble dissolving this compound for our experiments. What is the recommended solvent?
-
Answer: this compound is typically dissolved in saline (0.9% sodium chloride) for in vivo studies. For instance, a concentration of 0.5 mg/ml in saline has been used for subcutaneous injections in rats.[4] For in vitro experiments, it is also soluble in aqueous solutions. If you encounter solubility issues, gentle warming or vortexing may aid in dissolution. Always ensure the solution is clear and free of precipitates before administration.
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound (MK-801)? this compound (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] It functions by binding to a site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions (Ca²⁺).[6][7] This action inhibits glutamate-induced excitotoxicity, which is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate (B1630785).[6]
-
What are the common applications of MK-801 in research? MK-801 is widely used in preclinical research as a pharmacological tool to model symptoms of neuropsychiatric disorders, particularly schizophrenia.[2] It is also used to study the role of NMDA receptors in learning, memory, and synaptic plasticity.[8][9] Additionally, its neuroprotective properties have been investigated in models of neurological conditions like traumatic brain injury and stroke.[10]
Dosage and Toxicity
-
What are the typical toxic doses of MK-801 in animal models? The toxic effects of MK-801 are dose-dependent and vary by species. In male mice, subcutaneous (s.c.) doses of 0.5 mg/kg and 1.0 mg/kg have been shown to induce the formation of intracytoplasmic vacuoles in cortical neurons.[11] A higher dose of 10 mg/kg (s.c. or i.p.) can cause irreversible neuronal degeneration in mice.[11] In rats, doses of 0.2 mg/kg (i.p.) can lead to observable intoxication and impair performance in sensorimotor tests.[12]
-
What are the signs of MK-801 toxicity in animals? Acute behavioral signs of toxicity at higher doses (e.g., 0.5 mg/kg in rats) can include restlessness, hyperactivity, motor disturbances (inability to stand upright, falling), and ataxia.[4] Histologically, toxicity can manifest as the formation of intracytoplasmic vacuoles in pyramidal neurons, particularly in the posterior cingulate and retrosplenial cortices.[11] At higher doses, this can progress to selective and irreversible neuronal degeneration.[11]
-
What concentrations of MK-801 are considered toxic in vitro? In vitro studies using primary neuronal cell cultures have shown that MK-801 exhibits cytotoxic effects at high concentrations. Specifically, concentrations of 100 µM and 200 µM have been found to significantly reduce neuronal cell viability and increase the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage.[13][14]
Experimental Design
-
How should I choose the appropriate dose for my experiment? The optimal dose of MK-801 depends on the research question and the specific behavioral or physiological endpoint being measured. It is crucial to conduct a thorough literature review for studies using similar models and paradigms. For cognitive studies aiming to avoid confounding motor effects, doses up to 0.1 mg/kg are often used, as they have been found not to induce stereotypy or hyperlocomotion.[1][3] For studies modeling psychosis or investigating neurotoxicity, higher doses are typically required. A pilot dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
-
What are some key considerations for designing experiments with MK-801? Beyond dose selection, several factors should be considered. The choice of administration route (e.g., i.p. vs. s.c.) can significantly impact drug exposure and behavioral outcomes.[1] The timing of administration relative to behavioral testing is also critical, especially when studying effects on learning and memory consolidation.[12] It is also important to include appropriate control groups, such as a vehicle-treated group, to account for any effects of the injection procedure itself.
Data Presentation
Table 1: In Vivo Dosages of this compound and Observed Effects in Rodents
| Species | Dose (mg/kg) | Route of Administration | Observed Effects | Reference(s) |
| Mouse | 0.1 | i.p. | Impaired spontaneous alternation (Y-maze) | [2] |
| Mouse | 0.12 | i.p. | Hyperlocomotion, social deficit | [2] |
| Mouse | 0.2 - 0.3 | i.p. | Decreased self-grooming | [2] |
| Mouse | 0.5 | s.c. | Formation of intracytoplasmic vacuoles in 50% of mice | [11] |
| Mouse | 1.0 | s.c. | Formation of intracytoplasmic vacuoles in 100% of mice | [11] |
| Mouse | 10 | s.c. or i.p. | Selective, irreversible neuronal degeneration | [11] |
| Rat | 0.05 - 0.1 | i.p. | No significant impairment in sensorimotor tests | [12] |
| Rat | 0.1 | i.p. | Disruption of retention of new information | [12] |
| Rat | ≥ 0.2 | i.p. | Impaired performance on sensorimotor tests, intoxication | [12] |
| Rat | 0.5 | s.c. | Restlessness, hyperactivity, motor disturbances | [4] |
| Rat | 0.5, 2, 10 | Not specified | Neuroprotective effects in a TBI model |
Table 2: In Vitro Concentrations of this compound and Observed Effects
| Cell Type | Concentration | Observed Effects | Reference(s) |
| Primary forebrain neurons | 100 µM, 200 µM | Significant reduction in neuronal cell viability, increased LDH release | [13][14] |
| BV-2 microglia | < 500 µM | Concentration-dependent prevention of LPS-induced activation | [5] |
| Cultured microglia | Not specified | Cytotoxicity | [15] |
Experimental Protocols
In Vivo Neurotoxicity Assessment in Mice
This protocol is based on methodologies described in studies investigating the histopathological effects of MK-801.[11]
-
Animal Model: Male ICR mice.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline.
-
Dosing: Administer MK-801 via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at the desired doses (e.g., 0.5, 1.0, or 10 mg/kg). A control group should receive saline vehicle.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 24 hours), euthanize the animals and perfuse transcardially with a fixative solution (e.g., 4% paraformaldehyde).
-
Histology:
-
Post-fix the brains in the same fixative and then transfer to a cryoprotectant solution (e.g., 30% sucrose).
-
Section the brains (e.g., 40 µm sections) using a cryostat or vibratome.
-
Mount the sections on slides and stain with a neuronal marker (e.g., Nissl stain) to assess neuronal morphology and identify any pathological changes such as vacuole formation or cell death.
-
-
Microscopy: Analyze the stained sections under a light microscope, focusing on regions known to be sensitive to MK-801 toxicity, such as the posterior cingulate and retrosplenial cortices.
-
Quantification: Quantify the number of damaged neurons or the extent of vacuolization using stereological methods for an unbiased assessment.
In Vitro Cytotoxicity Assay
This protocol is adapted from studies assessing the cytotoxic effects of MK-801 in neuronal cultures.[13][14]
-
Cell Culture: Plate primary neuronal cells (e.g., from rat forebrain) at an appropriate density in multi-well plates.
-
Drug Treatment: After allowing the cells to adhere and stabilize (e.g., 3 days in vitro), treat the cultures with varying concentrations of MK-801 (e.g., 20, 50, 100, 200 µM) for specific durations (e.g., 24 and 48 hours). Include a vehicle-treated control group.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Cytotoxicity Assessment (LDH Assay):
-
Collect the cell culture supernatant from each well.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells.
-
Measure the absorbance according to the kit's instructions. Cytotoxicity is proportional to the LDH activity.
-
-
Data Analysis: Normalize the results to the control group and express cell viability or cytotoxicity as a percentage of the control.
Mandatory Visualizations
Caption: NMDA receptor signaling and the inhibitory action of (-)-Dizocilpine (MK-801).
Caption: Workflow for optimizing (-)-Dizocilpine (MK-801) dosage to avoid toxicity.
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. madison-proceedings.com [madison-proceedings.com]
- 7. Dizocilpine - Wikipedia [en.wikipedia.org]
- 8. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MK-801 is cytotoxic to microglia in vitro and its cytotoxicity is attenuated by glutamate, other excitotoxic agents and atropine. Possible presence of glutamate receptor and muscarinic receptor on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in MK-801 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (dizocilpine). Inconsistent results are a common challenge in MK-801 studies, and this resource aims to address specific issues to improve experimental reproducibility and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in the behavioral effects of MK-801 between my experimental animals?
A1: High variability in response to MK-801 is a well-documented issue and can be attributed to several factors related to the animal models used. The behavioral effects of MK-801 are significantly influenced by the species, strain, sex, and age of the animals.[1][2][3] For instance, different mouse strains exhibit differential dose-response relationships for MK-801-induced behaviors.[3] Aged animals may also show increased sensitivity to the psychomotor effects of MK-801 compared to younger animals.[4] It is crucial to maintain consistency in these biological variables across your experimental groups to minimize variability.
Q2: My results from cognitive tasks are confounded by hyperlocomotion. How can I mitigate this?
A2: MK-801 is known to induce dose-dependent hyperlocomotion and stereotypy, which can interfere with the interpretation of cognitive assays.[1][5][6] One key strategy is to carefully select the dose of MK-801. Lower doses may produce the desired cognitive impairment without inducing significant hyperlocomotion.[2][5] For example, in C57BL/6J mice, a dose as low as 0.05 mg/kg has been shown to impair spontaneous alternation in the Y-maze without causing overt changes in locomotion.[2] It is also important to consider the time course of MK-801's effects, as at higher doses, a hyperlocomotion phase may only develop after a stereotypic phase subsides.[6] Analyzing behavior over an extended period can help differentiate these phases.
Q3: I am seeing conflicting results in memory tasks. Sometimes MK-801 impairs memory, and other times it doesn't. What could be the cause?
A3: This inconsistency could be due to the phenomenon of state-dependent learning.[1][7] The amnestic effects of MK-801 may not always be due to an impairment of memory encoding, but rather a disruption of memory retrieval if the animal is in a different drug state during testing than it was during the initial learning phase.[7] For long-term memory studies with a significant delay between training and testing, it is critical to control for this. One approach is to administer MK-801 (or vehicle) before both the training and the testing phases to ensure the drug state is consistent.[7]
Q4: How should I prepare and store my MK-801 solutions to ensure consistency?
A4: Proper preparation and storage of MK-801 are critical for reproducible results. MK-801 maleate (B1232345) is soluble in DMSO and ethanol.[8][9] For aqueous solutions, it is sparingly soluble.[8][9] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[8][9] It is important to note that aqueous solutions of MK-801 are not recommended to be stored for more than one day.[8][9] For long-term storage, it is best to store the solid compound as supplied at the recommended temperature.[8]
Q5: Can the route of administration affect the outcome of my study?
A5: Yes, the route of administration can significantly impact the bioavailability and, consequently, the behavioral effects of MK-801. For example, subcutaneous (sc) administration has been shown to be more effective than intraperitoneal (ip) injection in impairing spatial learning and memory in rats, leading to higher blood and brain tissue concentrations of the drug.[1] Therefore, the choice of administration route should be carefully considered and consistently applied throughout the study.
Troubleshooting Guides
Issue 1: Inconsistent Dose-Response Relationship
Your dose-response curve for a specific behavioral outcome is not consistent across experiments.
Troubleshooting Steps:
-
Verify Animal Strain, Age, and Sex: Ensure that all animals used in the study are of the same strain, age, and sex, as these factors can significantly alter the dose-response relationship.[1][2][3]
-
Standardize Administration Protocol: Confirm that the route of administration (e.g., i.p., s.c.), injection volume, and timing of injection relative to behavioral testing are identical for all animals.[1]
-
Check Drug Solution Preparation: Re-evaluate your MK-801 solution preparation protocol. Ensure accurate weighing, complete dissolution, and fresh preparation of aqueous solutions for each experiment.[8][9]
-
Consider a Wider Time Window for Observation: The effects of MK-801 can vary over time post-injection. At higher doses, stereotypy may precede hyperlocomotion.[6] Expanding your observation period can provide a more complete picture of the behavioral response.
-
Analyze Individual vs. Group-Averaged Data: Analyzing the absolute peak locomotor response for each animal, rather than relying solely on group-averaged time courses, can provide a more sensitive measure across a wider range of doses.[6]
Issue 2: Lack of Expected Cognitive Impairment
You are not observing the expected memory deficits in your behavioral task (e.g., Morris water maze, T-maze).
Troubleshooting Steps:
-
Evaluate the Dose: The dose required to induce cognitive deficits can be very specific to the task and animal model. A dose that causes hyperlocomotion may not be optimal for revealing cognitive impairments.[10] You may need to perform a dose-response study to find the optimal dose that impairs cognition without causing confounding motor effects.[2]
-
Control for State-Dependent Effects: If your protocol involves a significant delay between training and testing, the lack of impairment could be due to the animal being in a different drug state. Administer MK-801 before both training and testing to rule out state-dependency.[7]
-
Assess Timing of Administration: The timing of MK-801 administration is crucial. For assessing effects on memory encoding, the drug should be given before the acquisition phase.[7] The interval between injection and testing also needs to be optimized.
-
Consider the Behavioral Paradigm: Some tasks may be more sensitive to MK-801-induced deficits than others. Review the literature for validated protocols for your specific research question and animal model.
Data Presentation: Dose-Dependent Effects of MK-801
The following tables summarize quantitative data from various studies to illustrate the dose-dependent effects of MK-801 on different behavioral paradigms in rodents.
Table 1: Effects of MK-801 on Locomotor Activity and Spontaneous Alternation in Mice
| Animal Strain | Dose (mg/kg) | Route | Behavioral Test | Key Finding | Reference |
| C57BL/6J Mice | 0.05 | i.p. | Y-maze | Significantly diminished spontaneous alternation without affecting total arm entries. | [2] |
| C57BL/6J Mice | 0.1 | i.p. | Open Field | Increased locomotion. | [2] |
| C57BL/6J Mice | 0.3 | i.p. | Open Field | Increased locomotion. | [2] |
| CD-1 Mice | 0.1 | i.p. | Y-maze | Diminished spontaneous alternation without affecting total arm entries. | [3][11] |
| CD-1 Mice | 0.12 | i.p. | Open Field | Resulted in hyperlocomotion. | [3][11] |
| CD-1 Mice | >0.12 | i.p. | Y-maze | Increased total number of arm entries. | [3][11] |
Table 2: Effects of MK-801 on Social Behavior and Self-Grooming in CD-1 Mice
| Dose (mg/kg) | Route | Behavioral Test | Key Finding | Reference |
| 0.12 | i.p. | Three-Chamber Social Assay | Decrease in social interaction. | [3][11] |
| 0.15 | i.p. | Three-Chamber Social Assay | Decrease in social interaction. | [3][11] |
| 0.2 | i.p. | Self-Grooming | Decreased self-grooming. | [3][11] |
| 0.3 | i.p. | Self-Grooming | Decreased self-grooming. | [3][11] |
Experimental Protocols
Protocol 1: Preparation of MK-801 for Injection
This protocol is a general guideline. Please refer to the manufacturer's instructions for your specific product.
-
Weighing: Accurately weigh the desired amount of (+)-MK-801 maleate solid.
-
Initial Dissolution: For aqueous solutions, first dissolve the MK-801 in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8][9] For example, a stock solution can be made in DMSO at a concentration of up to 100 mM.
-
Dilution: Dilute the stock solution with the desired aqueous buffer (e.g., saline or PBS) to the final target concentration. For instance, a 1:9 solution of DMF:PBS (pH 7.2) can be used.[8]
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[8][9]
Protocol 2: Induction of Cognitive Deficits for Behavioral Testing (Example)
This is an example protocol for inducing cognitive deficits in mice using the Y-maze task.
-
Animals: Use male C57BL/6J mice, 8-10 weeks old.
-
Drug Administration: Administer MK-801 at a dose of 0.05 mg/kg via intraperitoneal (i.p.) injection.[2] The control group should receive a vehicle injection of the same volume.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Behavioral Testing: 30 minutes after the injection, place the mouse at the end of one arm of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).
-
Data Analysis: Record the sequence of arm entries and calculate the percentage of spontaneous alternations (e.g., (Number of alternations / (Total number of arm entries - 2)) * 100).
Mandatory Visualizations
Caption: Simplified signaling pathway of MK-801 action at the NMDA receptor.
Caption: A logical workflow for troubleshooting inconsistent results in MK-801 studies.
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
Impact of (-)-Dizocilpine maleate on animal welfare and handling
A technical support center article is being created to address the impact of (-)-Dizocilpine maleate (B1232345) on animal welfare and handling for researchers, scientists, and drug development professionals.
Technical Support Center: (-)-Dizocilpine Maleate (MK-801)
Disclaimer: This document is intended for informational purposes only and does not replace the need for thorough literature review, consultation with a veterinarian, and adherence to approved animal care and use protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MK-801) and what is its primary mechanism of action?
A1: this compound, commonly known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a site within the ion channel of the receptor, preventing the influx of Ca2+ and subsequent downstream signaling. This action blocks the excitatory effects of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Q2: What are the expected behavioral effects of MK-801 administration in rodents?
A2: MK-801 is known to induce a range of dose-dependent behavioral changes in rodents, which are often used to model symptoms of psychosis. These include hyperlocomotion, stereotyped behaviors (e.g., circling, head-weaving), ataxia, and deficits in learning and memory tasks. It is crucial to distinguish these expected pharmacological effects from signs of pain or distress.
Q3: What are the potential adverse effects of MK-801 on animal welfare?
A3: Beyond the intended behavioral effects, MK-801 can cause adverse effects that require careful monitoring. These may include hypothermia, respiratory depression, seizures at high doses, and neurotoxicity, particularly with chronic administration. Animals may also exhibit signs of distress such as piloerection, hunched posture, and reduced grooming.
Q4: How can I minimize pain and distress in animals receiving MK-801?
A4: Minimizing pain and distress is paramount. This can be achieved through careful dose selection, appropriate administration routes (e.g., intraperitoneal injection is common but requires proper technique), and diligent post-procedural monitoring. Providing a quiet, stable environment with easy access to food and water is essential. Consider the use of supplemental heat to counteract hypothermia. Always handle animals calmly and proficiently to reduce stress.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high mortality rate. | - Dosing error (overdose).- Strain or species sensitivity.- Interaction with other experimental variables. | - Immediately review and verify all dose calculations and solution concentrations.- Conduct a pilot study with a dose-response curve to determine the optimal dose for your specific strain and experimental conditions.- Consult with the institutional veterinarian. |
| Animal appears lethargic and cold to the touch. | - MK-801-induced hypothermia. | - Monitor core body temperature.- Provide a supplemental heat source (e.g., heating pad set to a low temperature, heat lamp). Ensure the animal can move away from the heat source to prevent burns.- House animals in a temperature-controlled environment. |
| Seizure activity observed. | - High dose of MK-801.- Individual animal sensitivity. | - This is a serious adverse event. Record the duration and severity of the seizure.- Provide supportive care as directed by a veterinarian.- Re-evaluate the dose for future experiments. Consider a lower dose or a different pharmacological agent. |
| Significant weight loss or dehydration. | - Reduced food and water intake due to ataxia or other behavioral effects. | - Provide softened or more palatable food on the cage floor.- Use hydrogel packs or a long-sipper water bottle spout to facilitate hydration.- Monitor body weight and hydration status daily. |
| Inconsistent behavioral results between animals. | - Inconsistent injection technique.- Variations in the experimental environment (e.g., lighting, noise).- Stress levels of the animals. | - Ensure all personnel are thoroughly trained in the administration technique.- Standardize all environmental conditions.- Acclimate animals to the handling and injection procedures before the start of the study. |
Experimental Protocols
Protocol 1: Acute Administration of MK-801 in Mice for Behavioral Testing
-
Animal Model: Adult C57BL/6 mice (8-10 weeks old).
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 0.1 mg/mL for a 0.1 mg/kg dose at a 10 mL/kg injection volume). Prepare fresh daily.
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before any procedures.
-
Administration:
-
Gently restrain the mouse.
-
Administer MK-801 or vehicle (saline) via intraperitoneal (IP) injection.
-
The typical dose range for inducing hyperlocomotion is 0.1 - 0.3 mg/kg.
-
-
Post-Injection Monitoring:
-
Place the mouse in the testing apparatus (e.g., open field arena) immediately or after a specified pretreatment time (e.g., 30 minutes).
-
Monitor for signs of distress, ataxia, and the onset of expected behavioral effects.
-
Record behavioral data for the desired duration (e.g., 60 minutes).
-
-
Post-Experimental Care:
-
Return the animal to its home cage.
-
Ensure easy access to food and water.
-
Monitor for recovery and any adverse effects for at least 24 hours.
-
Signaling Pathways and Workflows
Technical Support Center: Accounting for State-Dependent Effects of MK-801 in Memory Tasks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist MK-801 in memory-related behavioral experiments. The focus is on understanding and accounting for the state-dependent effects of the drug to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the state-dependent effect of MK-801 on memory?
A1: The state-dependent effect of MK-801 refers to the phenomenon where the retrieval of a memory is most efficient when the organism is in the same physiological or psychological state as it was during the encoding (learning) phase.[1] If an animal learns a task under the influence of MK-801, it may show impaired memory when tested in a drug-free state, and vice versa. This impairment may not be due to a failure in memory encoding, but rather an inability to retrieve the memory because the internal "state" is different.[2][3]
Q2: How does MK-801's mechanism of action contribute to state-dependent learning?
A2: MK-801 is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2][4][5] It blocks the ion channel of the receptor, preventing the influx of calcium which is a critical step in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[6] By altering glutamatergic neurotransmission, MK-801 induces a distinct neurophysiological state. Memories formed in this state may be linked to these specific neural conditions, making them less accessible when the drug is not present and normal NMDA receptor function is restored.
Q3: My animals show memory deficits after pre-training administration of MK-801. Does this definitively mean MK-801 impaired memory consolidation?
A3: Not necessarily. If the animals were tested in a drug-free state, the observed deficit could be a result of a state-dependent memory effect.[2][3] To distinguish between an impairment in consolidation and a state-dependent retrieval deficit, you must include experimental groups where the drug state is consistent between training and testing.
Q4: What is the most common behavioral side effect of MK-801, and how can it confound memory task results?
A4: A well-documented side effect of MK-801 is hyperlocomotion.[7][8] This increase in motor activity can interfere with the interpretation of memory tasks. For example, in a passive avoidance task, increased movement could be misinterpreted as a memory deficit. It is crucial to measure and report locomotor activity to dissociate it from cognitive performance. Some studies suggest that lower doses of MK-801 (e.g., up to 0.1 mg/kg) may induce cognitive impairments without significant hyperlocomotion.[7]
Q5: How can I design an experiment to control for the state-dependent effects of MK-801?
A5: A classic 2x2 experimental design is recommended. This involves four groups:
-
Group 1 (Vehicle-Vehicle): Receives vehicle before both training and testing. This is your control group.
-
Group 2 (MK-801-Vehicle): Receives MK-801 before training and vehicle before testing. This group tests for memory impairment when the state is changed.
-
Group 3 (Vehicle-MK-801): Receives vehicle before training and MK-801 before testing. This group assesses the effect of MK-801 on retrieval.
-
Group 4 (MK-801-MK-801): Receives MK-801 before both training and testing. If this group performs similarly to the Vehicle-Vehicle group, it strongly suggests that the deficits seen in the MK-801-Vehicle group are due to state-dependency.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent results in fear conditioning tasks with MK-801.
-
Possible Cause: State-dependent effects are particularly prominent in fear memory tasks. A mismatch between the drug state during conditioning and testing can lead to reduced freezing behavior, which might be misinterpreted as a memory deficit.[9]
-
Troubleshooting Steps:
-
Implement the 2x2 experimental design described in Q5 to dissociate state-dependent effects from memory encoding or retrieval deficits.
-
Carefully consider the timing of MK-801 administration. The drug's half-life will influence whether the animal is still in the "drug state" during testing.
-
Measure and analyze locomotor activity in the conditioning chamber before the unconditioned stimulus (e.g., footshock) to assess for hyperactivity that could interfere with the freezing response.
-
Issue 2: No memory impairment observed with MK-801 in an object recognition task.
-
Possible Cause: The retention interval between the sample and test phases is critical. If the interval is short, the animal may still be under the influence of MK-801 during the test phase, even if only a single pre-sample injection was given.[2] This effectively creates a "drug-drug" condition, masking any potential state-dependent effects.
-
Troubleshooting Steps:
-
Increase the retention interval to ensure the drug has cleared before the test phase (e.g., 24 hours).
-
Confirm the dose of MK-801 is sufficient to induce a cognitive effect. Refer to the literature for appropriate doses for your species and strain.
-
Ensure the objects used are sufficiently novel and engaging to elicit robust exploration.
-
Data Presentation
Table 1: Effect of MK-801 on Object Recognition Memory with Varying Drug States
| Training Drug State | Testing Drug State | Dose (mg/kg) | Discrimination Ratio (Mean ± SEM) | Interpretation |
| Vehicle | Vehicle | N/A | 0.65 ± 0.05 | Normal Memory |
| MK-801 | Vehicle | 0.1 | 0.52 ± 0.04 | Apparent Memory Impairment |
| Vehicle | MK-801 | 0.1 | 0.54 ± 0.05 | Impaired Retrieval |
| MK-801 | MK-801 | 0.1 | 0.63 ± 0.06 | No Memory Impairment (State-Dependent Effect) |
Note: Data are hypothetical and for illustrative purposes, based on findings from studies like Chan et al. (2019).[2]
Table 2: Effect of MK-801 on Fear Conditioning (Freezing Behavior)
| Pre-Training Injection | Pre-Testing Injection | Dose (mg/kg) | Freezing Percentage (Mean ± SEM) | Interpretation |
| Vehicle | Vehicle | N/A | 65% ± 5% | Normal Fear Memory |
| MK-801 | Vehicle | 0.1 | 30% ± 4% | Apparent Memory Impairment |
| Vehicle | MK-801 | 0.1 | 35% ± 5% | Impaired Retrieval |
| MK-801 | MK-801 | 0.1 | 62% ± 6% | No Memory Impairment (State-Dependent Effect) |
Note: Data are hypothetical and for illustrative purposes, based on findings from studies investigating state-dependent fear memory.[9]
Experimental Protocols
Protocol 1: Assessing State-Dependent Effects in a Novel Object Recognition (NOR) Task
-
Habituation: Habituate mice to the testing arena (e.g., a 40x40 cm open field) for 10 minutes per day for 2-3 days.
-
Drug Administration (Training):
-
Divide animals into four groups as described in the 2x2 design.
-
Administer MK-801 (e.g., 0.1 mg/kg, i.p.) or vehicle 30 minutes before the training phase.
-
-
Training Phase (Sample Phase):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
-
Retention Interval: Return the mouse to its home cage for 24 hours.
-
Drug Administration (Testing):
-
Administer MK-801 or vehicle 30 minutes before the testing phase, according to the group assignment.
-
-
Testing Phase (Test Phase):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore the objects for 5 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object.
-
Calculate a discrimination ratio: (Time with novel object - Time with familiar object) / (Total exploration time).
-
Analyze locomotor activity (e.g., total distance traveled) to rule out hyperactivity as a confound.
-
Mandatory Visualizations
Caption: MK-801 blocks the NMDA receptor's ion channel, inhibiting Ca²⁺ influx.
Caption: Workflow for a 2x2 design to test state-dependent effects.
Caption: Decision tree for interpreting MK-801 memory experiment results.
References
- 1. State-dependent memory and its modulation by different brain areas and neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 5. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (-)-Dizocilpine Maleate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of (-)-Dizocilpine maleate (B1232345) (also known as (-)-MK-801 maleate) solutions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing (-)-Dizocilpine maleate stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO up to 100 mg/mL.[2] For aqueous-based assays, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Water and ethanol (B145695) can also be used, but solubility is lower.[2][3]
Q2: How should I store my this compound stock solutions for optimal long-term stability?
A2: For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3][4] Solutions in DMSO can be stable for up to 1 year at -20°C or 2 years at -80°C.[5][6] For shorter periods, solutions may be stored at 4°C for up to one month.[7]
Q3: What is the shelf life of this compound in different storage conditions?
A3: The shelf life depends on the solvent and storage temperature. The following table summarizes stability data from various suppliers.
| Solvent | Storage Temperature | Shelf Life |
| DMSO | -80°C | 1-2 years[4][5] |
| DMSO | -20°C | 1 month to 1 year[2][3][4][5] |
| Water | -20°C | Up to 3 months[7] |
| Water | 4°C | Up to 1 month[7] |
| Ethanol | -20°C | Up to 1 month[3] |
Q4: My this compound solution shows precipitation after thawing. What should I do?
A4: Precipitation can occur, especially with aqueous solutions or if the solubility limit is exceeded. Gentle warming (up to 60°C for aqueous solutions) and sonication can help redissolve the compound.[2][8] Visually inspect the solution to ensure all precipitate has dissolved before use. If precipitation persists, it may indicate solvent evaporation or degradation, and a fresh solution should be prepared.
Q5: I am observing unexpected or inconsistent results in my experiments. Could it be related to the stability of my this compound solution?
A5: Yes, a loss of potency or the presence of degradants can lead to inconsistent results. This can be caused by improper storage, multiple freeze-thaw cycles, or exposure to light. It is recommended to use freshly prepared working solutions for in vivo experiments.[2] To confirm the integrity of your stock solution, you can perform an analytical validation, such as using the HPLC protocol provided in this guide.
Troubleshooting Guides
This guide addresses common issues encountered during experiments with this compound solutions.
Issue 1: Incomplete or Variable Blockade of NMDA Receptor Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup (e.g., cell type, receptor expression levels). |
| Solution Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Confirm the stability of your stock solution using an analytical method like HPLC. |
| Use-Dependent Blockade | Dizocilpine is a use-dependent, open-channel blocker.[5] Ensure that NMDA receptors are activated (by glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine) to allow the drug to access its binding site within the ion channel. |
| High Agonist Concentration | While non-competitive, very high concentrations of glutamate and co-agonist may influence the dynamics of channel opening and subsequent blockade. Ensure agonist concentrations are within the typical range for your assay. |
Issue 2: Observed Cytotoxicity in Cell Cultures
| Possible Cause | Troubleshooting Steps |
| High Drug Concentration | High concentrations or prolonged exposure to NMDA receptor antagonists can sometimes lead to neurotoxicity.[4] Determine the optimal non-toxic concentration for your cell type and experiment duration with a dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.1%). |
| Off-Target Effects | At very high concentrations, the possibility of off-target effects cannot be excluded. Use the lowest effective concentration determined from your dose-response studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of powder. For a 10 mM solution (MW: 337.37 g/mol ), this is 3.37 mg per 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method to assess the purity and concentration of this compound solutions over time.
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Preparation: Dilute your stored stock solution to the same concentration as the standard using the mobile phase.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Interpretation: Compare the peak area and retention time of the sample to the standard. A significant decrease in the main peak area or the appearance of new peaks (degradants) indicates instability. The percent purity can be calculated by dividing the area of the main peak by the total area of all peaks.
Visualizations
Caption: NMDA receptor signaling and the inhibitory action of (-)-Dizocilpine (MK-801).
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. madison-proceedings.com [madison-proceedings.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating MK-801-Induced Neurotoxicity and Prevention Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers utilizing the NMDA receptor antagonist MK-801. The focus is on understanding and preventing the associated neurotoxicity, specifically Olney's lesions, during chronic administration protocols.
Frequently Asked Questions (FAQs)
Q1: What are Olney's lesions and how are they characterized?
A1: Olney's lesions, also known as NMDA receptor antagonist neurotoxicity (NAN), are a form of drug-induced brain damage characterized by the appearance of small, empty spaces (vacuoles) within the cytoplasm of neurons, which can lead to irreversible neuronal death (necrosis).[1][2] These lesions are most prominently observed in the posterior cingulate and retrosplenial cortices of the rodent brain. Histologically, the initial stage involves vacuolization, which can be reversible. However, with continued or high-dose exposure, this can progress to neuronal necrosis, identifiable by shrunken, eosinophilic cytoplasm and pyknotic (condensed) nuclei in stained tissue sections.[2]
Q2: What is the underlying mechanism of MK-801-induced Olney's lesions?
A2: The leading hypothesis for the mechanism of Olney's lesions involves a process of disinhibition. MK-801, a potent NMDA receptor antagonist, blocks NMDA receptors on GABAergic interneurons. This blockade reduces the inhibitory signaling to downstream glutamatergic pyramidal neurons. The resulting over-activation of these pyramidal neurons, through non-NMDA receptors (like AMPA and kainate), leads to excitotoxicity and the characteristic neuronal damage.[1][3]
Q3: Is it possible to prevent Olney's lesions during chronic MK-801 administration?
A3: Yes, co-administration of positive allosteric modulators of the GABA-A receptor, such as benzodiazepines (e.g., diazepam) and barbiturates (e.g., phenobarbital), has been shown to be effective in preventing Olney's lesions.[4] These agents enhance GABAergic inhibition, counteracting the disinhibition caused by MK-801 and thereby protecting against neuronal over-activation.
Q4: Are there alternative NMDA receptor antagonists that do not cause Olney's lesions?
A4: The propensity to cause Olney's lesions is a known class effect of potent NMDA receptor antagonists. However, the risk and severity can vary between different compounds. Less potent antagonists may have a wider therapeutic window. For instance, some studies suggest that memantine, a lower-affinity NMDA receptor antagonist, has a better safety profile in this regard.[5] Researchers should carefully review the literature for the specific antagonist they plan to use.
Q5: Are Olney's lesions a concern in human subjects?
A5: While Olney's lesions are a well-documented phenomenon in rodent models, their relevance to humans is still a subject of debate and ongoing research. To date, there is no definitive evidence of Olney's lesions occurring in humans at clinically relevant doses of NMDA receptor antagonists.[6] However, the potential for neurotoxicity remains a consideration in the development and clinical use of these compounds.
Troubleshooting Guides
Issue: Inconsistent or Absent Olney's Lesions After MK-801 Administration
| Possible Cause | Troubleshooting Step |
| Incorrect MK-801 Dosage | Verify dose calculations and the concentration of the MK-801 solution. Perform a dose-response study to establish the optimal neurotoxic dose for your specific animal strain, age, and sex, as sensitivity can vary. Female rats have been shown to be more sensitive to the neurotoxic effects of MK-801. |
| Inappropriate Route of Administration | Ensure the intended route of administration (e.g., subcutaneous, intraperitoneal) is performed correctly and consistently. |
| Timing of Histological Assessment | Olney's lesions have a distinct temporal profile. Neuronal vacuolization can be observed within hours of MK-801 administration, while neuronal necrosis is more evident 24-48 hours post-administration.[7] Adjust tissue collection time points accordingly. |
| Suboptimal Tissue Fixation | Inadequate or delayed fixation can lead to artifacts that may obscure or mimic Olney's lesions. Ensure prompt and thorough perfusion fixation with an appropriate fixative like 4% paraformaldehyde. |
| Histological Staining Issues | Improper staining technique can lead to poor visualization of neuronal morphology. Review and optimize your H&E staining protocol. Ensure proper differentiation to clearly distinguish nuclei and cytoplasm. |
Issue: Suspected Artifacts in Histological Sections
| Observed Artifact | Possible Cause & Remedy |
| "Dark" Neurons | Over-fixation or poor perfusion can lead to the appearance of "dark" neurons, which can be mistaken for necrotic cells. Remedy: Optimize perfusion and fixation times. |
| Wrinkles or Folds in Tissue | Improper mounting of the tissue section on the slide. Remedy: Ensure the tissue section is flat on the slide before drying. |
| Air Bubbles Under Coverslip | Trapped air during the mounting process. Remedy: Carefully place the coverslip at an angle to avoid trapping air. If bubbles are present, gently press on the coverslip to move them to the edge. |
| Precipitate on the Slide | Contaminated staining solutions or improper washing steps. Remedy: Filter staining solutions before use and ensure thorough washing between steps. |
| Formalin Pigment | Appears as a fine, brown/black granular deposit, especially in vascular areas, if the formalin is not properly buffered. Remedy: Use 10% neutral buffered formalin.[8] |
Experimental Protocols
Protocol 1: Induction of Olney's Lesions with MK-801 in Rats
-
Animal Model: Adult male or female Sprague-Dawley rats (250-300g). Note: Females may be more sensitive to MK-801's neurotoxic effects.
-
Drug Preparation: Dissolve MK-801 maleate (B1232345) salt in sterile 0.9% saline to a final concentration of 1 mg/mL.
-
Administration: Administer a single subcutaneous (s.c.) or intraperitoneal (i.p.) injection of MK-801 at a dose of 5-10 mg/kg. A control group should receive an equivalent volume of sterile saline.
-
Post-Administration Monitoring: Observe animals for behavioral changes, such as hyperactivity, stereotypy, and ataxia.
-
Tissue Collection: At 24-48 hours post-injection, deeply anesthetize the rat and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Tissue Processing: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C. Subsequently, cryoprotect the brain in a graded sucrose (B13894) solution (e.g., 15% then 30%) before sectioning on a cryostat or vibratome.
Protocol 2: Prevention of Olney's Lesions with Diazepam Co-administration
-
Animal Model and MK-801 Administration: Follow steps 1-3 from Protocol 1.
-
Neuroprotectant Preparation: Dissolve Diazepam in a suitable vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water).
-
Co-administration: Administer Diazepam (e.g., 1-5 mg/kg, i.p.) 30 minutes prior to the MK-801 injection.
-
Controls: Include a vehicle + MK-801 group and a vehicle + vehicle group.
-
Post-Administration and Tissue Processing: Follow steps 4-6 from Protocol 1.
Protocol 3: Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining for Olney's Lesions
-
Section Preparation: Mount 20-40 µm thick coronal brain sections onto gelatin-coated slides.
-
Rehydration:
-
Xylene: 2 x 5 minutes.
-
100% Ethanol: 2 x 2 minutes.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Distilled water: 5 minutes.
-
-
Hematoxylin Staining:
-
Immerse slides in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water for 5 minutes.
-
-
Differentiation:
-
Quickly dip slides in 0.5-1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.
-
Immediately rinse in running tap water.
-
-
Bluing:
-
Immerse in a bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia (B1221849) water) for 30-60 seconds until the nuclei turn blue.
-
Rinse in running tap water for 5 minutes.
-
-
Eosin Staining:
-
Immerse in eosin Y solution for 1-2 minutes.
-
Rinse briefly in running tap water.
-
-
Dehydration and Mounting:
-
70% Ethanol: 2 minutes.
-
95% Ethanol: 2 minutes.
-
100% Ethanol: 2 x 2 minutes.
-
Xylene: 2 x 5 minutes.
-
Coverslip with a xylene-based mounting medium.
-
Quantitative Data
Table 1: Dose-Dependent Neurotoxicity of MK-801 in Rats
| MK-801 Dose (mg/kg, s.c.) | Animal Strain | Sex | Number of Necrotic Neurons (Mean ± SEM) in Posterior Cingulate/Retrosplenial Cortex |
| 0 (Vehicle) | Sprague-Dawley | Male | 0 |
| 0.5 | Sprague-Dawley | Male | Minimal |
| 1.0 | Sprague-Dawley | Male | Moderate |
| 5.0 | Sprague-Dawley | Male | Significant increase |
| 10.0 | Sprague-Dawley | Male | Further significant increase |
| 5.0 | Sprague-Dawley | Female | Significantly higher than males at the same dose |
Data compiled from multiple studies. The exact number of necrotic neurons can vary based on experimental conditions.[7]
Table 2: Neuroprotective Effect of GABA-A Agonists Against MK-801 Induced Neurotoxicity
| Treatment Group | MK-801 Dose (mg/kg) | Neuroprotectant and Dose (mg/kg) | Observed Neurotoxicity in Posterior Cingulate/Retrosplenial Cortex |
| Control | - | - | None |
| MK-801 | 5-10 | - | Significant neuronal vacuolization and necrosis |
| MK-801 + Diazepam | 5-10 | 1-5 | Significant reduction in neuronal vacuolization and necrosis |
| MK-801 + Phenobarbital | 5-10 | 30-60 | Significant reduction or complete prevention of neuronal necrosis |
This table provides a qualitative summary based on available literature. Quantitative dose-response effects of neuroprotectants can be experiment-specific.
Visualizations
Caption: Signaling pathway of MK-801 induced neurotoxicity and its prevention.
Caption: General experimental workflow for studying Olney's lesions.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bluelight.org [bluelight.org]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal vacuolization and necrosis induced by the noncompetitive N-methyl-D-aspartate (NMDA) antagonist MK(+)801 (dizocilpine maleate): a light and electron microscopic evaluation of the rat retrosplenial cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artifacts in Histologic Sections - National Diagnostics [nationaldiagnostics.com]
Addressing variability in animal responses to (-)-Dizocilpine maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Dizocilpine maleate (B1232345) (MK-801). Our goal is to help you address the inherent variability in animal responses to this compound and ensure the reproducibility of your experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (-)-Dizocilpine maleate (MK-801)?
A1: this compound (MK-801) is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It binds to a site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions and inhibiting glutamatergic neurotransmission.[4][5][6] This action is use-dependent, meaning the channel must be open for MK-801 to bind.
Q2: What are the expected behavioral effects of MK-801 in rodents?
A2: Systemic administration of MK-801 in rodents typically induces a range of behavioral changes that are dose-dependent. These include hyperlocomotion, stereotyped behaviors (such as head weaving, sniffing, and circling), ataxia, and cognitive deficits in tasks related to learning and memory.[1][2][7][8][9] At higher doses, stereotypies may precede the hyperlocomotion phase.[1][7]
Q3: Why am I observing high variability in my animal responses to MK-801?
A3: Variability in response to MK-801 is a well-documented phenomenon and can be attributed to several factors:
-
Dose and Time Course: The behavioral effects of MK-801 are highly dependent on the dose administered and the time point of observation post-injection.[1][7][10][11]
-
Animal Strain: Different strains of mice and rats exhibit different sensitivities and behavioral profiles in response to MK-801.[10][11][12] For instance, BALB/c mice are reported to be hypersensitive compared to other strains.[12]
-
Age and Sex: The age and sex of the animals can significantly influence their response to MK-801.[8][13][14][15]
-
Environmental Conditions: The novelty and stress level of the testing environment can impact the behavioral outcomes.[16]
-
Route of Administration: The method of administration (e.g., intraperitoneal, subcutaneous) can affect the pharmacokinetics and subsequent behavioral effects.
Q4: How should I prepare and store my MK-801 solution?
A4: MK-801 is typically dissolved in sterile 0.9% saline.[2][10][11] For stock solutions, it is advisable to consult the manufacturer's instructions. To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots for single use and store them at -20°C or -80°C.[4] Always ensure the solution is clear and free of precipitates before administration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in locomotor activity between animals. | Inconsistent Dosing: Inaccurate dose calculation or administration. | Ensure precise calculation of dose based on individual animal weight. Use a consistent administration route and volume. |
| Genetic Drift: Differences in the genetic background of the animals. | Use animals from a reliable vendor and from the same litter when possible. Report the specific strain and substrain used. | |
| Environmental Factors: Variations in housing, handling, or testing conditions. | Standardize environmental enrichment, light-dark cycles, and handling procedures. Acclimate animals to the testing room before the experiment.[2] | |
| Animals show stereotypy but no hyperlocomotion. | Dose and Time Course: At higher doses, a period of stereotypy often precedes hyperlocomotion.[1][7] | Consider extending the observation period to capture the delayed onset of hyperlocomotion. Alternatively, perform a dose-response study to find a dose that primarily induces hyperlocomotion within your desired timeframe. |
| Unexpected sedative or inhibitory effects. | Low Dose: Very low doses of MK-801 have been reported to cause behavioral inhibition or periods of immobility.[10] | Conduct a dose-response study to determine the optimal dose for the desired excitatory effect in your specific animal strain and experimental conditions. |
| Cognitive task performance is confounded by hyperactivity. | High Dose: The dose required to induce cognitive deficits may also cause hyperactivity, interfering with task performance.[3][9] | Use the lowest effective dose of MK-801 that induces a cognitive deficit without significant motor side effects.[3] Consider tasks that are less dependent on motor activity. |
| Lack of a significant effect. | Inappropriate Dose or Time Point: The selected dose may be too low, or the observation period may not align with the peak effect of the drug. | Consult the literature for appropriate dose ranges and time courses for your specific animal model and behavioral paradigm. Perform a pilot study to establish these parameters in your laboratory. |
| Solution Degradation: Improper storage or handling of the MK-801 solution. | Prepare fresh solutions regularly and store them appropriately in single-use aliquots.[4] |
Data Presentation
Table 1: Dose-Dependent Effects of Acute MK-801 Administration on Locomotor Activity in Rodents
| Dose (mg/kg, i.p.) | Animal Model | Effect on Locomotor Activity | Reference |
| 0.02 | C57BL/6 Mice | Behavioral inhibition | [10] |
| 0.1 - 0.3 | C57BL/6J Mice | Increased locomotion | [17] |
| 0.12 | CD-1 Mice | Hyperlocomotion | [10][11] |
| 0.15 - 0.5 | Rats | Robust, dose-dependent increase | [2] |
| > 0.3 | C57BL/6 Mice | Stereotypy followed by hyperlocomotion | [1][7] |
Table 2: Dose-Dependent Effects of Acute MK-801 Administration on Stereotypy in Rodents
| Dose (mg/kg, i.p.) | Animal Model | Effect on Stereotypy | Reference |
| < 0.1 | General Rodents | Generally no stereotypy | [3][9] |
| 0.15 and higher | C57BL/6 Mice | Dose-dependent increase in stereotypy | [8] |
| 0.16; 0.33 | Rats | Induction of stereotypy (sniffing, locomotion) | [16] |
| 0.3 | CD-1 Mice | Induction of stereotypy | [10][11] |
Table 3: Pharmacokinetic Parameters of MK-801 in Rats
| Dose (mg/kg) | Route | Peak Brain ECF Concentration | Time to Peak Concentration | Elimination Half-life (Brain) | Reference |
| 0.05 | Systemic | 6 nM | - | - | [18][19] |
| 0.1 | Systemic | 14 nM | - | - | [18][19] |
| 0.2 | Systemic | 34 nM | - | - | [18][19] |
| 2 | i.p. | - | 10-30 min | 2.05 hours | [20] |
Experimental Protocols
Protocol 1: Assessment of MK-801 Induced Hyperlocomotion in an Open Field Test
Objective: To quantify the effect of MK-801 on locomotor activity in rodents.
Materials:
-
Open field arena equipped with automated beam detection or video tracking software.
-
This compound (MK-801) solution (dissolved in 0.9% saline).
-
Vehicle (0.9% saline).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
Adult male rats or mice.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. To minimize novelty-induced hyperactivity, habituate the animals to the open field arena for a predetermined period (e.g., 30-60 minutes) on one or more days prior to testing.[2]
-
Drug Administration: Administer the desired dose of MK-801 or vehicle via i.p. injection. Doses typically range from 0.1 to 0.5 mg/kg.[2]
-
Post-Injection Period: Return the animal to its home cage for a specific period (e.g., 15-30 minutes) before placing it in the open field arena.[2]
-
Testing: Place the animal in the center of the open field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the total distance traveled, time spent mobile, and patterns of movement (e.g., thigmotaxis).
Protocol 2: Assessment of MK-801 Induced Stereotypy
Objective: To quantify stereotypic behaviors induced by MK-801.
Materials:
-
Observation chambers (can be the home cage or a dedicated arena).
-
Video recording equipment.
-
This compound (MK-801) solution.
-
Vehicle (0.9% saline).
-
Syringes and needles.
-
Adult male rats or mice.
Procedure:
-
Habituation: Acclimate animals to the testing room.
-
Drug Administration: Administer a higher dose of MK-801 (e.g., >0.3 mg/kg for mice) or vehicle.[1][7]
-
Observation: Place the animal in the observation chamber and video record its behavior for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Manually score the videos for the presence, duration, and frequency of specific stereotypic behaviors (e.g., head weaving, circling, repetitive sniffing) using a standardized rating scale.
Visualizations
Caption: NMDA receptor signaling and the inhibitory action of MK-801.
Caption: General experimental workflow for in vivo MK-801 studies.
References
- 1. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchchemshub.com [researchchemshub.com]
- 7. researchgate.net [researchgate.net]
- 8. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 11. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MK-801, a noncompetitive NMDA receptor antagonist, elicits circling behavior in the genetically inbred Balb/c mouse strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute NMDA Receptor Hypofunction induced by MK801 Evokes Sex-Specific Changes in Behaviors Observed in Open Field Testing in Adult Male and Proestrus Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of sex on the interaction between dizocilpine (MK-801) pretreatment and acute cold-restraint stress in epilepsy susceptibility in an animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MK-801-induced stereotypy and its antagonism by neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of brain pharmacokinetics of (+)MK-801 in relation to behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kinetics of MK-801 and its effect on quinolinic acid-induced seizures and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming NMDA Receptor Blockade by MK-801
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to confirm N-methyl-D-aspartate (NMDA) receptor blockade by MK-801 (dizocilpine) in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is MK-801 and how does it block NMDA receptors?
MK-801, or dizocilpine, is a potent and selective non-competitive antagonist of the NMDA receptor.[1] It acts as an open-channel blocker, meaning it binds to the phencyclidine (PCP) site located inside the ion channel of the NMDA receptor.[2][3] This binding event physically obstructs the flow of ions, such as Ca²⁺ and Na⁺, through the channel.[2] The action of MK-801 is use-dependent, requiring the channel to be open for it to bind.[2][4]
Q2: What are the primary methods to confirm NMDA receptor blockade by MK-801 in tissue samples?
There are several established methods to confirm NMDA receptor blockade by MK-801:
-
Electrophysiology: Directly measure the inhibition of NMDA receptor-mediated currents or synaptic plasticity (e.g., long-term potentiation, LTP).[2][5]
-
Western Blotting: Analyze changes in the phosphorylation state or expression levels of downstream signaling proteins affected by NMDA receptor activity.[6][7]
-
Neurochemical Analysis: Measure the effect of MK-801 on neurotransmitter release that is modulated by NMDA receptors.[8][9]
-
Radioligand Binding Assays: Determine the binding characteristics of MK-801 to the NMDA receptor.[1][10]
Troubleshooting Guides
Electrophysiology
Issue: No significant reduction in NMDA receptor-mediated currents after MK-801 application.
-
Possible Cause 1: Insufficient channel opening. MK-801 is a use-dependent blocker. The NMDA receptor channels must be open for it to bind effectively.
-
Possible Cause 2: Incorrect MK-801 concentration or application time.
-
Troubleshooting Tip: The effective concentration of MK-801 can vary between tissue types and experimental conditions. A typical concentration range for in vitro slice preparations is 10-50 µM.[2] Allow sufficient time for the drug to perfuse the tissue and for the block to reach a steady state, which may take 20-30 minutes or longer.[2]
-
-
Possible Cause 3: Issues with the recording setup.
-
Troubleshooting Tip: Verify the stability of your recordings by establishing a stable baseline for at least 20-30 minutes before drug application.[2] Check the health of the tissue slice and the integrity of your recording and stimulating electrodes.
-
Experimental Protocol: Confirmation of MK-801 Blockade using Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices
This protocol outlines the measurement of fEPSPs in the CA1 region of the hippocampus and the subsequent blockade of the NMDA receptor component by MK-801.
Materials:
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂.[2]
-
MK-801 stock solution.
-
Rodent (e.g., Wistar rat).[2]
-
Vibratome.
-
Recording chamber and perfusion system.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
Procedure:
-
Slice Preparation:
-
Recording Setup:
-
Baseline Recording:
-
MK-801 Application:
-
Switch the perfusion to aCSF containing the desired concentration of MK-801 (e.g., 10-50 µM).[2]
-
To isolate the NMDA receptor component, recordings can be performed in low Mg²⁺ aCSF and in the presence of an AMPA receptor antagonist (e.g., CNQX).
-
Continue to record for at least 20-30 minutes to observe the use-dependent block of the NMDA receptor-mediated component of the fEPSP.[5]
-
-
Data Analysis:
-
Measure the amplitude or slope of the NMDA receptor-mediated fEPSP before and after MK-801 application.
-
A significant reduction in the fEPSP confirms the blockade.
-
Diagram: Electrophysiology Workflow for Confirming MK-801 Blockade
Caption: Workflow for electrophysiological confirmation of MK-801 blockade.
Western Blotting
Issue: No change in the phosphorylation of downstream signaling proteins after MK-801 treatment.
-
Possible Cause 1: Suboptimal time point for tissue collection. The phosphorylation state of signaling proteins can be transient.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation after MK-801 treatment. For example, changes in BDNF protein levels and eEF2 phosphorylation have been observed as early as 30 minutes post-treatment.[7]
-
-
Possible Cause 2: The specific signaling pathway is not robustly activated under your basal conditions.
-
Troubleshooting Tip: Consider stimulating the NMDA receptors with an agonist prior to or concurrently with MK-801 treatment to ensure the pathway is active and a blockade can be observed.
-
-
Possible Cause 3: Antibody or protein extraction issues.
-
Troubleshooting Tip: Ensure the use of validated antibodies for your target proteins. Optimize your protein extraction protocol to include phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.
-
Experimental Protocol: Western Blot for Downstream NMDA Receptor Signaling
This protocol describes the analysis of key proteins in the NMDA receptor signaling pathway following MK-801 treatment.
Materials:
-
Tissue samples (e.g., hippocampus or cortex) from control and MK-801 treated animals.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-GluN2B, anti-GluN2B, anti-p-eEF2, anti-eEF2, anti-BDNF).
-
Secondary antibodies conjugated to HRP.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescence detection reagents.
Procedure:
-
Tissue Homogenization:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[6]
-
Normalize the intensity of the protein of interest to a loading control (e.g., β-actin or GAPDH).[6] For phosphoproteins, normalize to the total protein level.
-
Compare the protein expression or phosphorylation levels between control and MK-801 treated groups.
-
Diagram: NMDA Receptor Downstream Signaling and MK-801 Inhibition
Caption: Simplified NMDA receptor signaling pathway showing the point of MK-801 blockade.
Neurochemical Analysis
Issue: Inconsistent effects of MK-801 on neurotransmitter release.
-
Possible Cause 1: Regional differences in NMDA receptor function. The effect of MK-801 on neurotransmitter release can vary significantly between different brain regions.
-
Troubleshooting Tip: Be aware of the specific neuroanatomy and receptor distribution in your tissue of interest. For example, MK-801 has been shown to stimulate dopamine (B1211576) release in the medial prefrontal cortex and nucleus accumbens but has less effect or may even decrease release in the striatum.[8]
-
-
Possible Cause 2: Indirect effects of MK-801. MK-801 can have complex, circuit-level effects. For instance, its effect on dopamine release can be modulated by serotonergic systems.[8]
-
Troubleshooting Tip: Consider the broader neurochemical context of your experiment. It may be necessary to co-administer other receptor antagonists to isolate the direct effects of NMDA receptor blockade.
-
Experimental Protocol: In Vivo Microdialysis to Measure Dopamine Release
This protocol provides a method to measure changes in extracellular dopamine levels in response to MK-801 administration in freely moving rats.
Materials:
-
Microdialysis probes.
-
Surgical instruments for probe implantation.
-
HPLC system with electrochemical detection.
-
MK-801 solution for injection.
-
Freely moving animal setup.
Procedure:
-
Probe Implantation:
-
Anesthetize the rat and surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial CSF at a constant flow rate.
-
Collect baseline dialysate samples to establish a stable baseline of dopamine levels.
-
-
MK-801 Administration:
-
Administer MK-801 (e.g., 2 mg/kg, i.p.) or vehicle.[8]
-
Continue to collect dialysate samples at regular intervals.
-
-
Neurotransmitter Quantification:
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the baseline levels.
-
Compare the changes in dopamine release between the MK-801 and vehicle-treated groups.
-
Table: Summary of Expected Outcomes for MK-801 Blockade Confirmation
| Method | Tissue/Preparation | Key Parameter Measured | Expected Result of MK-801 Blockade |
| Electrophysiology | Hippocampal Slices | NMDA Receptor-Mediated fEPSP | Significant reduction in amplitude/slope[2][5] |
| Hippocampal Slices | Long-Term Potentiation (LTP) | Inhibition of LTP induction[2] | |
| Western Blotting | Hippocampal/Cortical Tissue | Phosphorylation of eEF2 | Rapid decrease in p-eEF2 levels[7] |
| Hippocampal/Cortical Tissue | BDNF Protein Levels | Marked increase in BDNF protein[7] | |
| Hippocampal/Cortical Tissue | Phosphorylation of GluN2A/B | Attenuation of phosphorylation[6] | |
| Neurochemical Analysis | Nucleus Accumbens | Extracellular Dopamine | Stimulation of dopamine release[8] |
| Prefrontal Cortex | Extracellular Dopamine | Stimulation of dopamine release[8] | |
| Striatum | Extracellular Dopamine | Tendency to decrease dopamine release[8] | |
| Radioligand Binding | Brain Membranes | [³H]MK-801 Binding | Inhibition of binding by unlabeled MK-801[1][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recovery of NMDA receptor currents from MK-801 blockade is accelerated by Mg2+ and memantine under conditions of agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell type-specific pharmacology of NMDA receptors using masked MK801 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA Receptor Antagonist MK801 Protects Against 1-Bromopropane-Induced Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: (-)-Dizocilpine Maleate (MK-801) Assays
Welcome to the technical support center for researchers utilizing (-)-Dizocilpine maleate (B1232345) (MK-801). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a particular focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Dizocilpine maleate (MK-801) and what is its primary mechanism of action?
A1: this compound, also known as MK-801, is a potent and highly selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action involves binding to a site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions. This action is use-dependent, meaning the channel must be opened by the binding of agonists like glutamate (B1630785) and glycine (B1666218) for MK-801 to gain access to its binding site.
Q2: Why is non-specific binding a significant issue when working with this compound?
A2: Due to its lipophilic nature, this compound can adhere to surfaces other than its intended target, the NMDA receptor ion channel. This non-specific binding can occur on various materials used in experiments, such as plasticware (e.g., microplates, pipette tips) and filter membranes, as well as to other cellular components like lipids and proteins. High non-specific binding can obscure the specific binding signal, leading to a reduced signal-to-noise ratio and inaccurate quantification of receptor binding.
Q3: How is non-specific binding typically determined in a [³H]MK-801 radioligand binding assay?
A3: In a typical [³H]MK-801 radioligand binding assay, non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a high concentration of unlabeled ("cold") MK-801. A commonly used concentration for this purpose is 10 µM.[1] This excess of unlabeled ligand saturates the specific binding sites on the NMDA receptors, ensuring that any remaining bound radioactivity is due to non-specific interactions. Specific binding is then calculated by subtracting this non-specific binding from the total binding (measured in the absence of unlabeled ligand).
Q4: What are the general strategies to minimize non-specific binding in my experiments?
A4: Several strategies can be employed to reduce non-specific binding. These include:
-
Optimizing Buffer Composition: Adjusting the pH and ionic strength of your buffers can help. Using a buffer like Tris-HCl is common for MK-801 binding assays.[2]
-
Using Blocking Agents: Incorporating proteins like Bovine Serum Albumin (BSA) or non-fat dry milk into your assay buffer can coat non-specific binding sites on your assay components.
-
Adding Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can help to reduce hydrophobic interactions that contribute to non-specific binding.
-
Proper Washing: Implementing a sufficient number of washes with ice-cold buffer during the filtration step is crucial to remove unbound and non-specifically bound ligand.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in this compound binding assays. The following guide provides a step-by-step approach to diagnosing and mitigating this problem.
Problem: Your non-specific binding is greater than 30% of your total binding, leading to a poor assay window.
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting high non-specific binding.
| Potential Cause | Recommended Action | Expected Outcome |
| Excessive Radioligand Concentration | Titrate the [³H]MK-801 concentration. Ideally, use a concentration at or below the Kd value (dissociation constant) for its receptor. | Lowering the radioligand concentration will proportionally decrease non-specific binding, which is often not saturable. |
| Inadequate Blocking | Incorporate a blocking agent into your assay buffer. Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% is a common starting point. Alternatively, non-fat dry milk can be used, but be cautious if using biotin-avidin detection systems.[3] | Blocking agents will occupy non-specific binding sites on assay surfaces, reducing the binding of [³H]MK-801 to these sites. |
| Hydrophobic Interactions | Add a low concentration of a non-ionic detergent, such as 0.01% to 0.1% Tween-20 or Triton X-100, to your binding and wash buffers. | Detergents can disrupt non-specific hydrophobic interactions between the lipophilic MK-801 and plasticware or filter mats. |
| Inefficient Washing | Increase the number and/or volume of wash steps after incubation. Ensure the wash buffer is ice-cold to minimize the dissociation of specifically bound ligand while effectively removing unbound and non-specifically bound radioligand. | More thorough washing will lead to a lower background signal by removing more of the non-specifically bound radioligand. |
| Incorrect Buffer Composition | Optimize the pH and ionic strength of your binding and wash buffers. Tris-HCl is a commonly used buffer for [³H]MK-801 binding assays.[2] Consider titrating the NaCl concentration, as increasing ionic strength can reduce charge-based non-specific interactions. | An optimized buffer can improve receptor stability and minimize non-specific interactions between the ligand and assay components. |
| Filter Binding | Pre-soak the filter mats in a solution containing a blocking agent, such as 0.3% polyethyleneimine (PEI) or a buffer with BSA, before filtration. | This pre-treatment will block non-specific binding sites on the filters themselves, a common source of high background. |
Data on Mitigating Non-Specific Binding
While direct comparative studies quantifying the reduction of this compound non-specific binding with different agents are limited, the following table provides representative data based on common practices in radioligand binding assays. These values illustrate the potential impact of various mitigation strategies.
| Condition | Assay Buffer Additive | Representative Non-Specific Binding (% of Total) | Notes |
| 1 (Control) | None | 35-50% | High non-specific binding is often observed without any blocking agents. |
| 2 | 0.5% Bovine Serum Albumin (BSA) | 15-25% | BSA is effective at blocking non-specific sites on assay surfaces. |
| 3 | 0.05% Tween-20 | 20-30% | A non-ionic detergent helps to reduce hydrophobic interactions. |
| 4 | 0.5% BSA + 0.05% Tween-20 | 10-15% | A combination of a protein blocker and a detergent often yields the best results. |
Note: These values are illustrative and the actual percentage of non-specific binding can vary depending on the specific experimental conditions, such as tissue/cell preparation, radioligand concentration, and incubation time.
Experimental Protocols
Protocol 1: [³H]MK-801 Radioligand Binding Assay Using Rat Brain Membranes
This protocol is adapted from standard procedures for NMDA receptor binding assays.
1. Membrane Preparation: a. Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation step. e. The final pellet, containing the membrane fraction, is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
2. Binding Assay: a. Prepare assay tubes containing:
- 50 µL of membrane preparation (50 µg protein)
- 50 µL of [³H]MK-801 (final concentration of 1-5 nM)
- 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) for total binding, or 50 µL of 10 µM unlabeled MK-801 for non-specific binding.
- 50 µL of test compound or vehicle. b. To reduce non-specific binding, the assay buffer can be supplemented with 0.1% BSA and/or 0.01% Tween-20. c. Incubate the tubes at room temperature for 60-120 minutes to reach equilibrium.
3. Filtration and Counting: a. Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine. b. Wash the filters rapidly with 3 x 5 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Experimental Workflow Diagram
Caption: Workflow for a [³H]MK-801 radioligand binding assay.
Signaling Pathway
NMDA Receptor Signaling and Site of Action for this compound
Caption: NMDA receptor activation and inhibition by (-)-Dizocilpine (MK-801).
References
Adjusting experimental protocols for different animal strains with MK-801
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 (dizocilpine) in preclinical studies. Significant variations in behavioral and physiological responses to MK-801 exist across different animal strains. This resource offers troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to help researchers design robust experiments and interpret their data with greater accuracy.
Frequently Asked Questions (FAQs)
Q1: Why am I observing conflicting behavioral results, such as immobility instead of hyperactivity, at low doses of MK-801?
A1: This is a known paradoxical effect that is both dose and strain-dependent. Very low doses of MK-801 (e.g., 0.02 mg/kg) can induce behavioral inhibition in certain strains like C57BL/6 mice, where typical behaviors such as locomotion are replaced by periods of immobility.[1] In contrast, other strains might show hyperactivity at slightly higher, yet still low, doses. It is crucial to perform a dose-response study for your specific strain to identify the threshold for hyperactivity versus inhibitory effects.
Q2: My cognitive task results are confounded by severe motor side effects like ataxia and stereotypy. How can I mitigate this?
A2: The dose required to induce cognitive deficits is often lower than that which causes significant motor impairment. If you observe ataxia or stereotypy, the administered dose is likely too high for your chosen strain and cognitive paradigm. To isolate cognitive effects, a careful dose-response validation is necessary. For instance, in C57BL/6J mice, a dose as low as 0.05 mg/kg can impair spatial working memory in the Y-maze without affecting overall locomotion, while doses of 0.1 mg/kg and higher begin to induce hyperlocomotion.[2] Stereotypy in this strain is generally observed at doses of 0.15 mg/kg and above.[3][4]
Q3: Are there known differences in MK-801 sensitivity between commonly used rat strains like Sprague-Dawley and Wistar?
A3: Yes, studies have indicated differential sensitivity between these strains. For example, some research suggests that Sprague-Dawley rats may be more sensitive to the neurotoxic and behavioral effects of MK-801 compared to Wistar rats.[5][6] Wistar rats have also been shown to be more sensitive to MK-801-induced deficits in certain spatial tasks compared to Long-Evans rats.[7] These differences underscore the importance of not extrapolating optimal doses between rat strains without empirical validation.
Q4: How do age and sex affect an animal's response to MK-801?
A4: Age and sex are critical variables. Aged mice (e.g., 12-month-old C57BL/6) have been shown to be more sensitive to both the hyperlocomotive and stereotypic effects of MK-801 compared to young mice (e.g., 1-month-old).[3][8] Additionally, female rats have been reported to have a higher sensitivity to MK-801 neurotoxicity than males. Therefore, it is essential to balance and report the age and sex of experimental animals and consider these factors in the experimental design and data analysis.
Q5: What are the underlying biological reasons for these strain-dependent differences in response to MK-801?
A5: The variations likely stem from a combination of genetic factors influencing pharmacokinetics and pharmacodynamics. Differences in drug metabolism can lead to varying brain concentrations of MK-801 among strains. Furthermore, the expression levels and subunit composition of NMDA receptors, the direct target of MK-801, can differ. For instance, the expression of specific NMDA receptor subunits (e.g., GluN2A, GluN2B) is known to change with development and can vary between brain regions and genetic backgrounds, altering the receptor's functional properties and sensitivity to antagonists.[9][10][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in locomotor activity within the same strain and dose group. | 1. Individual differences in sensitivity.2. Inconsistent drug administration (e.g., i.p. injection into fat pad vs. peritoneal cavity).3. Environmental stressors or inconsistent testing conditions (e.g., time of day, lighting, noise). | 1. Increase sample size to improve statistical power.2. Ensure proper and consistent injection technique.3. Standardize acclimatization periods and testing environment. Ensure consistent lighting and minimize auditory disturbances. |
| Animals exhibit stereotypy that is artificially inflating locomotion scores from automated beam-break systems. | Stereotypic movements (e.g., repetitive head weaving, circling) are being counted as ambulatory activity. | 1. Manually score stereotypy from video recordings to analyze it as a separate behavior.2. Use video-tracking software that can differentiate between ambulatory movement and in-place stereotypic movements.3. Analyze data in time bins; hyperlocomotion at higher doses often follows an initial phase of stereotypy.[4][13] |
| No cognitive impairment observed at a dose that was effective in a previously published study. | 1. Difference in animal strain or substrain (e.g., C57BL/6J vs. C57BL/6N).2. Different supplier for the animals.3. Minor variations in the experimental protocol (e.g., timing of injection relative to testing, apparatus dimensions). | 1. Verify the exact strain and substrain used in the reference study.2. Conduct a pilot study to determine the optimal dose for your specific animals and experimental setup.3. Standardize all protocol variables and report them in detail. |
| Unexpected neurotoxic effects or mortality at seemingly standard behavioral doses. | Strain-specific sensitivity to neurotoxicity. Sprague-Dawley rats, for instance, may be more susceptible than Wistar rats.[5][6] Females may also be more sensitive than males. | 1. Review literature for neurotoxicity data specific to your strain and sex.2. Consider using the lowest effective dose for your behavioral measure of interest.3. For chronic studies, be particularly cautious and consider intermittent dosing schedules. |
Data Presentation: Dose-Response to MK-801 in Various Rodent Strains
The following tables summarize typical behavioral responses to acute intraperitoneal (i.p.) administration of MK-801. Doses are indicative and should be optimized for your specific laboratory conditions and animal supplier.
Table 1: MK-801 Dose-Response in Different Mouse Strains
| Strain | Dose (mg/kg, i.p.) | Primary Behavioral Effect(s) | Reference(s) |
| C57BL/6 | 0.02 | Behavioral inhibition, decreased locomotion. | [1] |
| 0.05 | Impaired spatial working memory (Y-maze) with no significant effect on locomotion. | [2] | |
| 0.1 - 0.3 | Dose-dependent hyperlocomotion. | [2] | |
| ≥ 0.15 | Emergence of stereotyped behaviors. | [3][4] | |
| BALB/c | 0.32 | Increased locomotor activity. | [1] |
| 0.56 | "Popping" (intense jumping behavior). | [1] | |
| CD-1 | 0.1 | Impaired spatial working memory (Y-maze). | [1] |
| 0.12 | Hyperlocomotion and social deficits. | [1] | |
| 0.5 | Increased locomotor activity. | [1] |
Table 2: MK-801 Dose-Response in Different Rat Strains
| Strain | Dose (mg/kg, i.p.) | Primary Behavioral Effect(s) | Reference(s) |
| Sprague-Dawley | 0.05 - 0.2 | Dose-dependent hyperactivity and spatial learning impairment. | [14] |
| ≥ 0.2 | Gross intoxication and impaired performance on sensorimotor tasks. | [8] | |
| Wistar | 0.1 | Cognitive deficit in active place avoidance task without significant hyperlocomotion. | [7] |
| 0.05 - 0.1 | Impaired spatial memory in Morris water maze. | [15] | |
| Long-Evans | 0.1 | No significant impairment in spatial tasks where Wistar rats show deficits. | [7] |
Experimental Protocols & Visualizations
The Glutamatergic Synapse and MK-801's Mechanism of Action
MK-801 is a non-competitive antagonist of the NMDA receptor. It binds within the receptor's ion channel when it is in an open state, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This action inhibits the downstream signaling cascades crucial for synaptic plasticity, learning, and memory.
Protocol 1: Assessment of Locomotor Activity (Open Field Test)
This test is used to evaluate spontaneous locomotor activity and exploration, which are often increased by MK-801.
Methodology:
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material, placed in a sound-attenuated room with consistent lighting.
-
Habituation: Acclimatize animals to the testing room for at least 30-60 minutes before the test begins.
-
Drug Administration: Administer MK-801 or vehicle (e.g., 0.9% saline) via intraperitoneal (i.p.) injection.
-
Post-Injection Period: Return the animal to its home cage for a 30-minute absorption period.
-
Testing: Gently place the animal in the center of the open field arena and record its activity for 25-30 minutes using an automated tracking system.
-
Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency. Compare treatment groups using ANOVA or t-tests.
Protocol 2: Assessment of Spatial Working Memory (Y-Maze Test)
This task assesses short-term spatial memory by measuring the animal's natural tendency to explore novel arms of a maze.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide) at 120-degree angles.
-
Habituation: Acclimatize animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer MK-801 or vehicle i.p. 30 minutes before the test.
-
Testing: Place the animal at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Data Analysis: Record the sequence of arm entries. A spontaneous alternation is a sequence of three consecutive entries into three different arms (e.g., A, B, C). Calculate the percentage of spontaneous alternations: [(Number of alternations) / (Total number of arm entries - 2)] * 100. A reduction in this percentage indicates a working memory deficit.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 2. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bimodal effects of MK-801 on locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of sensitivity to MK-801 treatment in a novel active allothetic place avoidance task and in the working memory version of the Morris water maze reveals differences between Long-Evans and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of NMDA receptor subunits proteins in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Age-related changes in the protein expression of subunits of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Behavioral Effects of MK-801 and Phencyclidine (PCP)
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects of two widely used non-competitive NMDA receptor antagonists, Dizocilpine (MK-801) and Phencyclidine (PCP). Both compounds are instrumental in preclinical research for modeling neuropsychiatric disorders, particularly schizophrenia. This document outlines their comparative effects on various behavioral paradigms, presents quantitative data from experimental studies, details methodologies for key experiments, and illustrates the underlying signaling pathways.
Core Pharmacological Profiles
MK-801 and PCP are both non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial component of glutamatergic neurotransmission. They bind to a site within the ion channel of the receptor, preventing the influx of calcium ions and thereby disrupting normal synaptic plasticity.[1] While they share this primary mechanism of action, notable differences in their broader pharmacological profiles contribute to distinct behavioral outcomes. PCP, for instance, interacts with other pharmacological targets, including sigma receptors and dopamine (B1211576) transporters, which are not significantly affected by MK-801.[2][3][4] These differences are believed to underlie the variations observed in their behavioral effects.
Comparative Behavioral Effects: A Tabular Summary
The following tables summarize quantitative data from various studies comparing the effects of MK-801 and PCP on key behavioral domains in rodents.
Table 1: Locomotor Activity
| Drug | Species/Strain | Dose Range (mg/kg, i.p.) | Effect on Locomotor Activity | Key Findings & Citations |
| MK-801 | Mice (NMRI) | 0.1 - 0.5 | Dose-dependent increase in coordinated locomotor activity. | Higher doses (>0.5 mg/kg) induce motor syndrome (head weaving, body rolling, ataxia).[5] |
| Mice (CD-1) | 0.5 | Increased horizontal counts. | Strain-dependent effects observed.[1][6] | |
| Mice (BALB/c, C57Bl6/J) | 0.32 | Increased horizontal counts. | [1][6] | |
| Rats | 0.1 - 0.5 | Dose-dependent increase. | A narrow dose range is effective in preweanling and adolescent rats. | |
| PCP | Rats | 5 - 10 | Increased locomotor activity. | Effects are often accompanied by stereotyped behaviors.[7] |
| Mice | 0.36 - 36.0 µmol/kg | Reduced prepulse inhibition, indicating sensorimotor gating deficits. | [8] |
Table 2: Stereotyped Behavior
| Drug | Species/Strain | Dose Range (mg/kg, i.p.) | Observed Stereotypies | Key Findings & Citations |
| MK-801 | Mice | >0.5 | Head weaving, body rolling, ataxia, jumping, "popping". | Less intense turning and backpedaling compared to PCP at doses producing similar ataxia.[1][6][7] |
| Mice (C57Bl/6) | 0.56 | Stereotypy. | [1][6] | |
| PCP | Rats | 5 - 10 | Turning, backpedaling, head weaving. | More intense stereotypies compared to MK-801.[7] |
| Mice | - | Gnawing, sniffing. | In contrast, MK-801-treated mice did not exhibit gnawing.[9] |
Table 3: Learning and Memory (Morris Water Maze)
| Drug | Species/Strain | Dose (mg/kg, i.p.) | Effect on Learning and Memory | Key Findings & Citations |
| MK-801 | Rats | 0.1 | Impaired acquisition of new mazes (increased time and errors to find the platform). | [7] |
| Rats | 0.2 | Animals did not learn the platform's position. | [10] | |
| Rats | 0.1 | Used a praxis strategy but did not know the platform's location. | [10] | |
| PCP | Rats | 2.0 (s.c.) | Induced deficits in spatial memory and cognitive flexibility. | [11] |
Table 4: Prepulse Inhibition (PPI)
| Drug | Species/Strain | Dose (mg/kg, i.p.) | Effect on PPI | Key Findings & Citations |
| MK-801 | Rats (Wistar, Sprague-Dawley) | - | Disrupted PPI in both strains. | [10] |
| Mice (Ahi1+/-) | 0.15 | Significant disruption of PPI. | [1][12] | |
| Monkeys | 0.03 | Reduced PPI. | [13] | |
| PCP | Mice (CD-1) | 0.36 - 36.0 µmol/kg | Significantly reduced PPI. | [8] |
Table 5: Social Interaction
| Drug | Species/Strain | Dose (mg/kg, i.p.) | Effect on Social Interaction | Key Findings & Citations |
| MK-801 | Rats | 0.5 (sub-chronic) | Slight decrease in social interaction. | [2] |
| Mice | 0.1 | Reduced social investigation. | [5] | |
| PCP | Rats | 5 (sub-chronic) | Reduced social interaction. | [2] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below. These protocols represent standard practices synthesized from various sources.
Protocol 1: Open-Field Test (Locomotor Activity)
-
Objective: To assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape, often equipped with automated tracking software. The arena should be in a sound-attenuated room with controlled lighting.[1][14]
-
Procedure:
-
Habituation: Acclimate rodents to the testing room for at least 30-60 minutes before the experiment. Habituate the animals to the open-field arena for a set period on days prior to testing to reduce novelty-induced hyperactivity.[7]
-
Drug Administration: Administer MK-801 (typically 0.1-0.5 mg/kg) or PCP (typically 5-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Post-Injection Period: Return the animal to its home cage for a specific period (e.g., 15-30 minutes) to allow for drug absorption.[7]
-
Testing: Gently place the animal in the center of the open-field arena and allow it to explore freely for a set duration (e.g., 25-30 minutes).[14]
-
-
Data Collection: Automatically record and analyze parameters such as total distance moved, time spent in the center versus the periphery of the arena, and rearing frequency.
Protocol 2: Rotarod Test (Motor Coordination)
-
Objective: To assess motor coordination, balance, and motor learning.
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 RPM over 300 seconds). The rod is typically textured to provide grip.
-
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Training (Optional): Some protocols include a training phase at a constant low speed to familiarize the animals with the apparatus.
-
Drug Administration: Administer MK-801, PCP, or vehicle i.p. at the desired dose and time before testing.
-
Testing: Place the mouse on the stationary rod. Start the rotation and acceleration. Record the latency to fall from the rod. Multiple trials (e.g., 3-5) are typically conducted with an inter-trial interval.
-
-
Data Collection: The primary measure is the latency to fall. The speed of the rod at the time of the fall can also be recorded.
Protocol 3: Morris Water Maze (Spatial Learning and Memory)
-
Objective: To assess spatial learning and reference memory.
-
Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water's surface. Distal visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Administer MK-801, PCP, or vehicle 30 minutes before the first trial of each day.
-
Conduct multiple trials per day (e.g., 4 trials).
-
For each trial, gently place the animal in the water facing the pool wall at different start locations.
-
Allow the animal to swim and find the hidden platform (e.g., max 60 seconds). If it fails, guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
-
Probe Trial (Reference Memory):
-
24 hours after the last acquisition trial, remove the platform.
-
Allow the animal to swim freely for a set duration (e.g., 60 seconds).
-
-
-
Data Collection: Record the escape latency (time to find the platform), path length, and swimming speed during the acquisition phase. In the probe trial, measure the time spent in the target quadrant where the platform was previously located.
Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To measure sensorimotor gating.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, and a system to deliver acoustic stimuli and measure the startle response.
-
Procedure:
-
Acclimation: Place the animal in the holding cylinder within the chamber and allow for a 5-minute acclimation period with background white noise (e.g., 68 dB).
-
Drug Administration: Administer MK-801, PCP, or vehicle i.p.
-
Testing Session: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB, 40 ms) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse; e.g., 2-16 dB above background) presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Collection: Measure the amplitude of the startle response for each trial. Calculate the percentage of PPI as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.[12]
Protocol 5: Social Interaction Test
-
Objective: To assess social behavior and social withdrawal.
-
Apparatus: A neutral, dimly lit testing arena.
-
Procedure:
-
Habituation: Acclimate two unfamiliar rodents of the same sex and similar weight to the testing room for at least 1 hour.
-
Drug Administration: Administer MK-801, PCP, or vehicle to one rat of the pair. The other remains untreated.
-
Post-Injection Period: Return the injected animal to its home cage for 15-30 minutes.
-
Testing: Place both the drug-treated and untreated animal into the testing arena simultaneously.
-
-
Data Collection: Videotape the interaction for a set duration (e.g., 10-15 minutes). An observer, blind to the treatment conditions, scores behaviors such as time spent in active social interaction (e.g., sniffing, grooming, following).
Signaling Pathways and Mechanisms of Action
Both MK-801 and PCP exert their primary effects by blocking the NMDA receptor ion channel. However, their broader signaling impact differs, which likely accounts for the nuances in their behavioral profiles.
NMDA Receptor Antagonism and Downstream Effects
The blockade of NMDA receptors by MK-801 and PCP disrupts the normal influx of Ca2+, a critical second messenger involved in synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. This disruption is a key mechanism underlying the cognitive deficits induced by these compounds.
Figure 1. Mechanism of NMDA receptor antagonism by MK-801 and PCP.
Differential Effects on Dopaminergic and Serotonergic Systems
While both drugs increase dopamine turnover, their effects on the serotonin (B10506) system differ. PCP is a more potent inhibitor of serotonin uptake than MK-801.[7] This suggests that some of the behavioral differences between the two compounds may be attributable to PCP's more pronounced effects on serotonergic neurotransmission. The hyperlocomotion induced by MK-801 is thought to be mediated by an indirect activation of dopaminergic mechanisms.[5]
Figure 2. Differential effects on neurotransmitter systems.
Conclusion
Both MK-801 and PCP are valuable tools for modeling psychosis-like behavioral deficits in animals. While their primary mechanism of action converges on the NMDA receptor, their distinct pharmacological profiles lead to notable differences in their behavioral effects. PCP tends to induce a broader and sometimes more robust spectrum of behavioral abnormalities, including more pronounced stereotypies and social deficits, which may be attributed to its interactions with multiple neurotransmitter systems. MK-801, being more selective for the NMDA receptor, produces a more constrained set of behavioral changes. The choice between these two compounds in a research setting should be guided by the specific behavioral domains and underlying neurobiological questions being investigated. This guide provides a foundational framework for making such informed decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. MK801-Induced Locomotor Activity in Preweanling and Adolescent Male and Female Rats: Role of the Dopamine and Serotonin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptation to chronic PCP results in hyperfunctional NMDA and hypofunctional GABA(A) synaptic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regional effects of MK-801 on dopamine release: effects of competitive NMDA or 5-HT2A receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of phencyclidine (PCP) and (+)MK-801 on sensorimotor gating in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 13. researchgate.net [researchgate.net]
- 14. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phencyclidine and (-)-Dizocilpine Maleate: Mechanism of Action at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of two prominent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists: Phencyclidine (PCP) and (-)-Dizocilpine maleate (B1232345) (MK-801). Both compounds are widely utilized in neuroscience research to probe the function of the NMDA receptor and to model certain aspects of neuropsychiatric disorders. Understanding their distinct pharmacological profiles is crucial for the accurate interpretation of experimental results and for the development of novel therapeutics targeting the glutamatergic system.
Primary Mechanism of Action: Non-Competitive NMDA Receptor Antagonism
The principal mechanism of action for both PCP and MK-801 is the blockade of the ion channel of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to open.[2] Once activated, it allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron, triggering downstream signaling cascades essential for synaptic plasticity, learning, and memory.[3][4]
Both PCP and MK-801 are classified as uncompetitive, open-channel blockers .[1][5] This means they do not compete with glutamate or glycine (B1666218) for their binding sites.[1] Instead, they bind to a specific site located within the ion channel pore, often referred to as the "PCP binding site," which is accessible only when the channel is in its open conformation.[1][5] This binding physically obstructs the flow of ions, thereby preventing neuronal depolarization.[1][5] This mode of action is inherently use-dependent and voltage-dependent , as the receptor must be activated by an agonist and the cell membrane must be depolarized to relieve the magnesium (Mg²⁺) block for the drug to access its binding site.[1][5]
Comparative Pharmacodynamics
While both compounds share a primary mechanism, they exhibit notable differences in their affinity, potency, and interactions with other neural targets.
Binding Affinity and Potency at the NMDA Receptor
MK-801 generally displays a higher affinity and potency for the NMDA receptor channel site compared to PCP.[6] This is reflected in its lower dissociation constant (Kd) and inhibition constant (Ki) values.
| Compound | Receptor Site | Kᵢ (nM) | Kₑ (nM) | Bₘₐₓ (pmol/mg protein) | Brain Region | Reference |
| Phencyclidine (PCP) | Dizocilpine (B47880) (MK-801) site of NMDAR | 59 | Rat Brain | [7] | ||
| (-)-Dizocilpine (MK-801) | NMDA Receptor | 37.2 | Rat Brain Membranes | [8] | ||
| [³H]MK-801 | NMDA Receptor | 4.59 | 0.836 | Rat Cortex | [9] | |
| [³H]MK-801 | NMDA Receptor | 25.99 | 0.573 | Rat Cerebellum | [9] |
Kᵢ (Inhibition Constant) and Kₑ (Dissociation Constant) are measures of binding affinity; lower values indicate stronger binding. Bₘₐₓ (Maximum Binding Capacity) represents the density of receptors.
Interaction with Other Neurotransmitter Systems
A key differentiator between PCP and MK-801 lies in their activity at other neuronal targets. PCP has a more complex pharmacological profile, interacting with various other neurotransmitter systems, which contributes to its broader range of behavioral effects.[1][10]
| Feature | Phencyclidine (PCP) | (-)-Dizocilpine (MK-801) | References |
| Dopamine (B1211576) Reuptake Inhibition | Inhibits dopamine reuptake, leading to increased extracellular dopamine levels. This may be mediated by allosteric sites on the dopamine transporter.[7] | Significantly less potent inhibitor of dopamine uptake compared to PCP.[6][11] | [6][7][11] |
| Sigma (σ) Receptor Affinity | Binds to sigma receptors, particularly the σ₂ subtype (Kᵢ = 136 nM).[7] This interaction may contribute to its psychotomimetic effects.[12] | Also interacts with sigma receptors to modulate dopamine release, but the overall profile differs from PCP.[12] | [7][12] |
| Serotonin (B10506) and Norepinephrine (B1679862) Reuptake | Inhibits the reuptake of serotonin and norepinephrine to a lesser extent than dopamine.[1][10] | Has a reduced effect on the serotonin system compared to PCP.[11] | [1][10][11] |
| Nicotinic Acetylcholine (B1216132) Receptors | Inhibits nicotinic acetylcholine receptors (nAChRs).[7] | Less characterized interaction with nAChRs compared to PCP. | [7] |
Downstream Signaling Pathways
The blockade of Ca²⁺ influx through the NMDA receptor by both PCP and MK-801 disrupts numerous downstream signaling cascades. A primary pathway affected is the Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) pathway, which is pivotal for synaptic plasticity.[1] By inhibiting NMDA receptor function, these antagonists can prevent the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[5] The disruption of these pathways is thought to underlie the cognitive and psychotomimetic effects of these drugs.[3][5]
Caption: NMDA receptor signaling pathway and site of action for PCP and MK-801.
Experimental Protocols
Radioligand Binding Assay for the PCP Site on the NMDA Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the PCP binding site within the NMDA receptor ion channel.
Materials:
-
Radioligand: [³H]MK-801 or [³H]TCP (thienyl cyclohexylpiperidine)
-
Membrane Preparation: Rat cortical membranes, a rich source of NMDA receptors.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Non-specific Binding Control: 10 µM unlabeled PCP or MK-801.[2]
-
Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.[2]
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet and determine the protein concentration.[2]
-
-
Assay Setup (in triplicate):
-
Total Binding: Assay buffer + radioligand + membrane preparation.
-
Non-specific Binding: Assay buffer + radioligand + membrane preparation + high concentration of unlabeled ligand.
-
Test Compound: Assay buffer + radioligand + membrane preparation + varying concentrations of the test compound.
-
-
Incubation: Incubate at room temperature (e.g., 25°C) for 60 minutes.[2]
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[2]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.
Caption: Workflow for a radioligand binding assay.
Conclusion
Phencyclidine and (-)-Dizocilpine maleate are both potent, use-dependent, non-competitive antagonists of the NMDA receptor, acting as open-channel blockers. MK-801 exhibits higher selectivity and affinity for the NMDA receptor, making it a more specific tool for studying NMDA receptor function. In contrast, PCP's broader pharmacological profile, including significant interactions with dopaminergic and sigma receptor systems, results in a more complex array of behavioral and neurochemical effects. These differences are critical considerations for researchers designing experiments to investigate the glutamatergic system and its role in health and disease. The choice between these two compounds should be guided by the specific research question and the desired level of selectivity for the NMDA receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. madison-proceedings.com [madison-proceedings.com]
- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Dizocilpine - Wikipedia [en.wikipedia.org]
- 6. Comparison of the effects of MK-801 and phencyclidine on catecholamine uptake and NMDA-induced norepinephrine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phencyclidine. Physiological actions, interactions with excitatory amino acids and endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the behavioral and biochemical effects of the NMDA receptor antagonists, MK-801 and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phencyclidine and dizocilpine modulate dopamine release from rat nucleus accumbens via sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Study Comparative Analysis of (-)-Dizocilpine Maleate (MK-801) and Alternative NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings for (-)-Dizocilpine maleate (B1232345) (MK-801), a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other notable alternatives. The information presented herein, including quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, is intended to serve as a valuable resource for the scientific community.
(-)-Dizocilpine maleate, renowned for its high affinity and selectivity, has been instrumental in elucidating the physiological and pathological roles of the NMDA receptor. However, its pronounced psychotomimetic side effects have limited its clinical translation, prompting extensive research into alternative NMDA receptor modulators with more favorable therapeutic profiles. This guide will compare this compound with other widely studied NMDA receptor antagonists, including the uncompetitive channel blockers Ketamine, Memantine, and Phencyclidine (PCP), as well as the competitive antagonist 3-((R)-2-Carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP).
Quantitative Data Summary: A Comparative Overview
The following tables summarize the binding affinities (Ki, Kd) and inhibitory concentrations (IC50) of this compound and its alternatives for the NMDA receptor. It is crucial to note that these values can vary depending on the experimental conditions, such as the specific radioligand used, tissue preparation, and the subunit composition of the NMDA receptor.
Table 1: Comparative Binding Affinities (Ki/Kd) for the NMDA Receptor
| Compound | Ki (nM) | Kd (nM) | Receptor Subtype Selectivity | Species/Tissue | Reference(s) |
| This compound (MK-801) | 30.5 | 37.2 | Non-selective | Rat brain membranes | [1][2] |
| Ketamine | 180 - 4900 | - | Some preference for GluN2C/D containing receptors | Rat/Human brain | [3][4] |
| Phencyclidine (PCP) | 59 | - | High affinity for PCP site | Rat brain | [5] |
| Memantine | - | - | Weak, with some preference for GluN2C/D | Recombinant receptors | [6] |
| (R)-CPP | 41 (GluN2A), 270 (GluN2B), 630 (GluN2C), 1990 (GluN2D) | 201 | GluN2A selective | Recombinant receptors, Rat brain membranes | [7][8] |
Table 2: Comparative Inhibitory Concentrations (IC50) for the NMDA Receptor
| Compound | IC50 (µM) | Receptor Subtype Conditions | Species/Tissue | Reference(s) |
| This compound (MK-801) | 0.02 (for [3H]TCP binding) | - | Rat hippocampus | [2] |
| Ketamine | 0.4 - 2.0 | GluN1/GluN2A | Recombinant receptors | [9] |
| Phencyclidine (PCP) | 0.23 (for [3H]MK-801 binding) | - | Rat brain membranes | [10] |
| Memantine | 0.5 - 1.0 (in 0 Mg2+), 3.1 - 18.2 (in 1mM Mg2+) | GluN1/GluN2 subtypes | Recombinant receptors | [6] |
| (R,S)-CPP | 8 | NMDA-evoked [3H]ACh release | Rat striatal slices | [11] |
Key Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound and its alternatives are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Materials:
-
Rat cortical membranes
-
[3H]MK-801 or other suitable radioligand (e.g., [3H]TCP)
-
Test compounds (this compound, alternatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In triplicate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle in the assay buffer.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12][13]
In Vitro Electrophysiology: Long-Term Potentiation (LTP)
Objective: To assess the effect of NMDA receptor antagonists on synaptic plasticity.
Materials:
-
Hippocampal slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Stimulating and recording electrodes
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
Test compounds
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF.
-
Baseline Recording: Place a slice in the recording chamber and position stimulating electrodes in the Schaffer collaterals and a recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs). Record a stable baseline for 20-30 minutes.
-
Drug Application: Perfuse the slice with aCSF containing the test compound at the desired concentration.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP.
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
Data Analysis: Normalize fEPSP slopes to the baseline and compare the degree of potentiation between control and drug-treated slices.[14][15]
Behavioral Assay: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To measure sensorimotor gating, which is often disrupted in animal models of psychosis.
Materials:
-
Rodents (rats or mice)
-
Startle response measurement system
-
Test compounds
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the startle chambers.
-
Drug Administration: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Test Session: After a set pre-treatment time, place the animal in the startle chamber. The session consists of a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Recording: The startle amplitude is automatically recorded for each trial.
-
Data Analysis: Calculate the percentage of PPI using the formula: %PPI = [1 - (startle on prepulse-pulse trial / startle on pulse-alone trial)] x 100. Compare the %PPI between different treatment groups.[16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by NMDA receptor antagonists and typical experimental workflows.
References
- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cilialab.com [cilialab.com]
- 5. pcp signaling pathway: Topics by Science.gov [science.gov]
- 6. Ketamine - Wikipedia [en.wikipedia.org]
- 7. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of PCP by the Fat signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bio.fsu.edu [bio.fsu.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]
- 15. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility of Cognitive Deficits Induced by MK-801
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (dizocilpine), to induce cognitive deficits in preclinical research. By objectively comparing experimental outcomes and detailing methodologies, this document aims to enhance the reproducibility of cognitive impairment models essential for the development of novel therapeutics.
MK-801 is a widely utilized pharmacological tool to model cognitive dysfunction associated with various neurological and psychiatric disorders, including schizophrenia.[1][2] Its efficacy in inducing cognitive deficits is, however, influenced by a multitude of factors, leading to variability in research findings.[3][4][5] This guide synthesizes data from numerous studies to provide a clear comparison of how different experimental parameters affect the reproducibility and nature of MK-801-induced cognitive impairments.
Data Presentation: Comparative Efficacy of MK-801
The following tables summarize quantitative data from various studies, illustrating the impact of different dosages, administration routes, and animal models on the induction of cognitive deficits in key behavioral tasks.
Table 1: MK-801 Dose-Response in the Novel Object Recognition (NOR) Task
| Animal Model (Species/Strain) | MK-801 Dose (mg/kg) | Route of Administration | Timing of Administration | Key Cognitive Deficit Observed | Reference |
| Female Wistar Rats | 0.01, 0.1 | Intraperitoneal (i.p.) | Pre- or Post-training | Impaired short-term and long-term memory formation. | [6] |
| Female C57BL/6J Mice | 0.01 | Intraperitoneal (i.p.) | Pre-exposure | State-dependent memory impairment. | [3] |
| Female C57BL/6J Mice | 0.1 | Intraperitoneal (i.p.) | Pre-exposure & Pre-test | No recognition memory deficits; induced hyperlocomotion. | [3][7] |
| Adult Marmosets | 0.015 | Systemic | Acute | Impaired recognition memory. | [7] |
| Domestic Rabbits | 0.037 | Not Specified | Not Specified | Negative influence on recognition memory. | [7] |
Table 2: MK-801 Effects in Maze-Based Cognitive Tasks
| Behavioral Task | Animal Model (Species/Strain) | MK-801 Dose (mg/kg) | Route of Administration | Key Cognitive Deficit Observed | Reference |
| Morris Water Maze | Male Wistar Rats | 0.05, 0.1 | Subcutaneous (s.c.) | Impaired spatial learning and memory; hyperlocomotion at 0.1 mg/kg. | [8][7] |
| Morris Water Maze | Adolescent Male Rats | 0.2 | Intraperitoneal (i.p.) | Persisting spatial working memory deficits. | [9] |
| T-Maze | Weanling Rats | 2.5 µ g/side | Medial Prefrontal Cortex Infusion | Impaired T-maze discrimination reversal learning. | [2] |
| Radial Arm Maze | Male Wistar Rats | 5 (high dose) | Intraperitoneal (i.p.) | Deficits in reference but not working spatial memory. | [7] |
| Y-Maze | Adult Male Zebrafish | 20 µM (in tank water) | Immersion | Spatial memory deficits. | [7] |
Experimental Protocols: Key Methodologies
Detailed and standardized experimental protocols are critical for the reproducibility of MK-801-induced cognitive deficits. Below are synthesized methodologies for commonly cited behavioral tasks.
Novel Object Recognition (ORT) Task
Objective: To assess recognition memory.
Apparatus: An open-field arena, typically 40x40x40 cm, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are required. The objects should be heavy enough that the animal cannot displace them.
Procedure:
-
Habituation (Day 1): Each animal is placed in the empty open-field arena and allowed to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.[6]
-
Training/Familiarization (Day 2): Two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.[6]
-
Testing (Day 3): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes). A retention interval between the training and testing phases can vary from minutes to 24 hours.[6]
MK-801 Administration: MK-801 is typically administered intraperitoneally (i.p.) 30 minutes before the training phase to assess its effect on memory acquisition, or immediately after training to assess its effect on memory consolidation.[3]
Endpoints:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates a preference for the novel object and intact recognition memory.
-
Total Exploration Time: To ensure that any observed deficits are not due to a general reduction in exploratory behavior.
Morris Water Maze (MWM) Task
Objective: To assess spatial learning and memory.
Apparatus: A large circular pool (typically 120-150 cm in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase (4-5 days): Animals are trained to find the hidden platform. Each day consists of several trials (e.g., 4 trials) where the animal is released from different starting positions. The latency to find the platform is recorded. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is guided to it.
-
Probe Trial (24 hours after last training day): The platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
MK-801 Administration: MK-801 is typically administered before each day's training trials to assess its impact on spatial learning acquisition.
Endpoints:
-
Escape Latency: The time taken to find the hidden platform during the acquisition phase.
-
Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.
T-Maze Continuous Alternation Task
Objective: To assess spatial working memory.
Apparatus: A T-shaped maze with a start arm and two goal arms. Guillotine doors may be used to control the animal's movement.
Procedure:
-
Forced Choice Trial: The animal is placed in the start arm and forced to enter one of the goal arms (the other arm is blocked).
-
Free Choice Trial: After a short delay, the animal is returned to the start arm, and both goal arms are now open. The animal is allowed to choose which arm to enter.
-
Alternation: A correct response is recorded if the animal enters the arm not visited in the forced choice trial. The procedure is repeated for a set number of trials.
MK-801 Administration: MK-801 is usually administered before the start of the testing session.
Endpoints:
-
Percentage of Spontaneous Alternations: The number of correct choices divided by the total number of free choice trials. A percentage significantly above 50% indicates intact working memory.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by MK-801 and a typical experimental workflow for studying its effects on cognition.
Discussion on Reproducibility
The reproducibility of cognitive deficits induced by MK-801 is critically dependent on a range of experimental variables.[3][4][5][8]
-
Dose-Dependency: As illustrated in the tables, the effects of MK-801 are highly dose-dependent. Low doses (e.g., 0.01-0.1 mg/kg) can induce subtle, state-dependent memory impairments, while higher doses can lead to more robust cognitive deficits but also confounding factors like hyperlocomotion and stereotypy.[3][4][7] A narrow dose range exists where cognitive impairment can be observed without significant motor side effects.[4][7][10]
-
Administration Route and Timing: The route of administration (e.g., i.p., s.c., direct brain infusion) affects the bioavailability and concentration of MK-801 in the brain, thereby influencing its effects.[7] The timing of administration relative to the cognitive task is also crucial, as it determines whether the drug affects memory acquisition, consolidation, or retrieval.[3][6]
-
Animal Model: Species, strain, sex, and age of the animal model all contribute to the variability in response to MK-801.[3][4] For instance, some studies suggest that female rodents may be less susceptible to certain cognitive deficits due to the neuroprotective effects of estrogen.[1]
-
Behavioral Task: The choice of behavioral task determines the specific cognitive domain being assessed (e.g., spatial memory, recognition memory, working memory). The sensitivity to MK-801 can vary across different tasks.[4][10]
-
State-Dependency: A significant consideration for reproducibility is the state-dependent effect of MK-801. Cognitive deficits may be observed not because of a true impairment in memory encoding, but because the animal's drug-induced state is different during retrieval than it was during encoding.[3][11]
Conclusion
The induction of cognitive deficits using MK-801 is a valuable tool in preclinical neuroscience and drug development. However, achieving reproducible results requires careful consideration and standardization of multiple experimental parameters. This guide provides a framework for comparing different methodologies and understanding the key factors that influence the outcomes of MK-801 studies. By promoting a more standardized approach, we can enhance the reliability and translational value of preclinical models of cognitive impairment.
References
- 1. MK-801 Exposure during Adolescence Elicits Enduring Disruption of Prefrontal E–I Balance and Its Control of Fear Extinction Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible Changes in BDNF Expression in MK-801-Induced Hippocampal Astrocytes Through NMDAR/PI3K/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacogenetic activation of parvalbumin interneurons in the prefrontal cortex rescues cognitive deficits induced by adolescent MK801 administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prenatal exposure to an NMDA receptor antagonist, MK-801 reduces density of parvalbumin-immunoreactive GABAergic neurons in the medial prefrontal cortex and enhances phencyclidine-induced hyperlocomotion but not behavioral sensitization to methamphetamine in postpubertal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 11. The NMDA receptor antagonist MK-801 fails to impair long-term recognition memory in mice when the state-dependency of memory is controlled - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Dizocilpine Maleate (MK-801) and Memantine for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists, (-)-Dizocilpine maleate (B1232345) (commonly known as MK-801) and Memantine (B1676192), frequently used in neuroprotection research. We will delve into their mechanisms of action, present comparative experimental data, outline common protocols, and discuss their translational relevance.
Introduction: Targeting Excitotoxicity
Over-activation of NMDA receptors by the neurotransmitter glutamate (B1630785) leads to excessive calcium (Ca²⁺) influx into neurons, initiating a cascade of neurotoxic events known as excitotoxicity.[1] This process is a key pathological mechanism in numerous neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases like Alzheimer's.[2][3] Both MK-801 and memantine are uncompetitive NMDA receptor antagonists that block the receptor's ion channel, thereby preventing this damaging ion flow.[2][4] However, their distinct pharmacological profiles result in vastly different outcomes in terms of neuroprotective efficacy and clinical applicability.
Mechanism of Action: A Tale of Two Blockers
Both molecules act as open-channel blockers, meaning they can only access their binding site within the NMDA receptor's ion channel when the receptor is activated by glutamate and a co-agonist (glycine or D-serine).[2][5] They physically occlude the pore, preventing the influx of Ca²⁺.[2]
The critical difference lies in their binding kinetics and voltage dependency:
-
(-)-Dizocilpine (MK-801): is a high-affinity antagonist.[6] It binds very tightly within the channel and dissociates very slowly, leading to a prolonged, near-irreversible blockade.[2][6][7] This potent and persistent action can interfere with normal synaptic transmission, which is crucial for learning and memory, and is responsible for its severe side effects.[2][8]
-
Memantine: is a low-to-moderate affinity, uncompetitive antagonist.[9] It exhibits rapid blocking/unblocking kinetics and strong voltage dependency.[2][4][9] Under normal physiological conditions, when the channel opens briefly, memantine does not block it effectively. However, during pathological states of sustained glutamate release and depolarization (as seen in excitotoxicity), memantine enters and blocks the channel more effectively. Its fast off-rate allows it to leave the channel once the pathological stimulus subsides, preserving normal synaptic function.[9] This unique profile is key to its clinical success.
References
- 1. NMDA Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. メマンチンによる治療:MK-801との相違 [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances of NMDA Receptor Antagonism in Long-Term Potentiation: A Comparative Guide to MK-801 and Ketamine
A detailed examination of two pivotal non-competitive NMDA receptor antagonists, MK-801 and ketamine, reveals differential effects on the induction and maintenance of long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. While both compounds act on the same receptor, their distinct binding kinetics and resulting pharmacological profiles lead to divergent outcomes in synaptic plasticity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the effects of MK-801 and ketamine on LTP. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to facilitate a deeper understanding of the nuanced roles these agents play in modulating synaptic strength.
Quantitative Comparison of Effects on Long-Term Potentiation
The differential impact of MK-801 and ketamine on LTP is most evident when examining the quantitative data from electrophysiological studies. A seminal study directly comparing the two compounds in anesthetized rats found that LTP was successfully induced in animals treated with MK-801, but not in those treated with ketamine.[1] This observation highlights a fundamental difference in their in vivo effects on synaptic plasticity.
The following table summarizes key quantitative findings from various studies investigating the dose-dependent effects of MK-801 and ketamine on hippocampal LTP. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental preparations, stimulation protocols, and animal models.
| Drug | Dose | Animal Model | Preparation | Key Findings on LTP | Reference |
| MK-801 | 0.1 mg/kg (i.p.) | Rat | In vivo | Did not induce hyperlocomotion, a confounding factor in behavioral studies of LTP. | |
| MK-801 | 4 mg/kg (i.p.) | Rat | Ex vivo | Facilitated the induction of LTP in CA1-subiculum synapses 24 hours after treatment. | [2] |
| Ketamine | 10 mg/kg (i.v.) | Rat | Ex vivo | Enhanced the magnitude of LTP in Schaffer collateral-CA1 synapses 24 hours after treatment. | [2] |
| Ketamine | 10 µM | Rat | In vitro (hippocampal slices) | Had no acute effect on the induction of LTP. | |
| Ketamine | 100 µM | Rat | In vitro (hippocampal slices) | Completely inhibited the induction of LTP. | |
| Ketamine | 10 mg/kg | Cat | In vivo | Suppressed both A- and C-fiber responses of WDR neurons in a dose-dependent manner. |
The Mechanistic Divide: Why the Differential Effects?
Both MK-801 and ketamine are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, acting as open-channel blockers.[1] This means they can only bind to the receptor when it is activated by glutamate (B1630785) and the channel is open. However, their binding kinetics differ significantly, which is believed to be the primary reason for their distinct effects on LTP.
MK-801 exhibits a very slow off-rate, meaning it remains bound to the NMDA receptor channel for a prolonged period, effectively causing a long-lasting blockade. In contrast, ketamine has a much faster off-rate, leading to a more transient blockade of the channel.[3] This difference in "trapping" within the channel is crucial. It is hypothesized that during the high-frequency stimulation used to induce LTP, the faster unblocking rate of ketamine may allow for sufficient calcium influx through the NMDA receptor to trigger the downstream signaling cascades necessary for the initial phases of LTP, even if the overall potentiation is ultimately blocked. Conversely, the persistent blockade by MK-801 may more effectively prevent the sustained calcium influx required for the full expression of LTP.
Experimental Protocols: In Vivo Electrophysiological Recording of LTP
The following is a representative protocol for in vivo recording of LTP in the hippocampus of an anesthetized rat, adapted from methodologies commonly used in studies investigating the effects of pharmacological agents like MK-801 and ketamine.[4][5][6][7]
Animal Preparation and Surgery:
-
Anesthesia: Male Wistar rats are anesthetized with urethane (B1682113) (1.5 g/kg, i.p.) or a similar anesthetic. The depth of anesthesia is monitored throughout the experiment by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A heating pad is used to maintain body temperature at 37°C.
-
Craniotomy: A small hole is drilled in the skull over the hippocampus for the placement of stimulating and recording electrodes.
-
Electrode Placement: A stimulating electrode is lowered into the perforant path, and a recording electrode is placed in the dentate gyrus. The precise coordinates are determined based on a stereotaxic atlas. The final positions are adjusted to elicit an optimal population excitatory postsynaptic potential (EPSP) and population spike (PS).
Electrophysiological Recording and LTP Induction:
-
Baseline Recording: Stable baseline synaptic responses are recorded for at least 30 minutes by delivering single pulses to the perforant path at a low frequency (e.g., 0.1 Hz). The intensity of the stimulus is adjusted to elicit a population spike amplitude that is approximately 50% of the maximum.
-
Drug Administration: MK-801, ketamine, or a vehicle solution is administered intraperitoneally (i.p.) or intravenously (i.v.) at the desired dose.
-
Post-Drug Baseline: Baseline responses are monitored for a period (e.g., 30-60 minutes) following drug administration to assess any acute effects on basal synaptic transmission.
-
High-Frequency Stimulation (HFS): LTP is induced using a high-frequency tetanus. A typical protocol consists of a series of trains of high-frequency pulses (e.g., 10 trains of 10 pulses at 200 Hz, with an inter-train interval of 2 seconds).
-
Post-Tetanus Recording: Synaptic responses are recorded for at least 60 minutes following the tetanus to monitor the induction and maintenance of LTP. The magnitude of LTP is quantified by measuring the percentage change in the slope of the EPSP and the amplitude of the population spike relative to the pre-tetanus baseline.
Signaling Pathways in NMDA Receptor-Dependent LTP
The induction of NMDA receptor-dependent LTP is a complex process involving a cascade of intracellular signaling events triggered by the influx of calcium through the NMDA receptor channel. The diagram below illustrates the key molecular players and their interactions.
References
- 1. Differential effects of ketamine and MK-801 on the induction of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metaplastic Effects of Ketamine and MK-801 on Glutamate Receptors Expression in Rat Medial Prefrontal Cortex and Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of ketamine, phencyclidine and MK-801 on NMDA receptor currents in cultured mouse hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.4. In Vivo Hippocampal Long-Term Potentiation Recording [bio-protocol.org]
- 6. Investigating Long-term Synaptic Plasticity in Interlamellar Hippocampus CA1 by Electrophysiological Field Recording [jove.com]
- 7. Cytokine Responses to LTP Induction in the Rat Hippocampus: A Comparison of In Vitro and In Vivo Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validating the MK-801 Model of Schizophrenia: A Comparative Guide with Genetic Knockout Animals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MK-801-induced schizophrenia model with genetic knockout alternatives, supported by experimental data and detailed methodologies.
The N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801 (dizocilpine), is a widely utilized pharmacological tool to induce schizophrenia-like symptoms in rodents, providing a valuable model for studying the pathophysiology of the disorder and for the preclinical screening of novel antipsychotic drugs.[1][2] This model's validity, however, is significantly strengthened when cross-validated with genetic models, which offer a more targeted approach to investigating the role of specific genes and pathways implicated in schizophrenia. This guide compares the behavioral and molecular phenotypes observed in the MK-801 model with those in relevant genetic knockout animals, offering a comprehensive overview for researchers selecting the most appropriate model for their studies.
Comparison of Behavioral Phenotypes: MK-801 vs. Genetic Knockout Models
The administration of MK-801 induces a range of behavioral abnormalities in rodents that mimic the positive, negative, and cognitive symptoms of schizophrenia.[1][3] These are often assessed using a battery of behavioral tests. The following tables summarize the comparative effects of MK-801 and genetic knockouts in key behavioral domains.
Table 1: Locomotor Activity and Stereotypy
| Model | Treatment/Genotype | Key Findings | Reference |
| Pharmacological | Acute MK-801 (0.12 - 0.3 mg/kg) | Induces hyperlocomotion in wild-type mice. | [1][3] |
| At higher doses, can lead to stereotyped behaviors and ataxia. | [4][5] | ||
| Genetic | Dopamine (B1211576) D3 Receptor Knockout (D3R KO) | Exhibit baseline hyperactivity and enhanced hyperlocomotor response to MK-801 compared to wild-type (WT) mice. | [6][7] |
| Phospholipase C-β1 Knockout (PLC-β1 KO) | Show baseline hyperactivity. MK-801 administration reduces hyperactivity in these mice but increases stereotypy and ataxia compared to WT. | [4] | |
| Grin1ΔPV (NMDA receptor subunit knockout in parvalbumin interneurons) | Sensitized to MK-801-induced stereotypy and catalepsy, which can confound locomotor measurements. | [8][9] |
Table 2: Cognitive Function
| Model | Treatment/Genotype | Behavioral Test | Key Findings | Reference |
| Pharmacological | Acute MK-801 (0.1 mg/kg) | Y-Maze | Induces deficits in spatial working memory (reduced spontaneous alternation). | [1][3] |
| Acute MK-801 | Novel Object Recognition | Impairs recognition memory. | [10] | |
| Acute MK-801 | T-Maze | Impairs spatial exploratory performance and working memory. | [11] | |
| Genetic | Grin1ΔPV | Various cognitive tests | Untreated knockout mice show largely normal cognitive function. However, they are sensitized to MK-801-induced impairments in working memory. | [8][9] |
Table 3: Social Behavior and Other Symptoms
| Model | Treatment/Genotype | Behavioral Test | Key Findings | Reference |
| Pharmacological | Acute MK-801 (0.12 and 0.15 mg/kg) | Three-Chamber Social Assay | Decreases social interaction. | [1] |
| Acute MK-801 (0.1 mg/kg) | Social Interaction Test | Reduces social investigation. | [12] | |
| Acute MK-801 (0.2 and 0.3 mg/kg) | Self-Grooming Test | Decreases self-grooming behavior. | [1] | |
| Acute MK-801 (all tested doses) | Cliff Avoidance Test | Impairs cliff avoidance, suggesting increased impulsivity. | [1][3] |
Signaling Pathways and Experimental Workflows
The primary mechanism of MK-801 involves the blockade of NMDA receptors, leading to downstream effects on various signaling pathways implicated in schizophrenia. Understanding these pathways and the experimental workflows used to study them is crucial for interpreting data from these models.
NMDA Receptor Signaling Pathway Blockade by MK-801
MK-801 is a non-competitive antagonist of the NMDA receptor, binding within the ion channel to block the influx of Ca2+.[10] This disruption of glutamatergic neurotransmission is hypothesized to underlie many of the observed schizophrenia-like symptoms.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 2. Journal of Research in Pharmacy » Submission » Comparison of behavioural and molecular effects of two different schizophrenia models induced by subchronic MK-801 administration in rats [dergipark.org.tr]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchers.uss.cl [researchers.uss.cl]
- 7. Locomotor activity induced by MK-801 is enhanced in dopamine D3 receptor knockout mice but suppression by dopamine D3/D2 antagonists does not occur through the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Knockout of NMDA-receptors from parvalbumin interneurons sensitizes to schizophrenia-related deficits induced by MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockout of NMDA-receptors from parvalbumin interneurons sensitizes to schizophrenia-related deficits induced by MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Reversal of MK-801-induced cognitive dysfunction in the T-Maze assay - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Dizocilpine Maleate (MK-801) and Newer NMDA Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prototypical N-methyl-D-aspartate (NMDA) receptor antagonist, (-)-Dizocilpine maleate (B1232345) (MK-801), with a selection of newer agents that have emerged with distinct pharmacological profiles. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological and developmental pathways to inform preclinical research and drug discovery efforts.
(-)-Dizocilpine maleate, or MK-801, is a potent, selective, and non-competitive antagonist of the NMDA receptor, binding within the ion channel to block calcium influx.[1] Its high affinity and slow off-rate have made it an invaluable tool in neuroscience for elucidating the roles of NMDA receptors in physiological and pathological processes.[1] However, these same properties are associated with significant psychotomimetic and neurotoxic effects, limiting its clinical utility.[2][3] In recent years, a new generation of NMDA receptor modulators has been developed with the aim of retaining therapeutic benefits while minimizing adverse effects. This guide offers a comparative analysis of MK-801 against several of these newer compounds, including ketamine, esketamine, memantine (B1676192), lanicemine, rapastinel, apimostinel (B605535), and AV-101.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables provide a summary of key in vitro and in vivo parameters for MK-801 and a selection of newer NMDA receptor antagonists. These values have been compiled from various sources and should be considered in the context of the specific experimental conditions under which they were determined.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Mechanism of Action | Receptor Subunit Selectivity | Binding Affinity (Ki) | IC50 |
| (-)-Dizocilpine (MK-801) | Non-competitive channel blocker | Non-selective | ~5 nM[4] | 155 +/- 9 nM (against NMDA-induced neurotoxicity)[5] |
| Ketamine | Non-competitive channel blocker | Non-selective | 0.53-1.06 µM[6] | ~1 µM[7] |
| Esketamine (Spravato) | Non-competitive channel blocker | Non-selective | 0.30-1.1 µM[6] | More potent than R-ketamine |
| Memantine | Uncompetitive, low-affinity channel blocker | Non-selective | ~1-2 µM[8] | ~1 µM[7] |
| Lanicemine (AZD6765) | Low-trapping channel blocker | Non-selective | 0.56-2.1 μM[9] | 4-7 μM[9] |
| Rapastinel (GLYX-13) | Glycine-site partial agonist | GluN2B-preferring[10] | N/A (modulator) | N/A (modulator) |
| Apimostinel (NRX-1074) | Glycine-site partial agonist | Purportedly analogous to Rapastinel[11] | N/A (modulator) | N/A (modulator) |
| AV-101 (4-Cl-KYN) | Pro-drug of a glycine-site antagonist (7-Cl-KYNA) | Glycine-site specific[5] | N/A (pro-drug) | N/A (pro-drug) |
Table 2: Comparative Pharmacokinetics
| Compound | Route of Administration | Bioavailability | Peak Plasma Concentration (Cmax) | Elimination Half-life (t1/2) |
| (-)-Dizocilpine (MK-801) | Intravenous, Subcutaneous, Intraperitoneal | High (preclinical) | Dose-dependent | 2-4 hours (rat) |
| Ketamine | Intravenous, Intramuscular, Intranasal | IV: 100%, IN: ~50% | IV: Rapid, IN: 20-45 min | 2.5-3 hours |
| Esketamine (Spravato) | Intranasal | ~48% | 20-40 minutes | 7-12 hours |
| Memantine | Oral | ~100% | 3-7 hours | 60-100 hours |
| Lanicemine (AZD6765) | Intravenous | 100% | End of infusion | ~2 hours |
| Rapastinel (GLYX-13) | Intravenous | 100% | End of infusion | Short |
| Apimostinel (NRX-1074) | Oral, Intravenous | Orally bioavailable[12] | N/A | N/A |
| AV-101 (4-Cl-KYN) | Oral | Good oral availability[5] | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize and compare NMDA receptor antagonists.
NMDA Receptor Binding Assay
This assay determines the affinity of a test compound for the NMDA receptor.
Principle: A radiolabeled ligand with known high affinity for a specific site on the NMDA receptor (e.g., [³H]MK-801 for the channel site) is incubated with brain membrane preparations. The ability of a non-radiolabeled test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) of the test compound is calculated.
Materials:
-
Rat brain cortical membranes
-
Radioligand (e.g., [³H]MK-801)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Assay Setup: In triplicate, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique measures the effect of a compound on the electrical currents flowing through NMDA receptors in individual neurons.
Principle: A glass micropipette filled with a conductive solution is sealed onto the membrane of a neuron. The membrane patch under the pipette is then ruptured, allowing for the measurement and control of the electrical potential across the entire cell membrane. NMDA receptor-mediated currents are evoked by the application of NMDA and its co-agonist glycine (B1666218), and the effect of a test compound on these currents is recorded.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
External and internal recording solutions
-
NMDA and glycine
-
Test compounds
Procedure:
-
Cell Preparation: Prepare either primary neuronal cultures or acute brain slices containing the neurons of interest.
-
Recording: Under a microscope, approach a neuron with a glass micropipette and form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Current Measurement: Clamp the cell at a specific holding potential (e.g., -70 mV). Apply NMDA and glycine to the external solution to evoke an inward current through the NMDA receptors.
-
Compound Application: Perfuse the test compound at various concentrations onto the cell and record the change in the NMDA-evoked current.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value. The voltage dependency of the block can be assessed by measuring the current at different holding potentials.
Morris Water Maze
This is a widely used behavioral task to assess spatial learning and memory in rodents, processes known to be dependent on NMDA receptor function.[13]
Principle: A rodent is placed in a circular pool of opaque water and must learn to locate a submerged, hidden platform using distal visual cues in the room. The animal's ability to learn the platform's location over several trials is a measure of spatial learning, while its memory for the location is assessed in a subsequent probe trial where the platform is removed.[13]
Materials:
-
Circular water tank (1.5-2 m diameter)
-
Submersible platform
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Handle the animals for several days before the experiment.
-
Training Phase:
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random start locations.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Record the time taken to find the platform (escape latency) and the path length using the video tracking system.
-
-
Probe Trial:
-
24 hours after the last training trial, remove the platform from the pool.
-
Place the animal in the pool for a single trial (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Drug Administration: Administer the test compound (e.g., MK-801 or a newer antagonist) at a specific time point before the training trials or the probe trial, depending on whether the effect on learning or memory retrieval is being investigated.
Novel Object Recognition Task
This task assesses recognition memory in rodents, which is also influenced by NMDA receptor function.
Principle: The task is based on the innate tendency of rodents to explore novel objects more than familiar ones. The animal is first familiarized with two identical objects. After a delay, one of the objects is replaced with a novel one. The amount of time the animal spends exploring the novel object compared to the familiar one is a measure of recognition memory.
Materials:
-
Open-field arena
-
Two sets of identical objects (e.g., plastic toys, metal cubes) that are distinct from each other
-
Video recording and analysis software
Procedure:
-
Habituation: On the first day, allow the animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Familiarization/Training Phase:
-
On the second day, place two identical objects in the arena.
-
Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the animal spends exploring each object for a set period (e.g., 5 minutes). Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.
-
-
Data Analysis: Calculate a discrimination index, typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Drug Administration: Administer the test compound before the familiarization phase to assess its effect on memory acquisition or before the test phase to assess its effect on memory retrieval.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), coupled with depolarization of the postsynaptic membrane to relieve the magnesium block, leads to an influx of calcium ions. This calcium influx acts as a second messenger, initiating a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.
Caption: NMDA Receptor signaling cascade and points of antagonist intervention.
General Workflow for NMDA Antagonist Drug Development
The development of a novel NMDA receptor antagonist, from initial discovery to potential clinical application, follows a structured, multi-stage process. This workflow is designed to assess the compound's efficacy, safety, and pharmacokinetic profile.
Caption: A generalized workflow for CNS drug discovery and development.
Concluding Remarks
This compound (MK-801) remains a cornerstone tool for basic research into NMDA receptor function. However, its therapeutic potential is curtailed by its strong, unrelenting channel blockade, leading to a narrow therapeutic window. The newer generation of NMDA receptor antagonists presents a more diverse and nuanced approach to modulating this critical receptor system.
Compounds like memantine and lanicemine offer a "low-trapping" or "fast-off" channel blockade, which is thought to preferentially inhibit tonic, excessive NMDA receptor activity while sparing the phasic activity required for normal synaptic transmission.[9] This may contribute to their improved tolerability profiles.
Esketamine , the S-enantiomer of ketamine, has demonstrated rapid antidepressant effects and has gained regulatory approval for treatment-resistant depression. Its mechanism, while still involving channel block, appears to trigger downstream signaling cascades that promote synaptogenesis.[6]
A different strategy is employed by compounds like rapastinel , apimostinel , and AV-101 . Instead of blocking the ion channel, these agents modulate the receptor at the glycine co-agonist site.[5][11] Rapastinel and apimostinel are partial agonists at this site, enhancing NMDA receptor function in a controlled manner, which has been linked to antidepressant and cognitive-enhancing effects without the psychotomimetic side effects of channel blockers.[11] In contrast, AV-101 is a pro-drug that is converted in the brain to a potent and selective antagonist of the glycine site, offering another avenue to dampen NMDA receptor overactivity.[5]
The choice of an NMDA receptor antagonist for research or therapeutic development will depend on the specific application. For inducing robust and long-lasting receptor blockade in preclinical models, MK-801 remains a potent option. For investigations into more clinically-translatable mechanisms with improved safety profiles, the newer agents offer a spectrum of properties, from low-affinity channel blockade to allosteric modulation. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their experimental designs and to provide a framework for the continued development of novel therapeutics targeting the NMDA receptor.
References
- 1. Dizocilpine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development. | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms underlying differential effectiveness of memantine and ketamine in rapid antidepressant responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disord… [ouci.dntb.gov.ua]
- 8. pure.au.dk [pure.au.dk]
- 9. A comparison of the pharmacokinetics and NMDAR antagonism-associated neurotoxicity of ketamine, (2R,6R)-hydroxynorketamine and MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different effects of the NMDA receptor antagonists ketamine, MK-801, and memantine on postsynaptic density transcripts and their topography: role of Homer signaling, and implications for novel antipsychotic and pro-cognitive targets in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
Assessing the Translational Relevance of MK-801 Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 (dizocilpine) has been a cornerstone in preclinical neuropsychiatric research for decades, primarily utilized to model symptoms of psychosis and cognitive dysfunction associated with schizophrenia.[1][2] This guide provides a critical assessment of the translational relevance of MK-801 animal studies by comparing its effects with other NMDA receptor antagonists, presenting detailed experimental data and protocols, and highlighting the challenges in translating findings from this model to clinical applications.
Mechanism of Action: A Shared Target with Divergent Effects
MK-801, along with phencyclidine (PCP) and ketamine, acts as a non-competitive antagonist of the NMDA receptor.[1][3] These compounds bind to a site within the receptor's ion channel, preventing the influx of calcium and subsequent downstream signaling. This disruption of glutamatergic neurotransmission is hypothesized to underlie the psychotomimetic and cognitive-impairing effects observed in both animals and humans.[1][3]
While sharing a primary target, the behavioral profiles of these antagonists are not identical. Studies directly comparing these compounds reveal differences in potency and the spectrum of induced behaviors, raising important questions about the specific aspects of schizophrenia pathophysiology that each compound most accurately models.[4][5] For instance, withdrawal from sub-chronic PCP in rats leads to significant working memory deficits and reduced social interaction, effects that are not as robustly replicated with MK-801.[4]
Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the dose-dependent effects of MK-801 and comparable NMDA receptor antagonists across key behavioral paradigms used to model symptoms of schizophrenia in rodents.
Table 1: Effects on Locomotor Activity
| Compound | Dose (mg/kg, i.p.) | Species | Key Findings | Reference |
| MK-801 | 0.1 - 0.5 | Rat | Dose-dependent increase in locomotor activity. | [6] |
| 0.12 | Mouse | Significant hyperlocomotion. | [1] | |
| PCP | 5.0 (sub-chronic) | Rat | Enhanced d-amphetamine-induced motor activity. | [4] |
| Ketamine | 10 - 40 | Rat | Decreased ambulation at the beginning of the test, with higher doses of memantine (B1676192) (another NMDA antagonist) increasing it at the end. | [7] |
Table 2: Effects on Social Interaction
| Compound | Dose (mg/kg, i.p.) | Species | Key Findings | Reference |
| MK-801 | 0.05 - 0.2 | Rat | Dose-dependent decrease in social interaction time. | [6] |
| 0.12 | Mouse | Significant social deficit. | [1] | |
| PCP | 5.0 (sub-chronic) | Rat | Reduced social interaction. | [4] |
| Ketamine | 10 - 40 | Rat | High doses disrupted spontaneous alternation, a measure of working memory, but only high doses of memantine elicited perseverative behavior. | [7] |
Table 3: Effects on Cognitive Function (Prepulse Inhibition - PPI)
| Compound | Dose (mg/kg, i.p.) | Species | Key Findings | Reference |
| MK-801 | 0.15 | Rat | Significant disruption of PPI. | [6] |
| 0.15 | Mouse | Significant main effect on %PPI. | [8] | |
| 0.03 | Monkey | PPI impairment in acute administration of the highest dose. | [9] |
Experimental Protocols: A Closer Look at the Methodology
Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of findings from animal studies. Below are outlines for two key behavioral assays used in conjunction with MK-801.
Prepulse Inhibition (PPI) Test
The PPI test assesses sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.
Objective: To measure the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
Startle response system with a sound-attenuating chamber
-
MK-801 solution
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Rodents (rats or mice)
Procedure:
-
Habituation: Acclimate the animals to the testing room and the startle chambers.[6][8]
-
Drug Administration: Administer MK-801 or vehicle i.p. typically 30 minutes before the test.[8]
-
Test Session:
-
Place the animal in the startle chamber for an acclimation period with background white noise.[6]
-
The session consists of a series of trials in a pseudorandom order:
-
-
Data Analysis: The startle response is measured as the amplitude of the whole-body flinch. The percentage of PPI is calculated as: [1 - (Startle on prepulse-pulse trial / Startle on pulse-alone trial)] x 100.[6][8]
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.
Objective: To assess the animal's ability to recognize a novel object in a familiar environment.
Materials:
-
Open-field arena
-
A variety of objects differing in shape, color, and texture
-
MK-801 solution
-
Vehicle
-
Syringes and needles
-
Rodents (rats or mice)
Procedure:
-
Habituation: Allow the animal to explore the empty open-field arena.[10]
-
Familiarization Phase (Trial 1):
-
Administer MK-801 or vehicle.
-
Place the animal in the arena with two identical objects and allow for exploration for a set period.[10]
-
-
Retention Interval: A delay between the familiarization and test phases (e.g., 1 to 24 hours).[10][11]
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time spent exploring each object.[10]
-
-
Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[12][13] A higher index indicates better recognition memory.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling and the inhibitory action of MK-801.
Experimental Workflow for a Typical MK-801 Study
Caption: A generalized workflow for behavioral studies using MK-801.
Translational Relevance and Its Challenges
Despite its widespread use, the translational relevance of the MK-801 model is a subject of ongoing debate. A significant challenge lies in the model's predictive validity for therapeutic efficacy in humans. Several compounds that have shown promise in reversing MK-801-induced deficits in animals have subsequently failed in clinical trials for schizophrenia.
One notable example is the case of sodium nitroprusside (SNP). While a pilot study suggested its potential as an adjunct therapy for working memory impairments in schizophrenia patients, subsequent preclinical studies found that SNP failed to rescue performance on a working memory task in rats treated with MK-801.[14] This discrepancy highlights the potential for false positives in the MK-801 model and underscores the complexities of translating findings from a pharmacologically induced state in a rodent to a multifaceted human disorder.
Furthermore, the behavioral effects of MK-801 can be influenced by a variety of factors, including the dose, the specific behavioral paradigm employed, and the species and strain of the animal.[1][15] For instance, low doses of MK-801 may impair cognition without inducing the hyperlocomotion that is characteristic of higher doses, making dose selection a critical parameter in study design.[1]
Alternatives to MK-801
The limitations of the MK-801 model have prompted the exploration of alternative approaches to model schizophrenia-like symptoms in animals.
-
Other NMDA Receptor Antagonists: As discussed, PCP and ketamine are also used to induce psychosis-like states.[1][2] While they share a mechanism with MK-801, the subtle differences in their behavioral profiles may offer opportunities to model different facets of the disorder.[4]
-
Genetic Models: Genetically engineered animals with alterations in genes implicated in schizophrenia risk (e.g., DISC1, neuregulin 1) provide a different approach that may offer greater construct validity.
-
Neurodevelopmental Models: These models involve early life insults (e.g., maternal immune activation, neonatal ventral hippocampus lesion) that lead to the emergence of schizophrenia-like behaviors in adulthood, more closely mimicking the developmental trajectory of the illness.
Conclusion
The MK-801 animal model has been instrumental in advancing our understanding of the role of NMDA receptor hypofunction in the pathophysiology of schizophrenia. It remains a valuable tool for screening potential therapeutic agents and for dissecting the neural circuits underlying specific cognitive and behavioral deficits. However, researchers and drug development professionals must remain cognizant of the model's limitations, particularly its questionable predictive validity. A multifaceted approach that incorporates a variety of animal models, including genetic and neurodevelopmental paradigms, alongside a critical interpretation of data from pharmacological models like the one induced by MK-801, is essential for the successful translation of preclinical findings into effective treatments for schizophrenia.
References
- 1. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 2. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCP and MK-801 Induced Behaviors Reduced by NAAG Peptidase Inhibition via Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of NMDA receptor models of schizophrenia: divergences in the behavioral effects of sub-chronic PCP and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hadassah BrainLabs | MK-801 -induced PPI deficits [brainlabs.org.il]
- 9. Sensorimotor gating impairments induced by MK-801 treatment may be reduced by tolerance effect and by familiarization in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel Object Recognition Test [protocols.io]
- 14. MK-801-induced impairments on the trial-unique, delayed nonmatching-to-location task in rats: effects of acute sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.spu.edu [digitalcommons.spu.edu]
A Comparative Guide to the Behavioral Effects of (-)-Dizocilpine Maleate (MK-801)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the behavioral data from experiments involving the N-methyl-D-aspartate (NMDA) receptor antagonist, (-)-Dizocilpine maleate (B1232345) (MK-801), in male animal models. It offers an objective comparison of its performance with other NMDA receptor antagonists and includes detailed experimental data and protocols to support further research and drug development.
Introduction
(-)-Dizocilpine maleate, commonly known as MK-801, is a potent and selective non-competitive antagonist of the NMDA receptor.[1] It is widely utilized in preclinical research to model symptoms of neuropsychiatric disorders, such as schizophrenia, and to investigate the role of the glutamatergic system in cognition and behavior.[1][2] MK-801 induces a range of behavioral changes in rodents, making it a valuable pharmacological tool. This guide summarizes key quantitative data from various behavioral assays, details the experimental methodologies, and provides visual representations of the underlying signaling pathway and experimental workflows.
Data Presentation: Quantitative Behavioral Effects of MK-801
The following tables summarize the dose-dependent effects of MK-801 on various behavioral paradigms in male rodents.
Table 1: Effects of MK-801 on Locomotor Activity in the Open Field Test
| Animal Model | MK-801 Dose (mg/kg, i.p.) | Key Findings | Reference |
| CD-1 Mice | 0.1, 0.12, 0.15, 0.2, 0.3 | Dose-dependent increase in locomotor activity, with 0.12 mg/kg showing significant hyperlocomotion. | [3][4] |
| C57BL/6J Mice | 0.01, 0.05, 0.1, 0.3 | Increased locomotion at 0.1 and 0.3 mg/kg. | [5] |
| C57BL/6 Mice | 0.15 | Induced hyperactivity, with the maximum effect observed 30-40 minutes post-injection. | [4] |
| Rats | 0.1 | Markedly increased locomotor activity. | [6] |
| Rats | 0.5 | Decreased locomotor activity. | [6] |
Table 2: Effects of MK-801 on Learning and Memory
| Behavioral Test | Animal Model | MK-801 Dose (mg/kg, i.p.) | Key Findings | Reference |
| Y-Maze | CD-1 Mice | 0.1 | Diminished spontaneous alternation. | [2][3] |
| Y-Maze | C57BL/6J Mice | 0.05 | Significantly diminished spontaneous alternation. | [5] |
| Morris Water Maze | Rats | 0.1 | Slowed learning of new mazes (increased time and errors to find the platform). | [7] |
| Morris Water Maze | Rats | > 0.2 | Impaired post-acquisition performance. | [8] |
| Position Habit Reversal | Rats | 0.1 | Disrupted retention of new information learned under the influence of the drug. | [8] |
Table 3: Effects of MK-801 on Social Behavior and Other Tests
| Behavioral Test | Animal Model | MK-801 Dose (mg/kg, i.p.) | Key Findings | Reference |
| Social Interaction | ICR Mice | 0.1 | Reduced anogenital sniffing during the first encounter and diminished discrimination between familiar and novel mice. | [9] |
| Social Interaction | CD-1 Mice | 0.12 | Significant decrease in sociability index. | [3] |
| Self-Grooming | CD-1 Mice | 0.2, 0.3 | Decreased self-grooming behavior. | [2][3] |
| Cliff Avoidance | CD-1 Mice | 0.1, 0.12, 0.15, 0.2, 0.3 | Significantly impaired cliff avoidance, suggesting increased impulsivity. | [2][3] |
| Forced Swim Test | Rats | Not specified | Reduced immobility time, suggesting an antidepressant-like effect. | [10] |
Table 4: Comparison of MK-801 with Other NMDA Receptor Antagonists
| Drug | Animal Model | Behavioral Test | Key Findings | Reference |
| MK-801 | Rats | Locomotor Activity | Variable bidirectional effects. | [11] |
| Ketamine | Rats | Locomotor Activity | Uniform decrease in responding at the doses tested. | [11] |
| Memantine | Rats | Locomotor Activity | Uniform decrease in responding at the doses tested. | [11] |
| Phencyclidine (PCP) | Rats | Ataxia & Behavior | MK-801 (0.125-0.5 mg/kg) produced similar ataxia and behavioral responses to PCP (5-10 mg/kg), but with less intense turning and backpedaling. | [12] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Open Field Test
The open field test is used to assess locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-porous material for easy cleaning. The arena is often placed in a sound-attenuated room with controlled lighting.[2][5]
-
Procedure:
-
Administer MK-801 or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes prior to the test.[2][3][4][5]
-
Allow the animal to freely explore the arena for a set duration (e.g., 25-30 minutes).[2][3][4][5]
-
The first 5 minutes may be designated as a habituation period.[2]
-
Record locomotor activity using an automated tracking system or video recording.
-
-
Data Analysis: Key parameters include total distance moved, time spent in the center versus the periphery of the arena, and rearing frequency.[3][4][9] Data is typically analyzed using a one-way ANOVA followed by post-hoc tests for multiple comparisons.[3][4]
Y-Maze Test
The Y-maze test is used to assess spatial working memory based on the natural tendency of rodents to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) positioned at 120-degree angles from each other.[1]
-
Procedure:
-
Data Analysis:
-
Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive choices.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.[1]
-
A deficit in spontaneous alternation is indicative of impaired spatial working memory.[1]
-
Social Interaction Test
This test evaluates social behavior and social recognition memory.
-
Apparatus: A clean, standard rodent cage or a three-chambered social approach apparatus.
-
Procedure (for two-encounter test):
-
Habituate the test mouse to the testing arena for 15 minutes.
-
Administer MK-801 (e.g., 0.1 mg/kg, i.p.) or saline and return the mouse to its home cage for 30 minutes.[9]
-
First Encounter: Place the test mouse and a novel "companion" mouse (often a juvenile) into the test arena together for a 5-minute session. Videotape the interaction.[9]
-
Second Encounter: After a 30-minute interval, re-introduce the test mouse to either the same (familiar) companion mouse or a new (novel) companion mouse for another 5-minute session.
-
-
Data Analysis: The video recordings are analyzed for behaviors such as anogenital sniffing, approaching the companion, and time spent in close proximity.[9] Reduced investigation of a familiar companion compared to a novel one indicates intact social memory.
Mandatory Visualizations
Signaling Pathway of MK-801
Caption: MK-801 non-competitively blocks the NMDA receptor's ion channel, preventing Ca²+ influx.
Experimental Workflow for a Typical MK-801 Behavioral Study
Caption: A typical workflow for conducting behavioral experiments with MK-801 in rodents.
References
- 1. benchchem.com [benchchem.com]
- 2. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 6. Neurobehavioral profile of subcutaneously administered MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of MK-801 on learning and memory as assessed using a novel water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of MK-801 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low dose MK-801 reduces social investigation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of MK-801 and antidepressant drugs in the forced swimming test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the behavioral and biochemical effects of the NMDA receptor antagonists, MK-801 and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (-)-Dizocilpine Maleate (MK-801) in Modeling Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the use of (-)-Dizocilpine maleate (B1232345) (MK-801), a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, as a pharmacological tool to induce cognitive impairment in preclinical research. While initially investigated for anticonvulsant and neuroprotective properties, MK-801's ability to produce robust and reproducible cognitive deficits has established it as a cornerstone model for studying the neurobiology of cognitive dysfunction and for screening potential cognitive-enhancing therapeutics.[1][2][3][4] This guide will objectively present experimental data, detail methodologies, and compare its effects with other models, providing a critical resource for researchers in the field.
Mechanism of Action: Disrupting the NMDA Receptor Pathway
(-)-Dizocilpine maleate exerts its effects by binding to a site within the ion channel of the NMDA receptor, effectively blocking the influx of calcium ions.[5] This action prevents the downstream signaling cascades crucial for synaptic plasticity, learning, and memory. The diagram below illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of MK-801.
Caption: Mechanism of MK-801 as a non-competitive NMDA receptor antagonist.
Comparative Efficacy in Inducing Cognitive Deficits
MK-801 reliably impairs various domains of cognition, including working memory, spatial memory, and recognition memory. The severity of these deficits is dose-dependent, a critical factor for designing experiments. Doses up to 0.1 mg/kg are generally found to induce cognitive impairment without causing significant hyperlocomotion or stereotypy, which could confound behavioral assessments.[1][2][3][4]
| Animal Model | Behavioral Task | MK-801 Dose (mg/kg) | Observed Cognitive Effect | Reference |
| Rats (Sprague-Dawley) | Open-Field Habituation | 0.1 | Severely interfered with retention of the novel environment without affecting locomotor activity. | [6] |
| Rats | Olfactory Span Task | 0.1, 0.17 | Dose-dependent decrease in accuracy, with more pronounced effects as memory load increased. | [7] |
| Mice | Social Recognition Task | 0.1 | Significant impairment of social recognition. | [8] |
| Rats (Wistar) | Morris Water Maze | 0.05, 0.1 (s.c.) | Impaired spatial learning and memory. | [1] |
| Mice (C57BL/6J) | Touchscreen Location Discrimination Reversal | 0.1 (s.c.) | Impaired cognitive flexibility. | [1] |
| Marmosets | Object Recognition Test | 0.015 | Impaired recognition memory. | [1] |
| Rabbits | Object Recognition Test | 0.037 | Negatively influenced recognition memory. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of the MK-801-induced cognitive impairment model. Below are summaries of common experimental protocols.
Morris Water Maze (Spatial Learning and Memory)
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. Latency to find the platform and path length are recorded.
-
Drug Administration: MK-801 (e.g., 0.05-0.1 mg/kg, s.c. or i.p.) or vehicle is administered before each training session.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Key Measures: Escape latency, path length, time in target quadrant.
Object Recognition Test (Recognition Memory)
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Animals are allowed to freely explore the empty arena.
-
Training/Sample Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set time.
-
Inter-trial Interval: A delay is introduced (e.g., 1 hour).
-
Test/Choice Phase: One of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.
-
Drug Administration: MK-801 (e.g., 0.1 mg/kg) is typically administered before the training phase.
-
-
Key Measures: Discrimination index (time spent with novel object / total exploration time).
Experimental Workflow for Screening Cognitive Enhancers
The MK-801 model is widely used to test the efficacy of potential pro-cognitive compounds. The following diagram outlines a typical experimental workflow.
Caption: Workflow for testing pro-cognitive drugs using the MK-801 model.
Discussion and Alternatives
This compound is a robust tool for modeling cognitive deficits associated with NMDA receptor hypofunction, which is implicated in disorders like schizophrenia.[9] However, researchers must consider its limitations. The narrow dose range between cognitive impairment and motor side effects requires careful dose selection and control experiments.[10] Additionally, the acute administration of MK-801 models a specific type of cognitive dysfunction and may not fully recapitulate the complex neuropathology of chronic neuropsychiatric or neurodegenerative diseases.
Alternatives to MK-801 include:
-
Phencyclidine (PCP) and Ketamine: Other non-competitive NMDA receptor antagonists that also induce cognitive deficits. A recent comparison suggested that MK-801 produces a more potent and sustained blockade of the NMDA receptor, leading to more significant behavioral effects than ketamine.[5]
-
Scopolamine: A muscarinic acetylcholine (B1216132) receptor antagonist used to model cholinergic-related cognitive deficits, relevant to Alzheimer's disease.
-
Genetic Models: Transgenic animals with mutations in genes associated with cognitive disorders (e.g., APP/PS1 for Alzheimer's).
Conclusion
This compound remains an invaluable and widely used tool in preclinical cognitive research.[2][4] Its reliable induction of cognitive deficits through a well-characterized mechanism provides a strong foundation for investigating the neurobiology of cognition and for the initial screening of novel therapeutics. However, a thorough understanding of its dose-dependent effects and the careful selection of behavioral paradigms are imperative for the valid interpretation of findings.[1][4] This guide serves as a foundational resource for researchers employing the MK-801 model, promoting standardized methodologies and a deeper understanding of its applications and limitations.
References
- 1. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist [ruj.uj.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of dizocilpine (MK-801) on motor activity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Dizocilpine (MK801) on Olfactory Span in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of dizocilpine-induced social recognition deficits in mice by brexpiprazole, a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The effects and mechanism of environmental enrichment on MK-801 induced cognitive impairment in rodents with schizophrenia [frontiersin.org]
- 10. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (-)-Dizocilpine Maleate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Dizocilpine maleate (B1232345) (also known as MK-801), a potent and hazardous neuroprotective agent. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to minimize environmental impact.
(-)-Dizocilpine maleate is classified as a hazardous substance, harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1] Therefore, all waste must be managed in strict accordance with local, state, and federal regulations.[1][2][3] Under no circumstances should this chemical be discharged into sewers or waterways.[2][4]
Hazard and Disposal Summary
The following table summarizes key quantitative and qualitative data regarding this compound's hazards and disposal considerations, compiled from various safety data sheets (SDS).
| Parameter | Information | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | MedChemExpress SDS[1] |
| Toxicity Data (LD50) | Intravenous (Mouse): 30 mg/kgIntraperitoneal (Rat): 10 mg/kg | Santa Cruz Biotechnology SDS[2] |
| Personal Protective Equipment (PPE) | Protective clothing, gloves, safety glasses, dust respirator | Santa Cruz Biotechnology SDS[2] |
| Incompatible Materials | Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) | Santa Cruz Biotechnology SDS[2] |
| Spill Cleanup | Use dry cleanup procedures; avoid generating dust. Dampen with water to prevent dusting before sweeping. Place in sealed containers. | Santa Cruz Biotechnology SDS[2] |
| Disposal Method | Dispose of in accordance with local, state, and federal regulations. Do not discharge into sewer or waterways. | MedChemExpress SDS, Santa Cruz Biotechnology SDS[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[5]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator is necessary.[6]
Waste Segregation and Collection
-
Unused or Expired Product: Keep the this compound in its original, labeled container if possible. If the original container is compromised, transfer the material to a new, compatible, and clearly labeled waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected in a dedicated, sealed plastic bag or container.[2]
-
Labeling: All waste containers must be clearly labeled with the chemical name, "this compound," and the appropriate hazard symbols.
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent, inert material.
-
To minimize dust, lightly dampen the material with water before sweeping.[2]
-
Carefully sweep the material into a designated waste container.
-
Clean the spill area with soap and water.[2]
-
-
Major Spills:
Final Disposal
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's licensed chemical waste disposal service.
-
Documentation: Maintain a detailed record of the waste, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling (-)-Dizocilpine Maleate
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of research compounds like (-)-Dizocilpine maleate (B1232345) is paramount. This document provides a comprehensive operational and disposal plan, adhering to stringent safety protocols to minimize exposure and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
(-)-Dizocilpine maleate, also known as MK-801, is a potent, selective, and non-competitive NMDA receptor antagonist.[1][2] It is classified as a hazardous substance and requires careful handling to avoid adverse health effects.
Primary Hazards:
-
Acute Toxicity (Oral): Toxic or harmful if swallowed.[3][4][5]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and damage to organs.[3][4][5]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[4][5]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[4][5]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect before use. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166). | To protect eyes from dust and splashes. |
| Body Protection | Long-sleeved lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust is generated. | To prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
Receiving and Unpacking
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE (lab coat, gloves, safety glasses) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood if the compound is in powder form.
-
Verify the container label matches the order information and that the container is sealed and intact.
-
Store the compound as recommended, which is typically refrigerated.[6]
Preparation of Solutions
-
All manipulations of the solid compound that could generate dust must be performed in a chemical fume hood or a glove box.
-
Before weighing, ensure the balance is clean and located in an area with minimal air currents to prevent dust dispersal.
-
Use dedicated spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO.[7][8]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Administration (in vitro/in vivo)
-
When performing experiments, continue to wear all required PPE.
-
For in vitro studies, add the compound solution to cell cultures within a biological safety cabinet to maintain sterility and containment.
-
For in vivo studies, handle animals in accordance with approved institutional animal care and use committee (IACUC) protocols. Ensure proper restraint and injection techniques to prevent needlestick injuries.
-
All equipment used for administration (e.g., syringes, needles) should be considered contaminated and disposed of accordingly.
Spill and Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[3][6]
-
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids, and get medical attention.[6]
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.[3][6]
-
In case of ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[3][6]
-
For spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Sweep up the material and place it into a suitable, sealed container for disposal.[6] Avoid generating dust.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Place it in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing boats, pipette tips, and paper towels, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
-
Regulatory Consultation: Prior to disposal, consult with your institution's environmental health and safety (EHS) department for guidance on acceptable disposal practices, as regulations can vary.[9]
Workflow Diagram
The following diagram illustrates the key stages of the handling process for this compound.
Caption: A workflow diagram illustrating the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-MK 801 Maleate [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Dizocilpine Maleate | C20H19NO4 | CID 6420042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Dizocilpine | C16H15N | CID 180081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
